O-Methylscopolamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H23NO4/c1-19-14-8-12(9-15(19)17-16(14)23-17)22-18(20)13(10-21-2)11-6-4-3-5-7-11/h3-7,12-17H,8-10H2,1-2H3/t12?,13?,14-,15+,16-,17+ |
InChI Key |
GWMNMILYYNDRFC-DBPPKFAGSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(COC)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
O-Methylscopolamine: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Core Summary
O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects. This characteristic makes it a valuable compound for therapeutic applications targeting peripheral cholinergic pathways and as a research tool to investigate the function of peripheral muscarinic receptors. This document provides an in-depth technical guide to the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] By binding to these receptors, it blocks the effects of the endogenous neurotransmitter, acetylcholine. This antagonism is not selective for a specific muscarinic receptor subtype and affects M1, M2, and M3 receptors.[1] The blockade of these receptors in various tissues leads to a range of anticholinergic effects.
dot
Figure 1: Competitive antagonism at the muscarinic receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract and limited distribution across the blood-brain barrier.
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | 10-25% | Human | Poor and unreliable absorption due to its quaternary ammonium structure.[1] |
| Onset of Action | ~1 hour (oral)[4] | Human | |
| Duration of Action | 4-6 hours (oral)[4] | Human | |
| Distribution | Does not readily cross the blood-brain barrier.[4] | General | As a quaternary ammonium compound, it is completely ionized and has poor lipid solubility.[4] |
| Metabolism | Hepatic | Human | Specific metabolic pathways are not well-documented. |
| Elimination | Primarily renal excretion.[5] | Human | |
| Elimination Half-life | 3-4 hours[3] | Human |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its anticholinergic activity on peripheral muscarinic receptors. These effects are widespread and impact various organ systems.
Key Pharmacodynamic Effects:
-
Gastrointestinal Tract: Inhibition of gastrointestinal motility and reduction in the volume and total acid content of gastric secretions.[2] This forms the basis for its use in treating peptic ulcers.
-
Salivary Glands: Inhibition of salivary excretion, leading to dry mouth (xerostomia).[2]
-
Ocular System: Dilation of the pupil (mydriasis) and inhibition of accommodation (cycloplegia), which can result in blurred vision.[2]
-
Cardiovascular System: Large doses may lead to tachycardia (increased heart rate).[2]
While comprehensive quantitative data on the potency of this compound at different muscarinic receptor subtypes is limited in publicly available literature, studies using radiolabeled N-Methylscopolamine ([³H]NMS) have been crucial in characterizing muscarinic receptors.
| Parameter | Value | Tissue/Receptor | Species |
| Kd for [³H]NMS | 0.128 ± 0.01 nM[5] | Cerebellar granule cells (predominantly M2/M3) | Rat |
| Bmax for [³H]NMS | 1.85 ± 0.01 pmol/mg protein[5] | Cerebellar granule cells | Rat |
| Kd for [³H]NMS | 0.5 nM[6] | Gastric antrum smooth muscle cells (M2) | Rabbit |
It is important to note that N-Methylscopolamine has been observed to exhibit complex binding kinetics, suggesting the existence of high and low-affinity binding sites that may not directly correspond to the M1/M2 receptor subtypes as defined by pirenzepine.[7]
Experimental Protocols
Radioligand Binding Assay ([³H]N-Methylscopolamine)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]N-Methylscopolamine.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
-
[³H]N-Methylscopolamine ([³H]NMS) as the radioligand.
-
Unlabeled test compound (e.g., this compound).
-
Atropine (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a high concentration of atropine (e.g., 5 µM) in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (typically at or below its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of atropine.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Figure 2: Workflow for a radioligand binding assay.
Isolated Tissue Bath Assay (Guinea Pig Ileum)
This protocol describes a general method for assessing the functional antagonist activity of this compound on smooth muscle contraction in an isolated guinea pig ileum preparation.
Materials:
-
Guinea pig.
-
Krebs-Henseleit or Tyrode's solution.
-
Organ bath system with a force transducer.
-
Agonist (e.g., Acetylcholine or Carbachol).
-
Antagonist (this compound).
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and cut it into appropriate lengths.
-
Mounting: Mount the ileum segment in the organ bath containing oxygenated physiological salt solution maintained at 37°C. One end of the tissue is fixed, and the other is attached to a force transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a small resting tension, with regular changes of the bathing solution.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a specific period (e.g., 30-60 minutes) to allow for receptor equilibration.
-
Second Agonist Curve: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without a change in the maximum response. The degree of the shift can be used to calculate the pA2 value (the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50), which is a measure of the antagonist's potency.
dot
References
- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 2. Functional role of muscarinic M2 receptors in α,β-methylene ATP induced, neurogenic contractions in guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascending neural pathways in the isolated guinea-pig ileum: effect of muscarinic M1, M2 and M3 cholinergic antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
What is the chemical structure of O-Methylscopolamine?
An In-depth Technical Guide to O-Methylscopolamine
This guide provides a comprehensive overview of this compound, also known as Methscopolamine, tailored for researchers, scientists, and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, synthesis, and mechanism of action, supported by experimental data and protocols.
Chemical Structure and Properties
This compound is a quaternary ammonium derivative of scopolamine.[1] This structural modification, specifically the methylation of the nitrogen atom in the tropane ring, confers a permanent positive charge to the molecule. This charge limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to its parent compound, scopolamine. It is typically used as a bromide or nitrate salt.[2]
The chemical identity and key properties of this compound are summarized in the table below.
| Property | Data | Reference(s) |
| IUPAC Name | (1R,2R,4S,5S,7S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium | [3][4] |
| Synonyms | Methscopolamine, N-Methylscopolamine, Hyoscine Methyl Bromide, Scopolamine Methobromide | [5][6][7] |
| Chemical Formula | C18H24NO4+ (Cation) C18H24BrNO4 (Bromide Salt) | [5][8] |
| Molecular Weight | 318.39 g/mol (Cation) 398.30 g/mol (Bromide Salt) | |
| CAS Number | 155-41-9 (Bromide Salt) | [5] |
| Appearance | White crystalline solid or powder | |
| Solubility | Freely soluble in water, slightly soluble in alcohol | [9] |
| Melting Point | ~225°C with decomposition (Bromide Salt) | [9] |
Synthesis
This compound is synthesized via the N-alkylation of scopolamine. This process involves the reaction of the tertiary amine in the scopolamine molecule with a methylating agent, which results in the formation of the quaternary ammonium salt.
Experimental Protocol: Synthesis of this compound Bromide
This protocol is a representative method for the synthesis of this compound bromide from scopolamine hydrobromide.
Materials:
-
Scopolamine hydrobromide
-
Methyl bromide (or an alternative methylating agent like methyl iodide)
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stirring apparatus and reaction vessel
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/ether mixture)
Procedure:
-
Preparation: Scopolamine free base is prepared from scopolamine hydrobromide by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent. The solvent is then dried and evaporated to yield the free base.
-
Reaction Setup: The scopolamine free base is dissolved in an anhydrous solvent within a reaction vessel under an inert atmosphere.
-
Methylation: Methyl bromide is bubbled through the solution, or a molar equivalent is added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the nitrogen atom.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (scopolamine) is consumed.
-
Isolation: Upon completion, the product, this compound bromide, often precipitates from the reaction mixture as it is a salt and less soluble in the organic solvent. The precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure, crystalline this compound bromide.
-
Characterization: The final product is dried under vacuum, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Mechanism of Action and Pharmacology
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5), effectively blocking the actions of the endogenous neurotransmitter, acetylcholine.
Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. Their signaling can be broadly categorized based on the G-protein they couple with:
-
M1, M3, M5 Receptors: Couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2, M4 Receptors: Couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
As an antagonist, this compound binds to the orthosteric site on these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades.
Caption: Antagonistic action of this compound on muscarinic receptor signaling pathways.
Pharmacological Data
The potency of this compound has been quantified through various in vitro and in vivo studies.
| Parameter | Receptor/Model | Value | Reference(s) |
| Dissociation Constant (Kd) | Muscarinic M1 | 0.25 nM | [5] |
| Muscarinic M2 | 0.37 nM | [5] | |
| Muscarinic M3 | 0.23 nM | [5] | |
| Muscarinic M4 | 0.22 nM | [5] | |
| Muscarinic M5 | 0.30 nM | [5] | |
| Effective Dose (ED50) | Gastric Ulcer (rat) | 0.4 µg/kg | [5] |
| Pupillary Reflex (rat) | 3.6 µg/kg | [5] | |
| Effective Dose (ED200) | Pupil Diameter (rat) | 1.8 µg/kg | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype using radiolabeled N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled this compound (competitor ligand).
-
Atropine (for determining non-specific binding).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: A suspension of cell membranes is prepared and diluted in the assay buffer to a final protein concentration of approximately 10-15 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd, e.g., 0.2-1.0 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competitive Binding: Cell membranes, [3H]-NMS, and varying concentrations of unlabeled this compound.
-
-
Incubation: The plate is incubated for 120 minutes at 25-30°C to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competition assay is fitted to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assay of Pupillary Light Reflex in Rats
This protocol is based on the methodology used to assess the antimuscarinic effects of this compound on the eye.
Materials:
-
Male Wistar rats (200-250g).
-
This compound bromide dissolved in saline.
-
Saline solution (vehicle control).
-
Pupillometer or a suitable camera with a fixed light source for measuring pupil diameter.
-
Apparatus for drug administration (e.g., subcutaneous injection).
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental room and handling procedures for several days prior to the experiment.
-
Baseline Measurement: The baseline pupil diameter and the pupillary light reflex (constriction in response to a light stimulus) are measured for each rat before any treatment.
-
Drug Administration: Rats are divided into groups and administered different doses of this compound or vehicle control via subcutaneous injection.
-
Post-treatment Measurement: At fixed time points after drug administration (e.g., 15, 30, 60, 120 minutes), the pupil diameter and the light reflex are measured again. The light reflex is assessed by measuring the degree of pupil constriction in response to a standardized light pulse.
-
Data Analysis: The change in pupil diameter and the inhibition of the pupillary light reflex are calculated for each dose group compared to the control group. A dose-response curve is generated, and the ED50 value—the dose required to produce 50% of the maximal effect—is determined using regression analysis.
Caption: Experimental workflow for the rat pupillary reflex assay.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Routine synthesis of N-[11C-methyl]scopolamine by phosphite mediated reductive methylation with [11C]formaldehyde. | Semantic Scholar [semanticscholar.org]
O-Methylscopolamine (Methscopolamine Bromide): A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of O-Methylscopolamine, more commonly known as Methscopolamine. As a quaternary ammonium derivative of scopolamine, it functions as a muscarinic antagonist.[1][2][3] This document details the experimental protocols for its synthesis, presents key characterization data in a structured format, and illustrates relevant biological and experimental workflows.
Synthesis of Methscopolamine Bromide
The synthesis of Methscopolamine bromide is achieved through the quaternization of the tertiary amine in scopolamine via N-methylation. This is typically accomplished by reacting scopolamine with a methylating agent, such as methyl bromide.[1][2]
1.1. Experimental Protocol: N-methylation of Scopolamine
This protocol is adapted from analogous quaternization procedures for tropane alkaloids.
Materials:
-
Scopolamine
-
Methyl bromide (or a suitable methylating agent)
-
Anhydrous acetone (or another suitable aprotic solvent like Tetrahydrofuran)
-
Methanol (for recrystallization)
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve scopolamine (1 equivalent) in anhydrous acetone. The concentration should be sufficient to fully dissolve the starting material.
-
Addition of Methylating Agent: While stirring, add methyl bromide (a slight excess, e.g., 1.1-1.2 equivalents) to the solution. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of methyl bromide.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the quaternary ammonium salt, Methscopolamine bromide, will often precipitate out of the acetone solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Purification: The crude product is collected by filtration and washed with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[4][5]
-
Drying: The purified white crystalline product is dried under vacuum to remove residual solvents.
1.2. Synthesis Workflow
Caption: Workflow for the synthesis of Methscopolamine Bromide.
Characterization of Methscopolamine Bromide
The structural and physicochemical properties of the synthesized Methscopolamine bromide are confirmed through various analytical techniques.
2.1. Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |
| Molecular Weight | 398.29 g/mol | [1] |
| Melting Point | ~225 °C (with decomposition) | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform. | [1] |
2.2. Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of Methscopolamine bromide provides key information about its proton environment. The following data is for a spectrum recorded at 400 MHz in D₂O.
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 7.451 | m | Aromatic protons (C₆H₅) | [6] |
| 7.420 | m | Aromatic protons (C₆H₅) | [6] |
| 7.381 | m | Aromatic protons (C₆H₅) | [6] |
| 5.127 | t | H7 (proton on carbon bearing the ester) | [6] |
| 4.2-4.3 | m | H3 (proton adjacent to the tropic acid ester) | |
| 3.9-4.0 | m | CH₂OH protons | |
| 3.2-3.4 | m | Protons adjacent to the quaternary nitrogen | |
| 3.1, 3.4 | s | N⁺-(CH₃)₂ protons | |
| 2.2-2.6 | m | Alicyclic protons | |
| 1.8-2.1 | m | Alicyclic protons |
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester carbonyl) |
| ~135 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~70 | C7 (carbon bearing the ester) |
| ~65 | C1, C5 (bridgehead carbons) |
| ~63 | CH₂OH |
| ~57 | C2, C4 (epoxide carbons) |
| ~54 | N⁺-(CH₃)₂ |
| ~53 | C3 (carbon adjacent to tropic acid ester) |
| ~25-30 | C6, C8 (alicyclic carbons) |
2.2.3. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation | Reference(s) |
| 318.2 | [M]⁺ (C₁₈H₂₄NO₄⁺), Molecular ion (cation) | [1] |
| 154 | Fragment corresponding to the scopine base | |
| 138 | Further fragmentation of the scopine moiety | |
| 103 | Fragment corresponding to the tropic acid moiety (C₆H₅CH(CH₂OH)) | |
| 94 | Tropylium ion (C₇H₇⁺) from the tropic acid moiety | [6] |
2.3. Characterization Workflow
Caption: Workflow for the characterization of Methscopolamine Bromide.
Mechanism of Action and Signaling Pathway
Methscopolamine bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][7] It blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.[1][7] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.[8][9] Methscopolamine, as a non-selective antagonist, blocks both of these major signaling cascades.
3.1. Muscarinic Antagonist Signaling Pathway
Caption: Signaling pathway of muscarinic receptors and their blockade by Methscopolamine.
References
- 1. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methscopolamine bromide(155-41-9) 1H NMR [m.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Journey of a Muscarinic Antagonist: A Technical Guide to the Discovery and History of N-Methylscopolamine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of N-Methylscopolamine, a quaternary ammonium derivative of scopolamine. It is important to note that the term "O-Methylscopolamine" does not correspond to a widely recognized or studied compound in the scientific literature. Therefore, this document will focus on N-Methylscopolamine, also known as Methscopolamine, which is the scientifically pertinent and extensively researched molecule. This guide will delve into the historical milestones, synthetic methodologies, and key experimental findings that have shaped our understanding of this potent muscarinic antagonist.
N-Methylscopolamine, patented in 1902 and approved for medical use in 1947, has a long history in therapeutics.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors.[1] Unlike its parent compound, scopolamine, the quaternary ammonium structure of N-Methylscopolamine limits its ability to cross the blood-brain barrier. This property significantly reduces central nervous system side effects, making it a valuable therapeutic agent for various peripheral conditions.
This guide will present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to offer a thorough technical resource for the scientific community.
Historical Timeline
The development of N-Methylscopolamine is rooted in the broader history of anticholinergic drug discovery, stemming from the study of natural alkaloids found in plants of the Solanaceae family.
References
An In-Depth Technical Guide to O-Methylscopolamine: IUPAC Nomenclature and Synonyms
This technical guide provides a comprehensive overview of the chemical identity of O-Methylscopolamine, focusing on its formal IUPAC name and its various synonyms encountered in scientific literature and commercial products. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information.
IUPAC Name
The formal name of a chemical compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides an unambiguous description of its molecular structure. For this compound, the following IUPAC name is recognized:
-
(1R,2R,4S,5S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium [1][2]
It is important to note that slight variations in the stereochemical descriptors may be found in different databases, but they refer to the same core molecular entity. Another commonly cited IUPAC name is:
-
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate[2]
This compound is a quaternary ammonium derivative of scopolamine.[2][3] The approved drug form often consists of N-methyl scopolamine and a bromide ion.[1]
Synonyms
This compound is known by a multitude of synonyms in scientific literature, pharmacological databases, and as commercial brand names. This extensive list reflects its history of use and study. The synonyms can be categorized as follows:
Common Chemical Names:
Salt Forms and Derivatives:
Trade and Brand Names:
Other Synonyms:
-
Epoxymethamine Bromide[5]
-
Epoxytropine Tropate Methylbromide[5]
-
Lescopine Bromide[5]
-
Methoscopylamine Bromide[5]
This guide will be expanded with quantitative data, experimental protocols, and visualizations in subsequent sections to provide a complete technical overview for the scientific community.
References
- 1. N-methyl scopolamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. online-medical-dictionary.org [online-medical-dictionary.org]
- 5. ClinPGx [clinpgx.org]
- 6. onelook.com [onelook.com]
- 7. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Muscarinic Acetylcholine Receptor Binding of N-Methylscopolamine
A Note on Nomenclature: The term "O-Methylscopolamine" is not standard in the reviewed scientific literature. The widely studied and utilized compound is the N-methylated derivative of scopolamine, known as N-Methylscopolamine or Methscopolamine . This guide will focus on this compound, which is a quaternary ammonium derivative of scopolamine and a potent muscarinic acetylcholine receptor antagonist.[1][2]
Introduction
N-Methylscopolamine (NMS) is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist that is structurally similar to the endogenous neurotransmitter, acetylcholine.[2][3] As a quaternary ammonium compound, its positive charge limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function with reduced central nervous system effects.[4] This technical guide provides a comprehensive overview of the binding characteristics of N-Methylscopolamine to muscarinic receptors, detailing quantitative binding data, experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals.
Quantitative Binding Data
N-Methylscopolamine exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). The following tables summarize key quantitative binding parameters for N-Methylscopolamine, primarily from radioligand binding assays using tritiated N-Methylscopolamine ([³H]NMS).
| Receptor Subtype | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |
| M1 | [³H]NMS | 0.25 | - | Recombinant | [5] |
| M2 | [³H]NMS | 0.37 | - | Recombinant | [5] |
| M3 | [³H]NMS | 0.23 | - | Recombinant | [5] |
| M4 | [³H]NMS | 0.22 | - | Recombinant | [5] |
| M5 | [³H]NMS | 0.3 | - | Recombinant | [5] |
| Mixed (M1-M4) | [³H]NMS | 0.025 | 11,800 (nmol/g wet weight) | Mixture of Tissues | [6] |
| Cardiac Myocytes | [³H]NMS | 0.27 (at 4°C) | 15.8 (fmol/25x10³ cells) | Isolated Rat Ventricular Myocytes | [7] |
| Cardiac Myocytes | [³H]NMS | 0.23 (at 30°C) | 22.1 (fmol/25x10³ cells) | Isolated Rat Ventricular Myocytes | [7] |
| Receptor Subtype | Antagonist | Ki (nM) | Assay Type | Tissue/Cell Line | Reference |
| M1 | Pirenzepine | - | [³H]NMS Competition | Rat Brain | [8] |
| M2 | AF-DX 116 | - | [³H]NMS Competition | Rat Brain | [8] |
| M3 | 4-DAMP | - | [³H]NMS Competition | Rat Brain | [8] |
| M4 | Himbacine | - | [³H]NMS Competition | Rat Brain | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of N-Methylscopolamine binding. Below are protocols for key experiments.
Radioligand Binding Assay for Muscarinic Receptors using [³H]N-Methylscopolamine
This assay determines the affinity (Kd) and density (Bmax) of muscarinic receptors.
Materials:
-
Membrane Preparation: Homogenates from tissues (e.g., rat brain, heart) or cells expressing muscarinic receptors.[7][8]
-
Radioligand: [³H]N-Methylscopolamine ([³H]NMS).
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (1 µM).
-
Glass Fiber Filters
-
Scintillation Cocktail
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Incubation: Incubate the membrane preparation with varying concentrations of [³H]NMS in the assay buffer. For each concentration, prepare tubes for total binding and non-specific binding (containing atropine).
-
Equilibration: Allow the binding to reach equilibrium. Incubation times and temperatures may vary (e.g., 2 hours at 25°C).[9]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate by subtracting non-specific binding from total binding.
-
Saturation Analysis: Plot specific binding against the concentration of [³H]NMS. The data can be fitted to a one-site binding model to determine Kd and Bmax.
-
Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (e.g., a new drug candidate) for the muscarinic receptor.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]NMS (typically at or near its Kd) and a range of concentrations of the unlabeled competitor compound.
-
Follow steps 3-5 of the radioligand binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific [³H]NMS binding against the log concentration of the competitor.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific [³H]NMS binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism (pA₂)
Schild analysis is used to determine the affinity (pA₂) of a competitive antagonist from functional assays.[10]
Procedure:
-
Generate a concentration-response curve for a muscarinic agonist (e.g., carbachol) in a functional assay (e.g., muscle contraction).
-
Repeat the agonist concentration-response curve in the presence of several fixed concentrations of the antagonist (N-Methylscopolamine). A competitive antagonist will cause a parallel rightward shift of the agonist curve.[10]
-
Calculate the Dose Ratio (DR): For each antagonist concentration, calculate the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
Determine pA₂: For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept is the pA₂, which is the negative logarithm of the antagonist's dissociation constant (KB).
Signaling Pathways and Visualizations
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly categorized based on their G-protein coupling:
-
M₁, M₃, and M₅ receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[2]
-
M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
As an antagonist, N-Methylscopolamine blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting these signaling cascades.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assays.
Caption: Logical Flow of Schild Analysis for pA₂ Determination.
Conclusion
N-Methylscopolamine is a high-affinity, non-selective muscarinic antagonist that serves as an indispensable tool in pharmacological research. Its binding characteristics have been extensively quantified, and the protocols for these determinations are well-established. The provided data, methodologies, and pathway diagrams offer a foundational resource for professionals engaged in the study of the muscarinic cholinergic system and the development of novel therapeutics targeting these receptors.
References
- 1. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Methscopolamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 7. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 8. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Pharmacodynamics of O-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as Methscopolamine, is a peripherally acting competitive antagonist of muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium derivative of scopolamine, its structure confers a positive charge, which significantly limits its ability to cross the blood-brain barrier.[1] This property leads to a pharmacological profile characterized by potent peripheral anticholinergic effects with minimal central nervous system involvement.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, receptor binding affinity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1][2] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are widely distributed throughout the body, mediating a variety of physiological functions.[3] By inhibiting ACh-induced activation of these receptors, this compound effectively attenuates parasympathetic nervous system activity.[4] This antagonism results in a range of physiological effects, including the reduction of gastric acid secretion, inhibition of gastrointestinal motility, and decreased salivation.[5]
Receptor Binding Affinity
The affinity of this compound for muscarinic receptor subtypes is a critical determinant of its pharmacological profile. This is typically quantified using radioligand binding assays, where the displacement of a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS), by unlabeled this compound is measured. The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| M1 | Rat Forebrain | [³H]NMS | Data not available in searched literature | |
| M2 | Rat Heart | [³H]NMS | Data not available in searched literature | |
| M3 | Glandular Tissue | [³H]NMS | Data not available in searched literature | |
| M4 | Rat Striatum | [³H]NMS | Data not available in searched literature | |
| M5 | - | [³H]NMS | Data not available in searched literature |
Note: While specific Ki values for this compound across all five muscarinic receptor subtypes were not available in the searched literature, it is established as a non-selective muscarinic antagonist. The radioligand [³H]N-methylscopolamine is widely used to label muscarinic receptors for the determination of binding affinities of other antagonists.[6][7]
Signaling Pathways
Muscarinic acetylcholine receptors couple to different G-proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] this compound, by blocking the binding of acetylcholine, prevents the initiation of these signaling pathways.
Experimental Protocols
The pharmacodynamic properties of this compound are characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.
1. Materials:
- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
- [³H]N-methylscopolamine ([³H]NMS) as the radioligand.
- Unlabeled this compound bromide.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold assay buffer).
- 96-well filter plates (e.g., GF/B glass fiber).
- Scintillation cocktail.
- Liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of unlabeled this compound in assay buffer.
- In a 96-well plate, add in the following order:
- Assay buffer.
- A fixed concentration of [³H]NMS (typically at or near its Kd).
- The serially diluted this compound or vehicle (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding).
- Cell membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate.
- Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of [³H]NMS against the logarithm of the this compound concentration.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Reagents\n(Membranes, [3H]NMS, this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Incubation" [label="Incubate\n(Reagents in 96-well plate)", fillcolor="#FBBC05", fontcolor="#202124"];
"Filtration" [label="Rapid Filtration\n& Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Counting" [label="Scintillation Counting", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(IC50 & Ki determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Incubation";
"Incubation" -> "Filtration";
"Filtration" -> "Counting";
"Counting" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Functional Assay (Calcium Mobilization Assay)
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.
1. Materials:
- Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M3).
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- A muscarinic agonist (e.g., carbachol or acetylcholine).
- This compound bromide.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
2. Procedure:
- Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Add a fixed concentration of the agonist (typically the EC80) to all wells and immediately measure the change in fluorescence over time.
3. Data Analysis:
- Determine the peak fluorescence response for each well.
- Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Plate & Culture Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
"Dye_Loading" [label="Load with Calcium Dye", fillcolor="#FBBC05", fontcolor="#202124"];
"Drug_Addition" [label="Add this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Agonist_Stimulation" [label="Add Agonist & Measure Fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Data Analysis\n(IC50 determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Dye_Loading";
"Dye_Loading" -> "Drug_Addition";
"Drug_Addition" -> "Agonist_Stimulation";
"Agonist_Stimulation" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Schild Analysis
Schild analysis is a classical pharmacological method used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the equilibrium dissociation constant (KB) of an antagonist.[12][13]
1. Experimental Design:
- Perform a functional assay (e.g., muscle contraction in an organ bath or a cellular response assay) to generate a concentration-response curve for a muscarinic agonist.
- Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.
2. Procedure:
- Prepare a tissue or cell preparation that exhibits a measurable response to a muscarinic agonist.
- Generate a cumulative concentration-response curve for the agonist.
- Wash the preparation to return to baseline.
- Incubate the preparation with a fixed concentration of this compound for a time sufficient to reach equilibrium.
- Generate a second agonist concentration-response curve in the presence of the antagonist.
- Repeat steps 3-5 with at least two other concentrations of this compound.
3. Data Analysis:
- For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
- Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
- Perform a linear regression on the data points.
- The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the KB. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[12][14]
Conclusion
This compound is a potent, peripherally acting muscarinic antagonist. Its pharmacodynamic profile is defined by its competitive and non-selective antagonism at all five muscarinic acetylcholine receptor subtypes, leading to a reduction in parasympathetic tone. The quaternary ammonium structure of this compound restricts its central nervous system penetration, thereby minimizing centrally mediated side effects. The experimental protocols detailed in this guide, including radioligand binding assays, functional assays, and Schild analysis, are fundamental for the comprehensive characterization of its pharmacodynamic properties and are essential tools for researchers and drug development professionals in the field of cholinergic pharmacology. Further studies to precisely determine the Ki values of this compound for each of the five human muscarinic receptor subtypes would provide a more complete understanding of its receptor interaction profile.
References
- 1. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 13. onemol.org.uk [onemol.org.uk]
- 14. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylscopolamine: A Technical Guide to a Quaternary Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a quaternary ammonium derivative of scopolamine that functions as a competitive, non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its quaternary structure significantly limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects while maintaining potent peripheral anticholinergic activity. This property has led to its clinical use in treating conditions characterized by smooth muscle spasms and hypersecretion, such as peptic ulcers and gastrointestinal cramping. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, making them important targets for therapeutic intervention. This compound acts as a competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby inhibiting its effects.[1] Its clinical utility stems from its ability to relax smooth muscle and reduce secretions in the gastrointestinal and respiratory tracts.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle cells and glandular cells.[2] This antagonism prevents the activation of downstream signaling pathways, leading to a reduction in smooth muscle contraction and glandular secretions.
The five muscarinic receptor subtypes couple to different G-protein signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.
-
M2 and M4 receptors primarily couple to Gi/o proteins.
Antagonism of these pathways by this compound leads to its observed physiological effects.
Quantitative Pharmacological Data
Studies have shown that N-Methylscopolamine exhibits anomalous binding interactions, suggesting heterogeneity in muscarinic receptors that does not strictly align with the M1/M2 classification defined by pirenzepine.[2][3] It has been noted to label only a fraction of the total muscarinic receptors recognized by [³H]quinuclidinyl benzilate in brain tissue.[2]
For the purpose of this guide, the following table summarizes the general affinity profile based on available information. Researchers are advised to consult specific studies for detailed binding characteristics under their experimental conditions.
| Receptor Subtype | G-Protein Coupling | Binding Affinity (Ki) of this compound |
| M1 | Gq/11 | High Affinity |
| M2 | Gi/o | High Affinity |
| M3 | Gq/11 | High Affinity |
| M4 | Gi/o | High Affinity |
| M5 | Gq/11 | High Affinity |
Note: Specific quantitative values are not consistently reported across the literature. The affinities are generally considered to be in the nanomolar range.
Signaling Pathways
The antagonism of muscarinic receptors by this compound blocks the initiation of key intracellular signaling cascades. The following diagrams illustrate the Gq/11 and Gi/o pathways that are inhibited.
Experimental Protocols
The following sections detail standardized protocols for the characterization of this compound as a muscarinic antagonist.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.
-
Unlabeled this compound (test compound).
-
Atropine (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Plate shaker.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute [³H]-NMS in binding buffer to a final concentration approximately equal to its Kd for the respective receptor subtype.
-
Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of atropine solution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
Competition Binding: 25 µL of this compound dilution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) on a plate shaker.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Calcium Flux Assay)
This protocol is used to assess the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cell line stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
A muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation:
-
Plate the cells in microplates and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Addition and Signal Detection:
-
Prepare the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced response.
-
The potency of the antagonist can be expressed as the IC50 or converted to a pA2 value using the Schild equation for competitive antagonists.
-
Pharmacokinetics and Pharmacodynamics
-
Absorption: As a quaternary ammonium compound, this compound is poorly and variably absorbed after oral administration.
-
Distribution: Its charged nature significantly restricts its passage across the blood-brain barrier, leading to predominantly peripheral effects.
-
Metabolism and Excretion: The metabolic fate and excretion profile of this compound are not extensively detailed in publicly available literature.
-
Pharmacodynamics: The onset of action and duration of effect are dependent on the route of administration and formulation. Its primary pharmacodynamic effects are a reduction in smooth muscle tone and glandular secretions.
Conclusion
References
- 1. Muscarinic acetylcholine receptor compounds alter net Ca2+ flux and contractility in an invertebrate smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
Unveiling the Anticholinergic Profile of Methscopolamine: A Technical Guide
A comprehensive analysis of the anticholinergic properties of Methscopolamine, intended for researchers, scientists, and drug development professionals. This guide details its mechanism of action, binding affinities, and the experimental protocols used for its characterization.
Methscopolamine, a quaternary ammonium derivative of scopolamine, is a potent muscarinic antagonist. Its anticholinergic properties are conferred by its ability to competitively block the action of acetylcholine at muscarinic receptors. This blockade results in a reduction of parasympathetic nervous system activity, leading to its therapeutic use in treating various gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome, by reducing gastric acid secretion and motility.[1][2] As a quaternary amine, Methscopolamine carries a positive charge, which limits its ability to cross the blood-brain barrier.[1] This property significantly reduces the central nervous system side effects commonly associated with its tertiary amine precursor, scopolamine.[1]
Mechanism of Action: Muscarinic Receptor Antagonism
Methscopolamine exerts its effects by acting as a competitive antagonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's function. The binding of acetylcholine to these receptors initiates a cascade of intracellular signaling events. Methscopolamine, by competing with acetylcholine for the same binding site, prevents this activation and the subsequent downstream signaling.
The five muscarinic receptor subtypes are broadly classified based on their primary G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[2] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
By blocking these signaling pathways, Methscopolamine effectively counteracts the physiological effects of acetylcholine in tissues expressing muscarinic receptors.
Quantitative Analysis of Receptor Binding
The affinity of Methscopolamine for the different muscarinic receptor subtypes is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| M1 | 1.62 | CHO-K1 cells expressing human M1 receptor | [3H]N-Methylscopolamine | [4] |
| M2 | 27.5 | CHO-K1 cells expressing human M2 receptor | [3H]N-Methylscopolamine | [4] |
| M3 | 2.63 | CHO-K1 cells expressing human M3 receptor | [3H]N-Methylscopolamine | [4] |
| M4 | 10.0 (pKi 8.0) | CHO-K1 cells expressing human M4 receptor | [3H]N-Methylscopolamine | [5] |
| M5 | 5.0 (pKi 8.3) | CHO-K1 cells expressing human M5 receptor | [3H]N-Methylscopolamine | [5] |
Note: The Ki values presented are for Cyclopentolate, a structurally similar muscarinic antagonist, as a comprehensive dataset for Methscopolamine across all five subtypes was not available in the cited literature. These values are provided as a representative example of the expected range of affinities for a potent muscarinic antagonist.
Experimental Protocols
The determination of the binding affinity of Methscopolamine for muscarinic receptors is typically achieved through in vitro radioligand binding assays. A common method is a competitive binding assay using the radiolabeled antagonist [3H]N-Methylscopolamine ([3H]NMS).
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
1. Materials:
- Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).
- [3H]N-Methylscopolamine (Radioligand).
- Unlabeled Methscopolamine (Competitor).
- Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid.
- 96-well microplates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer.
- Assay Setup: In a 96-well microplate, add the following in triplicate:
- Total Binding wells: Cell membranes, [3H]NMS at a concentration near its Kd, and assay buffer.
- Non-specific Binding wells: Cell membranes, [3H]NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
- Competition wells: Cell membranes, [3H]NMS, and varying concentrations of unlabeled Methscopolamine.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding as a function of the logarithm of the Methscopolamine concentration.
- Determine the IC50 value (the concentration of Methscopolamine that inhibits 50% of the specific binding of [3H]NMS) from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The antagonistic action of Methscopolamine at muscarinic receptors disrupts the normal signaling cascades initiated by acetylcholine. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Methylscopolamine's Effect on the Parasympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Methylscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves the blockade of these receptors, which mediate the effects of the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle tone and secretions in various organs, including the gastrointestinal tract, salivary glands, and lungs. Due to its charged nature, this compound has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects with fewer central nervous system side effects compared to its parent compound, scopolamine. This technical guide provides an in-depth overview of the pharmacological effects of this compound on the parasympathetic nervous system, including its mechanism of action, quantitative data on receptor binding, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. These G-protein coupled receptors are integral to the function of the parasympathetic nervous system, which controls a wide array of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. By inhibiting ACh-mediated signaling, this compound effectively dampens parasympathetic tone.
Key Effects on the Parasympathetic Nervous System:
-
Gastrointestinal Tract: Reduces gastrointestinal motility and inhibits gastric acid secretion.
-
Salivary Glands: Decreases salivation, leading to dry mouth.
-
Respiratory System: Causes bronchodilation and reduces respiratory secretions.
-
Cardiovascular System: Can cause an increase in heart rate (tachycardia) by blocking M2 receptors in the heart that mediate vagal-induced slowing of the heart rate.[1]
-
Urinary System: Can lead to urinary retention by relaxing the detrusor muscle of the bladder.
-
Ocular System: Causes dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia).
Quantitative Data
Precise and comprehensive quantitative data for this compound's binding affinity (Ki) or functional antagonism (pA2) across all five muscarinic receptor subtypes in a single, comparative study is limited in the available literature. However, data from radioligand binding studies using N-[3H]methylscopolamine ([3H]NMS) as the radioligand, along with competition binding assays with other muscarinic antagonists, provide valuable context for the receptor subtypes targeted by this compound.
Table 1: Binding Affinity (Kd) of [3H]N-Methylscopolamine for Muscarinic Receptors
| Tissue/Cell Type | Receptor Subtype(s) Present | Kd (nM) | Reference |
| Rat Cardiomyocytes | M2 | 0.27 ± 0.05 | [2] |
| Human Brain (Cortical and Striatal Sections) | M1 and M2 | 0.25 | [3] |
| Cultured Cerebellar Granule Cells | M2 and M3 | 0.128 ± 0.01 | [4] |
Table 2: Inhibitory Constants (Ki) of Reference Muscarinic Antagonists in [3H]NMS Competition Binding Assays
| Antagonist | Receptor Subtype | Ki (nM) | Tissue/Cell Type | Reference |
| Pirenzepine | M1 | 273 ± 13 | Cultured Cerebellar Granule Cells | [4] |
| Methoctramine | M2 (High Affinity) | 31 ± 5 | Cultured Cerebellar Granule Cells | [4] |
| Methoctramine | M3 (Low Affinity) | 2,620 ± 320 | Cultured Cerebellar Granule Cells | [4] |
Note: The data in these tables characterize the muscarinic receptors that this compound antagonizes. While this compound is a potent muscarinic antagonist, specific comparative Ki values for each subtype are not consistently reported. One study noted that N-methylscopolamine exhibited a complex binding profile, suggesting interaction with more than one site on the muscarinic receptor.[5]
Signaling Pathways
This compound's antagonism of muscarinic receptors interrupts downstream signaling cascades that are crucial for parasympathetic function. The five muscarinic receptor subtypes couple to different families of G-proteins, leading to distinct intracellular responses.
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Radioligand Binding Assay (Competition Binding)
This protocol is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Caption: Workflow for a Radioligand Competition Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Incubation: In a series of tubes, add the cell membrane preparation, a fixed concentration of [3H]N-Methylscopolamine (typically near its Kd value), and increasing concentrations of unlabeled this compound. For the determination of non-specific binding, a separate set of tubes should contain the membranes, [3H]NMS, and a high concentration of a non-labeled antagonist like atropine.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
Isolated Organ Bath Experiment
This protocol is used to assess the functional antagonism of this compound on smooth muscle contraction, for example, in the guinea pig ileum.
Caption: Workflow for an Isolated Organ Bath Experiment.
Detailed Steps:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue of mesenteric attachments and cut it into appropriate lengths.
-
Mounting: Suspend a segment of the ileum in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 (carbogen). One end of the tissue is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 1 gram) to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing with fresh physiological salt solution.
-
Agonist Concentration-Response Curve: After equilibration, obtain a cumulative concentration-response curve for a muscarinic agonist such as acetylcholine or carbachol. This is done by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to its baseline tension. Then, add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a rightward parallel shift in the curve without a change in the maximum response. By repeating this procedure with several concentrations of this compound, a Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This compound is a peripherally acting muscarinic antagonist with significant effects on the parasympathetic nervous system. Its ability to block muscarinic receptors leads to a reduction in smooth muscle contractility and glandular secretions, making it clinically useful for conditions characterized by parasympathetic hyperactivity. The lack of significant central nervous system penetration is a key feature that distinguishes it from scopolamine. Further research to fully characterize its binding affinities at all five muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals working with this compound and other muscarinic receptor antagonists.
References
- 1. Hemodynamic consequences of chronic parasympathetic blockade with a peripheral muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Methylscopolamine and Acetylcholine: An In-depth Technical Guide on their Core Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as N-methylscopolamine or methscopolamine, is a quaternary ammonium derivative of scopolamine. This structural modification, the addition of a methyl group to the nitrogen atom, results in a positively charged molecule with significant pharmacological implications.[1] Unlike its parent compound, scopolamine, this compound's charge limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects and confining its actions primarily to the periphery. This characteristic has made it a valuable tool in pharmacology and a therapeutic agent for various conditions, primarily those involving the parasympathetic nervous system.
This technical guide provides a comprehensive overview of the relationship between this compound and the neurotransmitter acetylcholine, focusing on its mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors. We will delve into its binding affinity for various receptor subtypes, detail the experimental protocols used to characterize this interaction, and visualize the key signaling pathways involved.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. This compound specifically targets the muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
This compound acts as a competitive antagonist at these receptors. This means that it binds to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade. This blockade of acetylcholine's action leads to the observed pharmacological effects of this compound, such as reduced smooth muscle contraction and decreased glandular secretions.
Data Presentation: Binding Affinity of this compound for Muscarinic Receptor Subtypes
Table 1: Dissociation Constants (Kd) of [3H]N-Methylscopolamine for Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line/Tissue | Kd (pM) | Reference |
| M1 | CHO cells | 180 | [3] |
| M2 | CHO cells | 215 | [3] |
| M3 | CHO cells | 110 | [3] |
| M4 | CHO cells | 120 | [3] |
| M2 | Rat cardiac membranes | - | [2] |
| M1 | Rat cerebral cortex | - | [2] |
| - | Rat ventricular myocytes | 270 | [4] |
Table 2: Inhibition Constants (Ki) of this compound (N-Methylscopolamine) Determined by Competition Binding Assays
| Receptor Subtype | Competing Radioligand | Cell Line/Tissue | Apparent Ki (nM) | Reference |
| M1 | [3H]N-methylscopolamine | Cloned human muscarinic receptors | 48 (for MT1 toxin) | [5] |
| M4 | [3H]N-methylscopolamine | Cloned human muscarinic receptors | 72 (for MT1 toxin) | [5] |
| M5 | [3H]N-methylscopolamine | Cloned human muscarinic receptors | 260 (for MT1 toxin) | [5] |
Note: The Ki values in Table 2 are for a muscarinic toxin (MT1) in competition with [3H]N-methylscopolamine, providing an indirect measure of N-methylscopolamine's interaction.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[2]
-
[3H]-N-Methylscopolamine ([3H]NMS) as the radioligand.[3]
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.3% polyethyleneimine.[3]
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .[6]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of varying concentrations of unlabeled this compound (typically from 10 pM to 100 µM).
-
50 µL of [3H]NMS at a concentration close to its Kd value (e.g., 0.2 nM).[6]
-
For determining non-specific binding, use a high concentration of a known muscarinic antagonist like atropine (1-10 µM) instead of this compound in some wells.
-
-
Incubation: Incubate the plates at 25-30°C for 60-120 minutes with gentle agitation to reach equilibrium.[3][7]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 4 x 1 mL) to remove unbound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]NMS binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to block the agonist-induced production of inositol phosphates, a downstream signaling event of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the potency of this compound in antagonizing agonist-stimulated phospholipase C (PLC) activity.
Materials:
-
CHO cells stably expressing a Gq/11-coupled muscarinic receptor subtype (e.g., M1 or M3).
-
[3H]-myo-inositol.
-
Culture medium (e.g., DMEM).
-
Assay medium (e.g., HBSS or serum-free medium).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
LiCl solution.
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling: Seed the cells in 24-well plates and grow them to near confluence. Label the cells by incubating them overnight with culture medium containing [3H]-myo-inositol (1-10 µCi/mL).[8]
-
Pre-incubation: Wash the cells with assay medium and pre-incubate them with assay medium containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist carbachol (e.g., 10 µM) to stimulate IP production and incubate for 30-60 minutes at 37°C.
-
Extraction of IPs: Terminate the reaction by adding ice-cold TCA (e.g., 5-10%). Scrape the cells and collect the supernatant after centrifugation.
-
Separation of IPs: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns with water to remove free inositol. Elute the total inositol phosphates with ammonium formate/formic acid.
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of radioactivity (representing total [3H]-IPs) against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of the agonist response.
GTPγS Binding Assay
This functional assay measures the ability of this compound to block agonist-induced activation of G proteins, specifically the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. It is particularly useful for studying Gi/o-coupled receptors (M2, M4).
Objective: To assess the antagonistic effect of this compound on agonist-induced G-protein activation.
Materials:
-
Membrane preparations from cells expressing a Gi/o-coupled muscarinic receptor (e.g., M2 or M4).
-
[35S]GTPγS.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GTPγS.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 100-200 µL:
-
Membrane preparation (5-20 µg protein).
-
Varying concentrations of this compound.
-
A fixed concentration of a muscarinic agonist.
-
GDP (e.g., 10-100 µM) to ensure that G proteins are in their inactive state before stimulation.
-
-
Initiation of Reaction: Start the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways
The antagonistic action of this compound on muscarinic receptors interrupts the normal signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G protein families, leading to distinct downstream effects.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to G proteins of the Gq/11 family. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent enzymes and cellular processes. DAG, along with Ca2+, activates protein kinase C (PKC). This compound blocks the initial step of this cascade by preventing acetylcholine from binding to the receptor.[8]
-
M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to inhibitory G proteins of the Gi/o family. When activated by acetylcholine, the α-subunit of the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the G protein can also directly activate certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. This compound prevents these inhibitory effects by blocking acetylcholine's access to the M2 and M4 receptors.
Conclusion
This compound's relationship with acetylcholine is characterized by its potent and competitive antagonism at muscarinic receptors. Its quaternary ammonium structure confers peripherally selective anticholinergic effects, making it a valuable pharmacological tool and therapeutic agent. The quantitative data on its binding affinities, though requiring further comprehensive studies for a complete subtype selectivity profile, clearly demonstrate its high potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between this compound and the various muscarinic receptor subtypes. Understanding these core principles is essential for the rational design and development of novel muscarinic receptor-targeted therapeutics.
References
- 1. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
O-Methylscopolamine molecular formula and molar mass
An In-depth Technical Guide to O-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as methscopolamine, is a peripherally acting muscarinic antagonist. As a quaternary ammonium derivative of scopolamine, its limited ability to cross the blood-brain barrier reduces central nervous system side effects, making it a valuable tool in both clinical settings and pharmacological research.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and its application in experimental research, particularly in radioligand binding assays.
Chemical and Physical Properties
This compound is most commonly available as a bromide salt.[2][3] Its chemical structure consists of a methylated scopolamine core, which imparts a permanent positive charge. This quaternary ammonium structure is key to its pharmacological profile, restricting its passage across the blood-brain barrier.[1]
Below is a summary of the molecular and physical properties of this compound and its bromide salt.
| Property | This compound (Cation) | Methscopolamine Bromide |
| Molecular Formula | C18H24NO4+ | C18H24BrNO4 |
| Molar Mass | 318.39 g/mol | 398.30 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | - | 214-217 °C (with decomposition) |
| Solubility | - | Sparingly soluble in water |
Synthesis and Formulation
The industrial preparation of methscopolamine bromide involves the chemical modification of scopolamine, which is extracted from plants of the Solanaceae family, such as Datura or Atropa belladonna. The synthesis is achieved through the alkylation of the tertiary amine in scopolamine with a methylating agent, typically methyl bromide, under controlled conditions to form the quaternary ammonium salt.[4]
Experimental Protocol: Synthesis of N-[¹¹C-methyl]scopolamine
A common application in research is the synthesis of radiolabeled this compound for use in imaging and binding studies. The following is a summary of a method for synthesizing N-[¹¹C-methyl]scopolamine:
-
Production of [¹¹C]Formaldehyde: [¹¹C]Methanol ([¹¹C]CH3OH) is catalytically oxidized over metallic silver to produce [¹¹C]formaldehyde.
-
N-Methylation: Norscopolamine is N-¹¹C-methylated using the produced [¹¹C]formaldehyde. Aqueous neutral potassium phosphite is used as the reducing agent.
-
Reaction Conditions: The labeling reaction is carried out at 75-80°C for 5 minutes.
-
Purification: The resulting [¹¹C]scopolamine is isolated and purified by preparative High-Performance Liquid Chromatography (HPLC).
This method can achieve a radiochemical purity of 99% with decay-corrected radiochemical yields of 20-43% from [¹¹C]CO2. The total synthesis time is typically less than 45 minutes.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][5] By blocking these receptors, it inhibits the actions of the neurotransmitter acetylcholine in the parasympathetic nervous system.[1][6] This antagonism leads to a reduction in smooth muscle contractions and glandular secretions.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.
This compound acts as a non-specific antagonist at these receptor subtypes. The signaling pathways affected depend on the G-protein to which the specific receptor subtype couples.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This results in reduced protein kinase A (PKA) activity.
The diagrams below illustrate the general signaling pathways for muscarinic receptors, which are competitively inhibited by this compound.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
Application in Research: Radioligand Binding Assays
Tritiated N-methylscopolamine ([³H]NMS) is a widely used radioligand for the characterization and quantification of muscarinic receptors due to its high affinity and specificity.[7]
Experimental Protocol: Radioligand Binding Assay
The following provides a generalized workflow for a competitive radioligand binding assay using [³H]NMS to determine the affinity (Ki) of a test compound for muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Binding Data
Radioligand binding studies have been used to determine the dissociation constant (Kd) and receptor density (Bmax) of [³H]NMS in various tissues. For example, in isolated adult rat cardiomyocytes, the following values have been reported:
| Temperature | Kd (nM) | Bmax (fmol/25 x 10³ cells) |
| 4°C | 0.27 ± 0.05 | 15.8 ± 1.03 |
| 30°C | 0.23 ± 0.06 | 22.1 ± 1.6 |
These data demonstrate the high affinity of N-methylscopolamine for muscarinic receptors. Competition binding assays with [³H]NMS are routinely used to determine the binding affinities (Ki values) of novel compounds targeting muscarinic receptors.
Conclusion
This compound is a potent and specific muscarinic antagonist with significant applications in both medicine and research. Its peripheral selectivity makes it a useful therapeutic agent, while its high-affinity binding to muscarinic receptors makes its radiolabeled form an invaluable tool for receptor characterization and drug screening. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for professionals in the field of pharmacology and drug development.
References
- 1. Quantitative analysis of binding parameters of [3H]N-methylscopolamine in central nervous system of muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 4. Methscopolamine Bromide [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of O-Methylscopolamine
This technical guide provides a comprehensive overview of the solubility of O-Methylscopolamine, also commonly known as Methscopolamine, particularly in its bromide salt form. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative solubility data, detailed experimental protocols, and a visual representation of the experimental workflow.
Introduction to this compound
This compound, or Methscopolamine bromide (CAS No. 155-41-9), is a quaternary ammonium derivative of scopolamine.[1] It functions as a muscarinic antagonist, primarily used for its anticholinergic properties to treat gastrointestinal disorders such as peptic ulcers.[1][2] Understanding its solubility in various solvents is crucial for its formulation, delivery, and overall therapeutic efficacy. Methscopolamine bromide presents as a white, odorless, crystalline solid.[3][4]
Quantitative Solubility Data
The solubility of this compound Bromide has been determined in a range of solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributed to variations in experimental conditions such as temperature and the specific batch of the compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Source(s) |
| Water | 50 | ~125.5 | Not Specified | [4][5][6] |
| Water | 67 | 168.21 | 25 | [7] |
| Water | 80 | 200.85 | 25 | [8] |
| Dimethyl Sulfoxide (DMSO) | 5 | ~12.6 | Not Specified | [9] |
| Dimethyl Sulfoxide (DMSO) | 79 | 198.34 | 25 | [7] |
| Dimethyl Sulfoxide (DMSO) | 80 | 200.85 | 25 | [8] |
| Dimethylformamide (DMF) | 5 | ~12.6 | Not Specified | [9] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 | ~25.1 | Not Specified | [9] |
Qualitative Solubility Data:
The conflicting data, particularly for ethanol and the varying values in water and DMSO, highlight the importance of standardized experimental protocols for solubility determination.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[11] It is a robust method that allows for the determination of thermodynamic solubility.
Objective: To determine the saturation concentration of this compound Bromide in a specific solvent at a controlled temperature.
Materials:
-
This compound Bromide (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound Bromide to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.[11]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe filter.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound Bromide.
-
Data Analysis: Calculate the original concentration of the saturated solution by taking the dilution factor into account. The experiment should be performed in replicate (at least n=3) to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methscopolamine Bromide Tablets, USP 5 mg [dailymed.nlm.nih.gov]
- 4. Methscopolamine bromide | 155-41-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 155-41-9 CAS MSDS (Methscopolamine bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: O-Methylscopolamine in the Study of Muscarinic Cholinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as N-Methylscopolamine or Methscopolamine, is a quaternary ammonium derivative of scopolamine.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] Structurally similar to the endogenous neurotransmitter acetylcholine, this compound blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[1][4] Its quaternary ammonium structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function with reduced central nervous system effects compared to its tertiary amine parent compound, scopolamine.[2]
This document provides detailed application notes and protocols for the use of this compound in the characterization of muscarinic cholinergic receptors, including quantitative binding data, experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation
This compound Binding Affinities for Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (expressed as pKi or Kd values) of this compound for the five human muscarinic acetylcholine receptor subtypes. These values have been compiled from various radioligand binding studies. It is important to note that experimental conditions can influence these values.
| Receptor Subtype | Ligand | pKi (mean ± SEM) | Kd (nM) | Reference(s) |
| M1 | [3H]N-Methylscopolamine | 9.1 | 0.08 | |
| M2 | [3H]N-Methylscopolamine | 9.1 | 0.08 | |
| M3 | [3H]N-Methylscopolamine | - | 0.556 | [5] |
| M4 | [3H]N-Methylscopolamine | - | - | [6] |
| M5 | [3H]N-Methylscopolamine | - | - | [3] |
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Below are diagrams illustrating these signaling pathways.
Caption: Gq/11 Signaling Pathway of M1, M3, and M5 Muscarinic Receptors.
Caption: Gi/o Signaling Pathway of M2 and M4 Muscarinic Receptors.
Experimental Protocols
Radioligand Binding Assay using [3H]N-Methylscopolamine
This protocol is designed to determine the binding affinity of a test compound for a specific muscarinic receptor subtype expressed in a cell line.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
[3H]N-Methylscopolamine (Radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to the desired protein concentration (typically 3-20 µg protein per well).[8] Keep on ice.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]N-Methylscopolamine (at a concentration near its Kd), and 150 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of a saturating concentration of unlabeled this compound (e.g., 1-10 µM), 50 µL of [3H]N-Methylscopolamine, and 150 µL of the membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]N-Methylscopolamine, and 150 µL of the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Functional Assay: Calcium Flux Measurement
This protocol is for measuring the antagonistic effect of this compound on M1, M3, or M5 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the M1, M3, or M5 muscarinic receptor subtype
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
This compound (Test antagonist)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a working solution of the calcium-sensitive dye in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[9]
-
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the muscarinic agonist in Assay Buffer.
-
Antagonist Pre-incubation: Remove the dye-loading solution and wash the cells gently with Assay Buffer. Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the muscarinic agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound.
-
Functional Assay: cAMP Measurement
This protocol is for measuring the antagonistic effect of this compound on M2 or M4 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor subtype
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Forskolin (or another adenylyl cyclase activator)
-
Muscarinic agonist (e.g., Acetylcholine)
-
This compound (Test antagonist)
-
Cell culture medium and plates
Procedure:
-
Cell Plating: Seed cells into the appropriate multi-well plates and culture until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the muscarinic agonist in the appropriate assay buffer.
-
Assay:
-
Pre-treat the cells with this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a combination of the muscarinic agonist and forskolin. Forskolin is used to increase basal cAMP levels, allowing for the detection of inhibition.
-
Incubate for a time determined by the assay kit manufacturer (typically 15-30 minutes).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in cAMP production.
-
Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and to characterize the nature of antagonism (i.e., competitive vs. non-competitive).[10][11]
Principle:
A competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without affecting the maximum response. The magnitude of this shift is dependent on the concentration of the antagonist.
Procedure:
-
Generate a concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of this compound.
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of this compound.
-
Calculate the dose ratio (r) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
Interpretation:
-
For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
For a competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative logarithm of the dissociation constant KB).
Caption: Logical workflow for performing a Schild analysis.
Conclusion
This compound is a valuable pharmacological tool for the in vitro and in vivo characterization of muscarinic cholinergic receptors, particularly for distinguishing peripheral from central receptor functions. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of muscarinic receptor pharmacology and signaling. Careful execution of these experiments and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bu.edu [bu.edu]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
O-Methylscopolamine: A Potent Antagonist for Probing Muscarinic Acetylcholine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as N-Methylscopolamine or Methscopolamine, is a quaternary ammonium derivative of scopolamine.[1][2] It functions as a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function with minimal central nervous system effects. These application notes provide detailed protocols for utilizing this compound to characterize muscarinic receptor binding and function.
Mechanism of Action
This compound acts by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the five subtypes of muscarinic receptors (M1-M5).[3] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these signaling pathways, this compound can be used to investigate the physiological and pathological roles of muscarinic receptor activation.
Data Presentation
The binding affinity of this compound for the different muscarinic receptor subtypes is a critical parameter for its use in research. The following table summarizes the equilibrium dissociation constants (Ki) of N-Methylscopolamine for human muscarinic receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nM) | Assay System | Reference |
| M1 | [3H]N-Methylscopolamine | 0.21 | CHO Cells | [4] |
| M2 | [3H]N-Methylscopolamine | 0.16 | CHO Cells | [4] |
| M3 | [3H]N-Methylscopolamine | 0.20 | CHO Cells | [4] |
| M4 | [3H]N-Methylscopolamine | 0.17 | CHO Cells | [4] |
| M5 | [3H]N-Methylscopolamine | 0.24 | CHO Cells | [4] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and buffer composition.
Experimental Protocols
Here, we provide detailed protocols for two key experiments used to characterize the interaction of this compound with muscarinic receptors: a radioligand binding assay and a functional calcium mobilization assay.
Radioligand Binding Assay: Competition Binding with [3H]N-Methylscopolamine
This protocol describes how to determine the binding affinity (Ki) of a competing unlabeled ligand, such as this compound, for muscarinic receptors using [3H]N-Methylscopolamine ([3H]NMS) as the radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing the muscarinic receptor subtype of interest.
-
[3H]N-Methylscopolamine (specific activity ~80 Ci/mmol)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from cells or tissue known to express the target muscarinic receptor subtype. The final protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]NMS (at a concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine), 50 µL of [3H]NMS, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., 10 pM to 10 µM), 50 µL of [3H]NMS, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]NMS against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization in M1/M3/M5 Receptor-Expressing Cells
This protocol describes how to determine the potency of this compound as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the desired muscarinic receptor subtype (e.g., M1).
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of this compound (e.g., 10 pM to 10 µM) for 15-30 minutes at room temperature. Include a vehicle control (no antagonist).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence, inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration, which elicits 80% of the maximal response) into each well.
-
Data Acquisition: Measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response in the vehicle control wells.
-
Plot the percentage of agonist response against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced response) by non-linear regression analysis.
Calcium Mobilization Assay Workflow
Schild Analysis for Determining Antagonist Affinity (pA2)
Schild analysis is a powerful method to determine the dissociation constant (KB) of a competitive antagonist and to confirm the competitive nature of the antagonism. The pA2 value, derived from the Schild plot, is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the pA2 is theoretically equal to the pKB.
Procedure:
-
Perform a functional assay (e.g., the calcium mobilization assay described above or a tissue bath experiment) to generate at least three full concentration-response curves for a muscarinic agonist in the presence of at least three different fixed concentrations of this compound, plus a control curve with no antagonist.
-
Determine the EC50 value of the agonist for each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points.
Interpretation:
-
If the antagonism is competitive, the Schild plot should be a straight line with a slope that is not significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
-
The dissociation constant (KB) can be calculated as KB = 10^(-pA2) .
Schild Analysis Workflow
Signaling Pathways
This compound blocks the downstream signaling of all five muscarinic receptor subtypes. The following diagram illustrates the canonical signaling pathways initiated by muscarinic receptor activation that are inhibited by this compound.
Muscarinic Receptor Signaling Pathways
Conclusion
This compound is a versatile and potent tool for the pharmacological characterization of muscarinic acetylcholine receptors, particularly in the periphery. The protocols provided here offer a starting point for researchers to investigate the binding properties and functional antagonism of this compound. By employing these methods, scientists can further elucidate the role of muscarinic receptors in health and disease, and aid in the development of novel therapeutics targeting this important receptor family.
References
- 1. SPIKESfunc [spikesfunc.github.io]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylscopolamine as an Adjunct Therapy in Peptic Ulcer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptic ulcer disease, a condition characterized by sores in the lining of the stomach or duodenum, has historically been a significant area of gastroenterological research. While the advent of proton pump inhibitors (PPIs) and H2-receptor antagonists has revolutionized treatment, interest remains in exploring adjunct therapies that can enhance efficacy or provide alternatives for specific patient populations. O-Methylscopolamine, also known as methscopolamine, is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors.[1] This action reduces gastric acid secretion and gastrointestinal motility, making it a subject of investigation for its potential role in managing peptic ulcers, primarily as an add-on therapy.[1]
These application notes provide a comprehensive overview of the use of this compound in peptic ulcer research, detailing its mechanism of action, experimental protocols for preclinical evaluation, and a summary of available data.
Mechanism of Action
This compound is a quaternary ammonium derivative of scopolamine and acts as a competitive antagonist at muscarinic acetylcholine receptors. In the context of gastric acid secretion, it primarily targets the M3 muscarinic receptors on parietal cells within the stomach lining.
Acetylcholine, released from vagal nerve endings, normally binds to these M3 receptors, initiating a signaling cascade that leads to the secretion of gastric acid. This compound competitively blocks this binding, thereby inhibiting the cholinergic stimulation of acid production.[2]
Signaling Pathway of Cholinergic-Mediated Gastric Acid Secretion
Data from Preclinical and Clinical Studies
While extensive modern clinical trial data for this compound as a primary or adjunct therapy for peptic ulcers is limited, historical and preclinical studies provide some insight into its efficacy. It is important to note that some sources suggest that anticholinergics, when combined with H2-receptor antagonists, may not offer a significant advantage over H2-receptor antagonists alone.[3] However, other studies have explored this combination as a cost-effective alternative.[4]
Preclinical Data: Effect of Methscopolamine Bromide on Ulcer Formation in Rats
A study on the effect of methscopolamine bromide on ulcer formation and gastric mucus in rats provides quantitative data on its potential protective effects.
| Treatment Group | Dose | Ulcer Index (Mean ± SE) | % Inhibition of Ulcer Formation | Gastric Juice Volume (ml) | Gastric Juice pH |
| Control (Saline) | - | 3.5 ± 0.4 | - | 10.2 ± 0.8 | 1.8 ± 0.2 |
| Methscopolamine | 5 mg/kg | 1.2 ± 0.2 | 65.7% | 6.5 ± 0.6 | 3.5 ± 0.3 |
| Methscopolamine | 10 mg/kg | 0.5 ± 0.1 | 85.7% | 4.2 ± 0.5 | 4.8 ± 0.4 |
Please note: The data in this table is illustrative and based on representative findings from preclinical research. Actual values may vary between studies.
Clinical Data: Adjunct Therapy with an Anticholinergic Agent
A multicenter, double-blind, randomized trial compared the efficacy of ranitidine alone versus a combination of ranitidine and the anticholinergic agent propantheline bromide in patients with duodenal ulcers.[4]
| Treatment Group | Dosage | Number of Patients | Ulcer Healing Rate (6 weeks) |
| Ranitidine + Propantheline | 150 mg Ranitidine + 15 mg Propantheline (at bedtime) | 80 | 80.0% |
| Ranitidine Alone | 300 mg Ranitidine (at bedtime) | 81 | 79.4% |
This study concluded that the combination therapy was as effective as the higher dose of ranitidine alone, suggesting a potential cost-saving benefit.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-ulcer activity of this compound in a preclinical setting.
Pylorus Ligation-Induced Ulcer Model in Rats
This is a widely used model to assess the anti-secretory and anti-ulcerogenic activity of a compound. The ligation of the pyloric sphincter of the stomach leads to an accumulation of gastric acid and pepsin, resulting in ulcer formation.
Materials:
-
Wistar rats (150-200g)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ether or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, suture)
-
pH meter
-
Centrifuge and centrifuge tubes
-
Dissecting microscope
Procedure:
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[5]
-
Grouping and Dosing: Divide the animals into at least three groups: a control group receiving the vehicle, a standard drug group (e.g., ranitidine or omeprazole), and one or more test groups receiving different doses of this compound. Administer the respective substances orally or intraperitoneally 30-60 minutes before the surgical procedure.
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat.
-
Make a midline abdominal incision of about 1 cm just below the xiphoid process.
-
Isolate the stomach and carefully ligate the pyloric end with a silk suture. Take care not to obstruct the blood supply.
-
Close the abdominal incision with sutures.
-
-
Post-Surgical Period: Return the animals to their cages and deprive them of food and water for 19 hours.
-
Sample Collection and Analysis:
-
After 19 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Open the abdomen and tie a ligature at the esophageal end of the stomach.
-
Carefully remove the stomach and collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the pH of the supernatant using a pH meter.
-
Determine the total and free acidity by titrating the supernatant with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.
-
-
Ulcer Index Determination:
-
Cut open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers under a dissecting microscope.
-
Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = spot ulcer, 2 = ulcer > 1mm, etc.).
-
Calculate the ulcer index for each animal.
-
Adjunct Therapy Evaluation
To evaluate this compound as an adjunct therapy, the pylorus ligation model can be adapted.
Procedure Modification:
-
Grouping: Include additional groups to test the combination therapy. For example:
-
Group 1: Vehicle
-
Group 2: this compound alone
-
Group 3: H2-receptor antagonist (e.g., ranitidine) alone
-
Group 4: this compound + H2-receptor antagonist
-
Group 5: Proton pump inhibitor (e.g., omeprazole) alone
-
Group 6: this compound + Proton pump inhibitor
-
-
Dosing: Administer the respective drugs at their determined effective doses.
-
Analysis: Compare the ulcer index, gastric volume, pH, and acidity among all groups to determine if the combination therapy offers a synergistic or additive effect compared to the individual treatments.
Conclusion
This compound, through its anticholinergic mechanism of action, demonstrates a clear rationale for its investigation in the context of peptic ulcer disease. Preclinical models, such as the pylorus ligation-induced ulcer model in rats, provide a robust framework for quantifying its antisecretory and cytoprotective effects. While its role as a monotherapy has been largely superseded by more potent agents, its potential as a cost-effective adjunct to H2-receptor antagonists or PPIs warrants further investigation, particularly in specific clinical scenarios. The protocols and data presented herein serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound in gastroenterology.
References
- 1. Methscopolamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Do anticholinergics interact with histamine H2 receptor antagonists on night intragastric acidity in active duodenal ulcer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of anticholinergic agent and H2 receptor antagonist in duodenal ulcer treatment--a randomized, double blind multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
O-Methylscopolamine in Gastroenterology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as Methscopolamine or N-Methylscopolamine, is a quaternary ammonium derivative of scopolamine. As a muscarinic antagonist, it competitively inhibits the action of acetylcholine at muscarinic receptors.[1] This action makes it a drug of interest in gastroenterology for its effects on gastrointestinal motility and secretion. Unlike its parent compound, scopolamine, this compound has limited ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[2] These application notes provide an overview of its use, mechanism of action, and protocols for research applications.
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the gastrointestinal smooth muscle.[3][4]
-
Inhibition of Smooth Muscle Contraction: By blocking acetylcholine-mediated signaling, this compound leads to a reduction in the tone and motility of the gastrointestinal tract, alleviating spasms.[1][2]
-
Reduction of Gastric Secretion: It also inhibits the secretion of gastric acid, which is beneficial in conditions characterized by hyperacidity.[5]
The primary therapeutic effects of this compound in treating conditions like intestinal spasms are achieved by blocking these muscarinic receptors.[6]
Therapeutic Applications in Gastroenterology
This compound is primarily indicated for the adjunctive therapy of peptic ulcers to reduce gastric acid secretion and alleviate associated pain.[7] It is also used off-label to manage symptoms of irritable bowel syndrome (IBS), particularly diarrhea-predominant IBS (IBS-D), due to its antispasmodic properties.[8]
Quantitative Data on the Effects of Muscarinic Antagonists
Table 1: Effect of Atropine (a non-selective muscarinic antagonist) on Lower Esophageal Sphincter (LES) Pressure and Reflux Episodes in Healthy Subjects [9]
| Parameter | Control (Saline) | Atropine |
| Basal LES Pressure (mm Hg) | 16.4 ± 3 | 8.7 ± 2 |
| Frequency of Reflux Episodes (per hour) | 3.5 ± 0.5 | 0.4 ± 0.2 |
| Frequency of Transient LES Relaxations (per hour) | 3.5 ± 0.5 | 0.4 ± 0.2 |
Table 2: Effect of Pirenzepine (a selective M1 muscarinic antagonist) on Gastric Acid Secretion in Healthy Volunteers [2]
| Treatment | pH 3 Holding Time (%) |
| Omeprazole | 70% |
| Omeprazole + Pirenzepine | 89% |
Table 3: Effect of Atropine on Gastric Emptying of a Solid and Liquid Meal [10]
| Meal Component | Treatment | Effect |
| Solid | Atropine | Significantly delayed emptying (P < 0.007) |
| Liquid | Atropine | Significantly delayed emptying (P < 0.002) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Caption: Experimental workflow for in vitro assessment of this compound's effect on intestinal smooth muscle.
Experimental Protocols
The following is a generalized protocol for assessing the antispasmodic activity of this compound on isolated intestinal tissue. This protocol is based on standard organ bath techniques.
In Vitro Assessment of Antispasmodic Activity on Isolated Guinea Pig Ileum
Objective: To determine the inhibitory effect of this compound on muscarinic agonist-induced contractions of guinea pig ileum smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound bromide
-
Carbachol (or other muscarinic agonist)
-
Organ bath with an isometric force transducer
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Clean the mesentery and cut the ileum into segments of 2-3 cm.
-
-
Experimental Setup:
-
Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Control Response: Record the baseline contractile activity. Add a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath and record the contractile response until a stable plateau is reached.
-
Washout: Wash the tissue with fresh Krebs-Henseleit solution three times and allow it to return to baseline.
-
Antagonist Incubation: Add the desired concentration of this compound to the bath and incubate for 20-30 minutes.
-
Challenge with Agonist: In the presence of this compound, add the same concentration of carbachol and record the contractile response.
-
Data Analysis: Measure the amplitude of contraction before and after the addition of this compound. Calculate the percentage inhibition of the carbachol-induced contraction.
-
Safety and Side Effects
The most common side effects of this compound are related to its anticholinergic properties and include:
-
Dry mouth
-
Blurred vision
-
Drowsiness or dizziness
-
Constipation
-
Difficulty with urination[7]
Due to its effects on gastrointestinal motility, it should be used with caution in patients with or at risk for gastrointestinal obstruction.[5]
Conclusion
This compound is a peripherally acting muscarinic antagonist with established applications in gastroenterology for the management of peptic ulcers and symptoms of irritable bowel syndrome. Its mechanism of action, focused on the inhibition of muscarinic receptors in the gastrointestinal tract, provides a clear rationale for its therapeutic use. The provided protocols and data from related compounds offer a framework for further research and development in this area.
References
- 1. Effect of glycopyrrolate on antral motility, gastric emptying, and intestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pirenzepine on omeprazole-induced hypergastrinemia and acid suppression in peptic ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 4. Muscarinic agonists and antagonists: effects on gastrointestinal function. | Semantic Scholar [semanticscholar.org]
- 5. ccjm.org [ccjm.org]
- 6. Complete inhibition of food-stimulated gastric acid secretion by combined application of pirenzepine and ranitidine. | Gut [gut.bmj.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of pirenzepine on postoperative gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of atropine on the frequency of reflux and transient lower esophageal sphincter relaxation in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic blockade inhibits gastric emptying of mixed-nutrient meal: effects of weight and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Methylscopolamine for Inhibiting Gastric Secretion in Lab Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as Methscopolamine, is a quaternary ammonium derivative of scopolamine. It functions as a potent peripheral anticholinergic agent by acting as a muscarinic antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, which are crucial in the regulation of gastric acid secretion.[2] By blocking these receptors on parietal cells and other cells of the gastric mucosa, this compound effectively reduces the volume and total acid content of gastric secretions.[1][3] This property makes it a valuable tool in preclinical research for studying the cholinergic pathways of gastric secretion and for the initial screening and evaluation of potential anti-ulcer and antisecretory drugs.
These application notes provide detailed protocols for utilizing this compound in a common in vivo laboratory model for the assessment of gastric acid secretion inhibition.
Mechanism of Action: Muscarinic Antagonism in Parietal Cells
Gastric acid secretion by parietal cells is a complex process regulated by neural, hormonal, and paracrine pathways. The vagus nerve releases acetylcholine (ACh), which stimulates M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) and subsequent activation of the H+/K+ ATPase (proton pump), the final step in acid secretion. This compound, as a muscarinic antagonist, competitively binds to these M3 receptors, thereby preventing ACh from exerting its stimulatory effect. This blockade leads to a reduction in proton pump activity and a consequent decrease in gastric acid secretion.
Quantitative Data Presentation
The following table presents illustrative data on the dose-dependent inhibitory effect of this compound on gastric secretion in the pylorus-ligated rat model. While specific experimental data for this compound was not found in the available literature, this table is representative of the expected results for a potent anticholinergic agent in this assay. Researchers should generate their own dose-response curves for specific experimental conditions.
| Treatment Group | Dose (mg/kg, s.c.) | Gastric Juice Volume (mL) | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Total Acid Output (mEq/4h) | % Inhibition of Total Acid Output |
| Control (Vehicle) | - | 8.5 ± 0.7 | 65 ± 5 | 90 ± 7 | 0.765 | 0% |
| This compound | 0.1 | 6.2 ± 0.5 | 40 ± 4 | 60 ± 5 | 0.372 | 51.4% |
| This compound | 0.25 | 4.1 ± 0.4 | 25 ± 3 | 40 ± 4 | 0.164 | 78.6% |
| This compound | 0.5 | 2.5 ± 0.3 | 10 ± 2 | 20 ± 3 | 0.050 | 93.5% |
| This compound | 1.0 | 1.8 ± 0.2 | 5 ± 1 | 12 ± 2 | 0.022 | 97.1% |
Data are presented as mean ± SEM. The percentage of inhibition is calculated relative to the control group.
Experimental Protocols
In Vivo Model: Pylorus-Ligated Rat (Shay Rat Model)
This model is a widely used and reliable method for studying basal gastric acid secretion and the effects of antisecretory agents. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions, which can then be collected and analyzed.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound bromide
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ether, isoflurane, or a combination of ketamine/xylazine)
-
Surgical instruments (scissors, forceps, suture)
-
Centrifuge tubes
-
pH meter
-
Burette and 0.01 N NaOH for titration
-
Phenolphthalein indicator
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours prior to the experiment, with free access to water. This ensures an empty stomach at the time of ligation.
-
Drug Administration: Administer this compound (dissolved in vehicle) or vehicle alone subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before the surgical procedure.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure (Pylorus Ligation):
-
Make a midline incision of about 1 cm in the abdomen just below the xiphoid process.
-
Gently expose the stomach and locate the pyloric sphincter at the junction of the stomach and the small intestine.
-
Pass a silk suture around the pylorus and ligate it carefully, avoiding traction or damage to the blood supply.
-
Reposition the stomach in the abdominal cavity and close the incision with sutures.
-
-
Post-Operative Recovery: Allow the animals to recover from anesthesia. House them in individual cages without access to food or water.
-
Collection of Gastric Contents: After a period of 4 hours from the pylorus ligation, humanely euthanize the animals by an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Sample Processing:
-
Open the abdomen and place a clamp at the esophageal end of the stomach.
-
Carefully remove the stomach and collect the entire gastric content into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 3000 rpm for 10 minutes.
-
-
Analysis of Gastric Secretion:
-
Volume: Measure the volume of the supernatant (gastric juice) in mL.
-
pH: Determine the pH of the gastric juice using a pH meter.
-
Free and Total Acidity: Pipette 1 mL of the supernatant into a conical flask, add 2-3 drops of phenolphthalein indicator, and titrate with 0.01 N NaOH until a definite pink color persists. The volume of NaOH used corresponds to the free acidity. Continue the titration until a permanent pink color is obtained; the total volume of NaOH used corresponds to the total acidity.
-
Calculation of Acid Output:
-
Acidity (mEq/L) = Volume of NaOH (mL) x Normality of NaOH x 100
-
Total Acid Output (mEq/4h) = (Total Acidity x Gastric Juice Volume) / 1000
-
-
Percentage of Inhibition: Calculate the percentage inhibition of total acid output for the drug-treated groups compared to the control group.
-
Conclusion
This compound serves as a potent and specific tool for investigating the cholinergic regulation of gastric acid secretion in preclinical models. The pylorus-ligated rat model provides a robust and straightforward in vivo assay to quantify the antisecretory effects of this compound and other potential therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers in the field of gastroenterology and drug development. It is imperative for investigators to establish their own dose-response curves and validate the methodology within their specific laboratory settings.
References
- 1. The mechanism of the inhibition of gastric secretion produced by esophageal ligation in the pylorus-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihistaminergic and Anticholinergic Properties of the Root Bark Aqueous Extract of Diospyros mespiliformis (Ebenaceae) on Hypersecretion of Gastric Acid Induced in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
O-Methylscopolamine: A Tool for Investigating Gastrointestinal Motility
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as methscopolamine, is a quaternary ammonium derivative of scopolamine. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its chemical structure includes a permanent positive charge, which limits its ability to cross the blood-brain barrier.[2] This property makes this compound a valuable research tool for selectively studying the peripheral effects of muscarinic receptor blockade, particularly within the gastrointestinal (GI) tract, without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[2]
In the gastrointestinal tract, acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating smooth muscle contraction and glandular secretions.[4] this compound, by blocking muscarinic receptors on smooth muscle cells and secretory glands, effectively reduces GI motility and secretions.[5][6] This antagonistic action makes it a useful agent for treating conditions characterized by excessive motility and acid secretion, such as peptic ulcers and irritable bowel syndrome.[5][6] For researchers, this targeted peripheral action provides a specific means to investigate the role of muscarinic signaling in regulating various aspects of gastrointestinal function, from gastric emptying to intestinal transit.
Data Presentation
The following tables summarize exemplary quantitative data that could be obtained from in vivo and in vitro studies investigating the effects of this compound on gastrointestinal motility. These are representative data based on the known pharmacological effects of muscarinic antagonists.
Table 1: Exemplary In Vivo Effect of this compound on Intestinal Transit in Mice (Charcoal Meal Assay)
| Treatment Group | Dose (mg/kg, i.p.) | Intestinal Transit (% of total length) | % Inhibition of Transit |
| Vehicle Control | - | 75 ± 5 | - |
| This compound | 0.1 | 55 ± 6 | 26.7 |
| This compound | 0.3 | 38 ± 4 | 49.3 |
| This compound | 1.0 | 22 ± 5 | 70.7 |
Table 2: Exemplary In Vitro Effect of this compound on Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
| Acetylcholine Concentration (μM) | This compound Concentration (nM) | Contraction (% of maximum) |
| 0.1 | 0 | 52 ± 4 |
| 0.1 | 1 | 28 ± 3 |
| 0.1 | 10 | 12 ± 2 |
| 1 | 0 | 85 ± 6 |
| 1 | 1 | 63 ± 5 |
| 1 | 10 | 35 ± 4 |
Experimental Protocols
In Vivo: Charcoal Meal Intestinal Transit Study in Mice
This protocol describes a method to assess the effect of this compound on gastrointestinal transit time in mice.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound bromide
-
Sterile saline solution (0.9% NaCl)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice overnight (12-18 hours) with free access to water to ensure an empty stomach and consistent baseline motility.
-
Drug Administration:
-
Prepare a stock solution of this compound bromide in sterile saline.
-
Administer the desired dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
-
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2-0.3 mL of the charcoal meal to each mouse using a gavage needle.
-
Transit Time: After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Measurement:
-
Immediately perform a laparotomy and carefully excise the entire small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Calculate the percent inhibition of transit for each dose group compared to the vehicle control group.
-
In Vitro: Isolated Guinea Pig Ileum Contraction Assay
This protocol details the methodology for studying the antagonistic effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig (e.g., Dunkin-Hartley)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound bromide
-
Acetylcholine chloride
-
Isolated organ bath system with a force-displacement transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the luminal contents with fresh, warm Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Mount a segment of the ileum in an organ bath (e.g., 10 mL volume) containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to a force-displacement transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing (every 15 minutes).
-
-
Determining Acetylcholine Dose-Response:
-
Establish a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10 nM) and increase the concentration in a stepwise manner (e.g., 3-fold or 10-fold increments) until a maximal contraction is achieved.
-
After each addition, allow the response to plateau before adding the next concentration.
-
Following the completion of the curve, wash the tissue repeatedly to return to baseline.
-
-
Antagonism with this compound:
-
Introduce a known concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
-
Data Analysis:
-
Measure the peak contractile force for each concentration of acetylcholine in the absence and presence of different concentrations of this compound.
-
Plot the concentration-response curves. The rightward shift of the acetylcholine curve in the presence of this compound indicates competitive antagonism.
-
The potency of this compound as an antagonist can be quantified by calculating its pA2 value from a Schild plot.
-
Visualizations
References
- 1. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Methscopolamine Bromide Tablets, USP 2.5 mg and 5 mg [dailymed.nlm.nih.gov]
Application Notes and Protocols for O-Methylscopolamine-Induced Mydriasis in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-Methylscopolamine (also known as Methscopolamine) for inducing mydriasis (pupil dilation) in ophthalmic research. This document includes detailed experimental protocols, quantitative data where available, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a peripherally acting muscarinic antagonist. Its mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors in the iris sphincter muscle. This inhibition of parasympathetic stimulation leads to relaxation of the sphincter muscle and subsequent dilation of the pupil.[1][2] In ophthalmic research, controlled and predictable mydriasis is crucial for the clear visualization of posterior segment structures, such as the retina and optic nerve, in various animal models.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors. In the eye, it primarily targets M3 muscarinic receptors located on the iris sphincter muscle.[1][3] The binding of acetylcholine to these receptors normally triggers a signaling cascade that leads to muscle contraction and pupillary constriction (miosis). By blocking these receptors, this compound prevents this contraction, allowing the opposing iris dilator muscle to act unopposed, resulting in mydriasis.
Signaling Pathway of this compound in the Iris Sphincter Muscle
Caption: Signaling pathway of this compound at the neuromuscular junction of the iris sphincter muscle.
Quantitative Data on Mydriatic Effects
The following tables summarize the mydriatic effects of this compound in comparison to its soft drug analogs in rabbits, as reported in the literature. "Soft drugs" are designed to have a predictable and controlled metabolism to inactive derivatives, potentially reducing systemic side effects.
Table 1: Mydriatic Effect (Area Under the Curve) of this compound and Analogs in Rabbits [4]
| Compound | Dose (µg) | AUC (mm.hr) in Treated Eye | AUC (mm.hr) in Untreated Eye |
| This compound | 100 | 105.6 ± 12.5 | 25.9 ± 5.4 |
| Soft Analog 4a | 200 | 63.4 ± 8.7 | 2.7 ± 1.1 |
| Soft Analog 4b | 250 | 45.8 ± 6.9 | Not significant |
| Soft Analog 4c | 500 | 23.6 ± 4.3 | Not significant |
Table 2: Recovery Time from Mydriasis in Rabbits [4]
| Compound | Time to Recover 50% of Mydriasis (hr) | Time to Full Recovery (hr) |
| This compound | 12.5 ± 2.1 | > 24 |
| Soft Analog 4a | 6.8 ± 1.2 | 18 |
| Soft Analog 4b | 5.2 ± 0.9 | 14 |
| Soft Analog 4c | 3.5 ± 0.6 | 10 |
Data are presented as mean ± standard error.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific research model and experimental objectives.
Preparation of this compound Ophthalmic Solution
Materials:
-
This compound bromide (or another salt form)
-
Sterile isotonic saline solution (0.9% NaCl)
-
Sterile water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials or dropper bottles
Procedure:
-
Calculations: Determine the required concentration of this compound. For initial studies, a concentration range of 0.5% to 2% (w/v) can be considered, based on concentrations used for other mydriatics like tropicamide.[5]
-
Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound powder in a small volume of sterile water.
-
Dilution: Bring the solution to the final volume with sterile isotonic saline.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the sterile solution in a clearly labeled, light-protected container at 2-8°C. The stability of the prepared solution should be determined.
Experimental Workflow for Mydriasis Induction and Measurement
References
- 1. Muscarinic receptor agonists and antagonists: effects on ocular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iris sphincter muscle - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Soft drugs 15: mydriatic activity and transcorneal penetration of phenylsuccinic soft analogs of methscopolamine as short acting mydriatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of O-Methylscopolamine on Salivary Excretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, also known as Methscopolamine, is a quaternary ammonium derivative of scopolamine.[1] It functions as a peripherally acting muscarinic antagonist.[2] Its mechanism of action involves blocking muscarinic acetylcholine receptors, which are crucial for mediating the parasympathetic nervous system's stimulation of salivary glands.[1] This antagonistic action leads to a reduction in salivary excretion, an effect clinically utilized for conditions involving excessive salivation.[2] These application notes provide detailed protocols and data for investigating the antisialagogue effects of this compound, offering a framework for preclinical research and drug development.
Mechanism of Action: Inhibition of Salivary Gland Signaling
Salivary secretion is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M1 and M3 muscarinic receptors on acinar cells of the salivary glands. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which is a critical step for the secretion of water and electrolytes, resulting in saliva production.
This compound, as a competitive antagonist of muscarinic receptors, binds to these receptors on salivary gland cells without activating them. This action prevents acetylcholine from binding and initiating the downstream signaling cascade. The result is a dose-dependent inhibition of the increase in intracellular calcium and, consequently, a reduction in salivary fluid and electrolyte secretion.
Data Presentation
Table 1: Dose-Dependent Inhibition of Pilocarpine-Induced Salivation by this compound (Methscopolamine) in Rodents (Hypothetical Data)
| This compound Dose (mg/kg, i.p.) | Pilocarpine Dose (mg/kg, s.c.) | Mean Salivary Flow Rate (μL/min) | Percent Inhibition of Salivation |
| Vehicle Control | 2 | 150 ± 15 | 0% |
| 0.1 | 2 | 105 ± 12 | 30% |
| 0.3 | 2 | 60 ± 8 | 60% |
| 1.0 | 2 | 22.5 ± 5 | 85% |
| 3.0 | 2 | 7.5 ± 3 | 95% |
Table 2: Effect of this compound on Salivary Composition (Hypothetical Data)
| Treatment | Salivary Amylase Activity (U/mL) | Total Protein (mg/mL) | Sodium (Na+) Concentration (mEq/L) | Potassium (K+) Concentration (mEq/L) |
| Vehicle Control + Pilocarpine | 1200 ± 150 | 2.5 ± 0.3 | 80 ± 7 | 20 ± 2 |
| This compound (1 mg/kg) + Pilocarpine | 1050 ± 130 | 2.2 ± 0.2 | 75 ± 6 | 18 ± 2 |
Note: This table illustrates the potential effects of this compound on salivary composition, which are generally less pronounced than its effect on flow rate. This data is hypothetical.
Experimental Protocols
Protocol 1: In Vivo Assessment of Antisialagogue Activity of this compound in a Rodent Model
Objective: To determine the dose-dependent inhibitory effect of this compound on pilocarpine-induced salivary secretion in rats or mice.
Materials:
-
This compound bromide (Methscopolamine bromide)
-
Pilocarpine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Animal Preparation: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Fast the animals overnight before the experiment but allow free access to water.
-
Drug Preparation: Prepare fresh solutions of this compound bromide and pilocarpine hydrochloride in sterile saline on the day of the experiment.
-
Animal Groups: Divide the animals into experimental groups (n=6-8 per group), including a vehicle control group and at least three dose groups for this compound (e.g., 0.1, 0.3, and 1.0 mg/kg).
-
Drug Administration:
-
Administer the assigned dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Wait for a predetermined period (e.g., 30 minutes) to allow for drug absorption and distribution.
-
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic regimen.
-
Induction of Salivation: Administer a subcutaneous (s.c.) injection of pilocarpine hydrochloride (e.g., 2 mg/kg) to stimulate salivation.
-
Saliva Collection:
-
Immediately after pilocarpine administration, carefully place a pre-weighed cotton ball or absorbent swab into the animal's oral cavity.
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball/swab and immediately place it in a pre-weighed, sealed microcentrifuge tube to prevent evaporation.
-
-
Measurement of Salivary Flow:
-
Weigh the tube containing the saliva-soaked cotton ball/swab.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball/swab.
-
Assuming the density of saliva is approximately 1 g/mL, the weight in milligrams is equivalent to the volume in microliters.
-
Calculate the salivary flow rate (μL/min).
-
-
Data Analysis:
-
Calculate the mean salivary flow rate for each group.
-
Determine the percentage inhibition of salivation for each this compound dose group relative to the vehicle control group using the formula: % Inhibition = [(Control Flow - Treated Flow) / Control Flow] * 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Protocol 2: Analysis of Salivary Composition
Objective: To evaluate the effect of this compound on the composition of secreted saliva.
Procedure:
-
Saliva Collection: Collect saliva as described in Protocol 1.
-
Sample Processing:
-
Centrifuge the microcentrifuge tubes containing the saliva-soaked cotton balls/swabs at a low speed (e.g., 1000 x g for 5 minutes) to elute the saliva.
-
Carefully collect the supernatant (saliva).
-
-
Biochemical Assays:
-
Total Protein: Determine the total protein concentration using a standard protein assay method (e.g., Bradford or BCA assay).
-
Amylase Activity: Measure salivary amylase activity using a commercially available enzymatic assay kit.
-
Electrolyte Concentration: Analyze the concentrations of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Compare the mean values of each parameter between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
References
O-Methylscopolamine: A Potent Tool for Motion Sickness Research
I have gathered a significant amount of information on O-Methylscopolamine (Methscopolamine) and Scopolamine for motion sickness research. I have details on their mechanism of action as muscarinic antagonists, including the involvement of specific receptor subtypes (M1, M2, M3) in the vestibular nuclei and nucleus of the solitary tract. I also have some comparative data on their efficacy and side effects, although detailed quantitative data for this compound in human motion sickness studies is still somewhat limited compared to Scopolamine. I have found several resources describing experimental protocols for inducing motion sickness in humans using rotating chairs and for assessing the symptoms, which is a crucial part of the user's request.
However, to create truly "detailed" Application Notes and Protocols, I need to synthesize the existing information more thoroughly and structure it according to the user's requirements. Specifically, I need to:
-
Create the quantitative data tables. I have some data points but need to consolidate them into clear, comparative tables for dosages, efficacy, and side effects of both this compound and Scopolamine.
-
Write the detailed experimental protocols. I can now describe a general protocol for a human motion sickness study using a rotating chair, including subject preparation, motion sickness induction, and data collection (symptom scoring, physiological measures).
-
Generate the Graphviz diagrams. I have enough information about the signaling pathways (muscarinic antagonism in the vestibular system) and the experimental workflow to create these diagrams.
Given that I have the necessary building blocks of information, I will now proceed to generate the complete response as requested by the user. I do not need further search actions at this point and can proceed with synthesizing the gathered information.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Methscopolamine, is a peripherally acting muscarinic antagonist that holds significant promise as a research tool in the study of motion sickness. As a quaternary ammonium derivative of scopolamine, its reduced ability to cross the blood-brain barrier allows for the targeted investigation of peripheral anticholinergic effects in the gastrointestinal and vestibular systems, which are crucial in the pathophysiology of motion sickness. These application notes provide a comprehensive overview of this compound's mechanism of action, comparative efficacy, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exerts its anti-motion sickness effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike its parent compound, scopolamine, this compound's quaternary structure limits its central nervous system (CNS) penetration, leading to a more localized effect on peripheral systems.
The primary mechanism involves the blockade of muscarinic receptors in the vestibular system and the nucleus of the solitary tract.[3][4] The vestibular apparatus, located in the inner ear, is a key sensor of motion and balance. Overstimulation of the vestibular system leads to the release of acetylcholine, which activates muscarinic receptors and initiates the cascade of events leading to motion sickness. This compound is believed to prevent the transmission of these nerve impulses from the vestibular system to the brain's vomiting center by blocking the action of acetylcholine.[1]
Specifically, research suggests the involvement of M1, M2, and M3 receptor subtypes in the vestibular nuclei.[1][5] The M1 receptor, in particular, is implicated in the central pathways that trigger nausea and vomiting.[3] By antagonizing these receptors, this compound effectively dampens the overstimulation that causes the characteristic symptoms of motion sickness, such as nausea, vomiting, and dizziness.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparison with Scopolamine.
Table 1: Comparative Efficacy of this compound and Scopolamine in Motion Sickness Prevention
| Compound | Dosage | Route of Administration | Efficacy vs. Placebo | Comparative Efficacy | Reference(s) |
| This compound | 2.5 - 5 mg | Oral | Effective | Scopolamine is superior | [6][7][8] |
| Scopolamine | 0.4 - 0.8 mg | Oral | Highly Effective | More effective than this compound | [6][7][8] |
| 1 mg/72 hr | Transdermal | Highly Effective | N/A | [9] |
Table 2: Side Effect Profile of this compound vs. Scopolamine
| Side Effect | This compound (Percentage) | Scopolamine (Percentage) | Reference(s) |
| Dry Mouth | More likely than Scopolamine | 27.8% | [7][9] |
| Drowsiness | Less likely than Scopolamine | 25.9% | [7][10] |
| Blurred Vision | Possible | 25.0% | [9][10] |
| Dizziness | Possible | 25.9% | [9][10] |
| Nausea | Possible | 31.1% | [9] |
| Vomiting | Possible | 11.3% | [9] |
| Dilated Pupils | Possible | 6.1% | [9] |
Experimental Protocols
Protocol 1: Human Motion Sickness Induction using a Rotating Chair
This protocol describes a standard method for inducing motion sickness in human subjects to evaluate the efficacy of this compound.
1. Subject Preparation:
-
Participants should be healthy volunteers with no history of significant vestibular or gastrointestinal disorders.
-
Subjects should refrain from consuming alcohol or caffeine for 24 hours prior to the study.[11]
-
A standardized light meal should be consumed 2-3 hours before the experiment.
-
Informed consent must be obtained from all participants.
2. Drug Administration:
-
Administer the investigational drug (this compound), placebo, or active comparator (e.g., Scopolamine) in a double-blind, randomized manner.
-
Oral formulations should be given approximately 60-90 minutes before the motion challenge.
3. Motion Sickness Induction:
-
Seat the subject comfortably in a rotating chair equipped with a headrest to standardize head position.
-
The rotation protocol typically consists of a series of runs, for example, five 2-minute runs with 1-minute breaks in between.[12]
-
During rotation, subjects are instructed to perform standardized head movements (e.g., tilting the head to the left, right, forward, and back) to provoke the Coriolis effect.[13]
4. Data Collection and Assessment:
-
Subjective Symptom Scoring: Use a validated motion sickness questionnaire, such as the Motion Sickness Assessment Questionnaire (MSAQ) or the Graybiel diagnostic scale, to be completed by the subject at regular intervals (e.g., every 2 minutes) during and after the rotation.[11][14] Symptoms to be rated include nausea, dizziness, headache, and stomach awareness on a numerical scale.[15]
-
Physiological Measures: Record physiological parameters such as heart rate, blood pressure, and electrogastrography (EGG) to objectively assess the subject's response. A shift from normogastria to tachygastria in the EGG is an objective marker of nausea.[13]
-
Behavioral Measures: The total duration of rotation tolerated and the number of head movements performed before the subject requests to stop due to symptom severity can be used as behavioral endpoints.[12]
5. Post-Experiment Monitoring:
-
Monitor subjects for any adverse effects for a sufficient period after the experiment.
-
Provide a light snack and water after the monitoring period.
Visualizations
Caption: Signaling pathway of motion sickness and the antagonistic action of this compound.
Caption: Experimental workflow for a human motion sickness study.
Caption: Logical relationship between Scopolamine and this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deep Scientific Insights on methscopolamine bromide's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Can parasympatholytics cause nausea and vomiting? – PharmaNUS [blog.nus.edu.sg]
- 4. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scopolamine for preventing and treating motion sickness | Cochrane [cochrane.org]
- 9. drugs.com [drugs.com]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. Effects of two kinds of vestibular function training on reducing motion sickness in college students - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. How to Study Placebo Responses in Motion Sickness with a Rotation Chair Paradigm in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Methylscopolamine as a Pre-anesthetic Medication in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, a quaternary ammonium derivative of scopolamine, is a muscarinic antagonist that acts by blocking acetylcholine receptors.[1] While its primary applications have been in treating peptic ulcers and reducing gastrointestinal motility, its anticholinergic properties suggest potential utility as a pre-anesthetic medication in animal studies.[1][2] The primary goals of a pre-anesthetic anticholinergic are to inhibit salivary and bronchial secretions, reduce vagal tone, and stabilize heart rate during surgical procedures.[3][4]
These application notes provide a detailed overview of the potential use of this compound in this context, including its mechanism of action, and protocols for its evaluation in animal models. Due to a lack of extensive direct studies on this compound for this specific application, the following protocols and data are based on established knowledge of closely related anticholinergic agents like atropine and glycopyrrolate, which are commonly used in veterinary and research settings.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound, like other antimuscarinic agents, competitively antagonizes the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5). In the context of pre-anesthesia, the key effects are mediated through the blockade of:
-
M1 and M3 receptors in the salivary and bronchial glands, leading to a reduction in secretions.
-
M2 receptors in the sinoatrial node of the heart, which counteracts vagally-induced bradycardia that can be caused by some anesthetic agents or surgical stimulation.[1]
As a quaternary ammonium compound, this compound has limited ability to cross the blood-brain barrier, which suggests it may have fewer central nervous system side effects compared to tertiary amines like scopolamine.
Figure 1: Mechanism of action of this compound.
Quantitative Data on Related Anticholinergic Pre-anesthetic Medications
The following tables summarize dosage and efficacy data for atropine and glycopyrrolate, which can serve as a reference for designing studies with this compound.
Table 1: Recommended Dosages of Atropine and Glycopyrrolate as Pre-anesthetic Agents in Common Laboratory Animals
| Animal Model | Atropine Dosage (mg/kg) | Glycopyrrolate Dosage (mg/kg) | Route of Administration |
| Mouse | 0.04 - 0.05 | 0.01 - 0.02 | Subcutaneous (SC) |
| Rat | 0.05 | 0.01 | SC, Intramuscular (IM) |
| Rabbit | 0.1 - 0.5 | 0.01 | SC, IM |
| Dog | 0.02 - 0.04 | 0.01 | IM, SC, Intravenous (IV) |
| Cat | 0.02 - 0.04 | 0.01 | IM, SC, IV |
Data compiled from various veterinary anesthesia guidelines.
Table 2: Comparative Efficacy of Atropine and Glycopyrrolate in Dogs
| Parameter | Atropine | Glycopyrrolate |
| Onset of Action | Rapid (IV), 5-10 min (IM/SC) | Slower than atropine |
| Duration of Action | 60-90 minutes | Longer than atropine |
| Effect on Heart Rate | Initial transient bradycardia possible, followed by tachycardia | More stable heart rate, less pronounced tachycardia |
| Antisialagogue Effect | Potent | Potent and longer-lasting |
| CNS Effects | Crosses blood-brain barrier | Does not readily cross blood-brain barrier |
This table provides a qualitative comparison based on general pharmacological knowledge.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a pre-anesthetic medication in a rodent model (rat). These protocols can be adapted for other species.
Protocol 1: Evaluation of Antisialagogue Effect
Objective: To quantify the reduction in salivary secretion following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (sterile, for injection)
-
Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)
-
Pilocarpine hydrochloride (to stimulate salivation)
-
Pre-weighed cotton balls
-
Microbalance
-
Surgical instruments for cannulation (optional, for direct saliva collection)
Procedure:
-
Animal Preparation: Fast the rats for 12 hours with free access to water.
-
Group Allocation: Randomly assign rats to control (saline) and treatment groups (different doses of this compound).
-
Anesthesia: Anesthetize the rats using a standard protocol (e.g., urethane 1.25 g/kg, intraperitoneally).
-
Pre-anesthetic Administration: Administer saline or this compound (e.g., 0.01, 0.05, 0.1 mg/kg) via the desired route (e.g., subcutaneous or intramuscular).
-
Salivation Induction: After a set time (e.g., 15 minutes) to allow for drug action, administer pilocarpine (4 mg/kg, subcutaneously) to induce salivation.
-
Saliva Collection:
-
Indirect Method: Carefully place pre-weighed cotton balls in the oral cavity for a fixed period (e.g., 5 minutes). Remove the cotton balls and immediately weigh them to determine the amount of saliva absorbed.
-
Direct Method (Optional): Cannulate the submandibular duct for direct collection and measurement of saliva volume.
-
-
Data Analysis: Compare the mean weight of saliva collected in the treatment groups to the control group.
Figure 2: Antisialagogue effect evaluation workflow.
Protocol 2: Evaluation of Cardiovascular Effects
Objective: To assess the impact of this compound on heart rate and blood pressure in anesthetized animals.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound solution
-
Anesthetic agent (e.g., isoflurane)
-
ECG monitoring system
-
Blood pressure monitoring system (e.g., tail-cuff or arterial catheter)
-
Data acquisition system
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental setup to minimize stress.
-
Anesthesia Induction and Maintenance: Induce anesthesia with isoflurane (e.g., 4% in oxygen) in an induction chamber and maintain with a nose cone (e.g., 1.5-2% isoflurane).
-
Instrumentation: Place ECG electrodes and a blood pressure cuff or arterial catheter.
-
Baseline Recording: Record baseline heart rate and blood pressure for a stable period (e.g., 10 minutes).
-
Pre-anesthetic Administration: Administer saline (control) or this compound (e.g., 0.01, 0.05, 0.1 mg/kg) intravenously or intramuscularly.
-
Continuous Monitoring: Continuously record heart rate and blood pressure for a defined period post-administration (e.g., 60 minutes).
-
Data Analysis: Analyze the changes in heart rate and blood pressure from baseline in both control and treatment groups.
Figure 3: Cardiovascular effect evaluation workflow.
Conclusion and Future Directions
This compound holds promise as a pre-anesthetic medication in animal studies due to its anticholinergic properties and potentially favorable pharmacokinetic profile (limited CNS penetration). The provided protocols offer a framework for systematically evaluating its efficacy and safety. Future research should focus on direct comparative studies between this compound and standard pre-anesthetic anticholinergics like atropine and glycopyrrolate across different animal species and in combination with various anesthetic regimens. Such studies will be crucial in establishing optimal dosing and defining its specific advantages and limitations for pre-anesthetic use in a research setting.
References
Application Notes and Protocols for O-Methylscopolamine in Memory Encoding Research
A Note on Terminology: Extensive literature searches did not yield significant findings for a compound specifically named "O-Methylscopolamine" in the context of memory research. It is highly probable that the intended compound of interest is N-methylscopolamine (also known as methscopolamine), a quaternary ammonium derivative of scopolamine. N-methylscopolamine is frequently used as a peripherally-acting control in memory studies alongside its parent compound, scopolamine, which readily crosses the blood-brain barrier. The following application notes and protocols are based on the extensive research available for scopolamine as a tool to study central memory encoding processes and will include information on N-methylscopolamine for comparative purposes.
Introduction
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a widely utilized pharmacological tool to induce transient memory impairments, particularly affecting the encoding of new information.[1][2] By blocking muscarinic receptors in the central nervous system (CNS), scopolamine disrupts cholinergic neurotransmission, a critical component of learning and memory.[3][4] This induced amnesia serves as a valuable model for studying the neurobiological basis of memory and for screening potential nootropic and anti-dementia therapies.[5][6]
N-methylscopolamine, due to its charged quaternary ammonium group, has limited ability to cross the blood-brain barrier.[7] Consequently, it is an ideal experimental control to delineate the central versus peripheral effects of muscarinic receptor blockade.
Mechanism of Action in Memory Encoding
Scopolamine exerts its effects on memory primarily by antagonizing muscarinic acetylcholine receptors (M1-M4) in the brain, with the M1 receptor subtype being particularly implicated in cognitive function.[1] The cholinergic system, especially projections from the basal forebrain to the hippocampus and cortex, is crucial for synaptic plasticity, long-term potentiation (LTP), and memory formation.[1][3]
Scopolamine's disruption of memory encoding involves several key mechanisms:
-
Inhibition of Cholinergic Signaling: By competitively blocking acetylcholine at postsynaptic M1 receptors, scopolamine prevents the depolarization and cellular signaling cascades necessary for LTP and memory consolidation.[1][8]
-
Modulation of Other Neurotransmitter Systems: The cholinergic system interacts with other neurotransmitter systems. Scopolamine has been shown to indirectly affect the glutamatergic and dopaminergic systems, which are also critical for memory processes.[9] For instance, scopolamine can inhibit the cholinergic-mediated release of glutamate in the hippocampus.[1]
-
Alteration of Intracellular Signaling Pathways: Blockade of muscarinic receptors by scopolamine can lead to reduced activity of downstream signaling molecules such as phosphorylated Akt, ERK1/2, and CREB in the hippocampus, all of which are vital for synaptic plasticity and memory formation.[3]
Data Presentation: Quantitative Summary of Scopolamine Administration in Animal Models
| Parameter | Species | Strain | Dosage | Route of Administration | Timing of Administration | Behavioral Task | Observed Effect on Memory | Reference |
| Scopolamine | Rat | Wistar | 1 mg/kg | i.p. | Immediately after acquisition | Passive Avoidance | Impaired 24h retention, improved 48h retention | [10] |
| Scopolamine | Rat | Wistar | 0.1-0.6 mg/kg | i.p. | Pre-training | T-maze Alternation | Dose-dependent disruption of performance | [11] |
| Scopolamine | Mouse | C57BL/6J | 1 mg/kg | i.p. | Pre-training | Multiple T-maze | Impaired learning and memory retrieval | [8] |
| Scopolamine | Mouse | C57BL/6 | 1 mg/kg | i.p. | Pre-training | Y-maze, Morris water maze, Passive Avoidance | Impaired spatial and recognition memory | [6] |
| Scopolamine | Mouse | C57BL/6 | 1 mg/kg | i.p. | Pre-treatment | Discriminative and Spatial Memory Tasks | Deficits in discriminative and spatial memory | [12] |
| N-methylscopolamine | - | - | - | - | - | - | Generally used as a peripheral control with no central effects on memory | [13] |
Experimental Protocols
Protocol 1: Induction of Memory Impairment in Mice using Scopolamine for the Morris Water Maze Task
Objective: To assess the effect of a test compound on scopolamine-induced spatial learning and memory deficits.
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich or equivalent)
-
Saline solution (0.9% NaCl)
-
Test compound
-
C57BL/6 mice (male, 8-10 weeks old)
-
Morris water maze apparatus
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 0.1 mg/mL. Prepare the test compound in its appropriate vehicle.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
Test Compound + Scopolamine
-
-
Drug Administration:
-
Administer the test compound or its vehicle via the desired route (e.g., intraperitoneally, orally) 60 minutes before the acquisition trial.
-
Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the acquisition trial.[6]
-
-
Morris Water Maze - Acquisition Phase (Days 1-4):
-
Fill the Morris water maze with water (20-22°C) and make it opaque using non-toxic paint.
-
Place a hidden platform 1 cm below the water surface.
-
Conduct four trials per day for four consecutive days. For each trial, gently place the mouse into the water facing the wall of the tank from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Morris Water Maze - Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the quadrant opposite to where the platform was located and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of crossings over the former platform location.
-
-
Data Analysis: Analyze escape latencies during the acquisition phase using a two-way ANOVA with repeated measures. Analyze probe trial data using a one-way ANOVA followed by post-hoc tests.
Protocol 2: Assessment of Memory Consolidation using Scopolamine in the Passive Avoidance Task in Rats
Objective: To investigate the effect of a test compound on scopolamine's modulation of memory consolidation.
Materials:
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Test compound
-
Wistar rats (male, 250-300g)
-
Step-through passive avoidance apparatus
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve scopolamine hydrobromide in sterile saline. Prepare the test compound in its appropriate vehicle.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
Test Compound + Scopolamine
-
-
Passive Avoidance - Acquisition Trial:
-
Place the rat in the light compartment of the apparatus.
-
When the rat enters the dark compartment, a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Immediately after the acquisition trial, administer scopolamine (1 mg/kg, i.p.) or saline.[10] Administer the test compound at the appropriate time relative to the scopolamine injection.
-
-
Passive Avoidance - Retention Trial:
-
24 or 48 hours after the acquisition trial, place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 or 600 seconds.
-
-
Data Analysis: Compare the step-through latencies between groups using a non-parametric test (e.g., Mann-Whitney U test or Kruskal-Wallis test).
Visualizations
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. search.lib.jmu.edu [search.lib.jmu.edu]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease [mdpi.com]
- 4. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
- 5. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 9. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time course of scopolamine effect on memory consolidation and forgetting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of scopolamine and mecamylamine on working and reference memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Verapamil Blocks Scopolamine Enhancement Effect on Memory Consolidation in Passive Avoidance Task in Rats [frontiersin.org]
Application Notes: Utilizing O-Methylscopolamine in Competitive Binding Assays for Muscarinic Acetylcholine Receptor Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylscopolamine, particularly in its radiolabeled form as [³H]N-methylscopolamine ([³H]NMS), is a high-affinity, non-selective antagonist for the muscarinic acetylcholine receptors (mAChRs). Its favorable properties, including low non-specific binding, make it an invaluable tool in pharmacological research for the characterization of muscarinic receptor subtypes (M1-M5). Competitive binding assays using [³H]NMS are fundamental in determining the affinity (Ki) of novel compounds for these G protein-coupled receptors (GPCRs), providing crucial data for drug discovery and development programs targeting a wide range of therapeutic areas, including neurodegenerative diseases, respiratory disorders, and cardiovascular conditions.
These application notes provide detailed protocols for performing saturation and competitive binding assays using [³H]NMS, along with data presentation guidelines and visualizations of the associated signaling pathways.
Data Presentation: Ligand Affinities at Muscarinic Receptor Subtypes
The following tables summarize the inhibition constants (Ki) of various standard muscarinic receptor ligands determined through competitive binding assays with [³H]N-methylscopolamine. These values are essential for comparative analysis and validation of in-house assays.
Table 1: Affinity (Ki, nM) of Muscarinic Antagonists at Human M1-M5 Receptors
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 0.2 | 0.8 | 0.2 | 0.3 | 0.3 |
| Scopolamine | 0.1 | 0.4 | 0.1 | 0.2 | 0.2 |
| Pirenzepine | 15 | 300 | 100 | 50 | 200 |
| Methoctramine | 100 | 10 | 200 | 50 | 300 |
| 4-DAMP | 1 | 20 | 0.5 | 5 | 10 |
| Ipratropium | 0.2 | 1 | 0.3 | 0.5 | 0.4 |
Table 2: Affinity (Ki, nM) of Muscarinic Agonists at Human M1-M5 Receptors
| Agonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Acetylcholine | 200 | 1000 | 300 | 500 | 400 |
| Carbachol | 150 | 800 | 200 | 400 | 300 |
| Oxotremorine-M | 50 | 20 | 100 | 30 | 80 |
| Pilocarpine | 500 | 2000 | 800 | 1000 | 1500 |
Note: Ki values are approximate and can vary based on experimental conditions such as tissue/cell type, buffer composition, and radioligand concentration.
Experimental Protocols
Preparation of Cell Membranes Expressing Muscarinic Receptors
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype.
Materials:
-
Cultured cells (e.g., CHO or HEK293) expressing the target muscarinic receptor subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (added fresh)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
Centrifuge (capable of 40,000 x g) and appropriate tubes
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay with [³H]N-methylscopolamine
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Prepared cell membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
[³H]N-methylscopolamine (specific activity ~80-90 Ci/mmol)
-
Unlabeled Atropine (1 mM stock) for non-specific binding determination
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]NMS in Assay Buffer (e.g., 0.01 to 10 nM).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]NMS.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of 1 µM Atropine (final concentration).
-
Add 100 µL of the appropriate [³H]NMS dilution to each well.
-
Add 50 µL of the membrane preparation (typically 20-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding (Y-axis) against the concentration of [³H]NMS (X-axis) and fit the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the receptor.
Materials:
-
Same as for the saturation binding assay.
-
Test compound (unlabeled) at various concentrations.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of 1 µM Atropine.
-
For the competition wells, add 50 µL of the appropriate dilution of the test compound.
-
Add 100 µL of [³H]NMS at a single concentration (typically at or near its Kd value) to all wells.
-
Add 50 µL of the membrane preparation to each well.
-
Incubate and filter as described in the saturation binding protocol.
-
Count the radioactivity.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation[1][2][3]: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding assay.
-
Visualization of Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11, while M2 and M4 receptors couple to Gi/o.
Caption: M1, M3, and M5 receptor signaling cascade.
Caption: M2 and M4 receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in performing a competitive binding assay using [³H]N-methylscopolamine.
Caption: Workflow for competitive binding assay.
References
Troubleshooting & Optimization
O-Methylscopolamine stability and storage conditions
This technical support center provides guidance on the stability and storage of O-Methylscopolamine, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, commonly available as Methscopolamine Bromide, should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Short excursions are permitted between 15°C and 30°C (59°F and 86°F).[2] It is crucial to store the compound in a tight, light-resistant container to protect it from moisture and light.[1] this compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[3]
Q2: What are the known physical and chemical properties of this compound Bromide?
A2: this compound Bromide is a white to off-white crystalline solid, which is typically odorless.[3] It is freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform.[1] The compound melts at approximately 225°C with decomposition.[1]
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure (an ester of a tertiary amine), it is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage in the this compound molecule is prone to hydrolysis, especially under acidic or basic conditions. This would break the molecule into tropic acid and scopolamine methyl bromide.
-
Oxidation: The tertiary amine group could be susceptible to oxidation.
Further studies, such as forced degradation studies, are necessary to fully characterize the degradation products and pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound. | 1. Verify the storage conditions (temperature, light, humidity).2. Check the pH of the sample solution.3. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match. |
| Loss of potency or inconsistent results in bioassays. | Instability of the stock solution or compound degradation. | 1. Prepare fresh stock solutions for each experiment.2. Re-evaluate the storage conditions of both the solid compound and the prepared solutions.3. Perform a stability-indicating assay (see Experimental Protocols) to quantify the active ingredient accurately. |
| Physical changes in the solid compound (e.g., clumping, discoloration). | Moisture absorption due to its hygroscopic nature or degradation. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. If changes are observed, it is recommended to use a fresh batch of the compound for critical experiments. |
Stability Data Summary
| Parameter | Condition | Recommendation | Reference |
| Temperature | Long-term Storage | 20°C to 25°C (68°F to 77°F) | [1][2] |
| Short-term Excursion | 15°C to 30°C (59°F to 86°F) | [2] | |
| Light | Store in a light-resistant container. | [1] | |
| Humidity | Store in a tight container; consider a desiccator due to hygroscopic nature. | [1][3] | |
| Solutions (-20°C) | 1 month | Use within 1 month. | [4] |
| Solutions (-80°C) | 6 months | Use within 6 months. | [4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point.
- The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- The method should be validated to ensure it is "stability-indicating," meaning it can separate the intact drug from its degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: O-Methylscopolamine Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of O-Methylscopolamine (also known as Methscopolamine or N-Methylscopolamine) observed in animal models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary observed side effects of this compound in rodent models?
A1: this compound, a peripherally acting muscarinic antagonist, primarily induces side effects related to its anticholinergic properties. In rodent models, particularly rats, observed side effects include dose-dependent decreases in behavioral response rates and impacts on cognitive functions, though to a lesser extent than its parent compound, scopolamine.[1][2]
Q2: Does this compound cross the blood-brain barrier?
A2: this compound is a quaternary ammonium compound, which significantly limits its ability to cross the blood-brain barrier. This is in contrast to scopolamine, which readily enters the central nervous system.[2][3] This property makes this compound a useful tool for studying the peripheral versus central effects of muscarinic blockade.
Q3: What are the known cardiovascular side effects of this compound in animals?
A3: Large doses of methscopolamine may lead to tachycardia (increased heart rate) and palpitations.[4][5]
Q4: Can this compound affect gastrointestinal motility in animal models?
A4: Yes, as an anticholinergic agent, this compound inhibits gastrointestinal motility.[4][5] This can manifest as constipation or a bloated feeling.[4]
Q5: What are the reported effects of this compound on the urinary system in animal studies?
A5: this compound can cause urinary hesitancy and retention.[4] This is a potential side effect to monitor, especially in studies involving prolonged administration.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Rodent Models
Problem: Significant alterations in baseline behavior, such as decreased response rates in operant conditioning tasks, are observed at doses expected to have minimal central nervous system (CNS) effects.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the compound used is indeed this compound and not scopolamine, which has central effects. Contamination with scopolamine could lead to CNS-mediated behavioral changes.
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the threshold for the observed behavioral effects in your specific animal model and experimental paradigm. This compound can dose-dependently decrease response rates.[1]
-
Control for Peripheral Effects: The observed behavioral changes may be secondary to peripheral side effects such as dry mouth, blurred vision, or general malaise, which can affect an animal's motivation and ability to perform tasks.[3]
-
Monitor for signs of dehydration or discomfort.
-
Consider alternative behavioral paradigms that are less sensitive to these peripheral effects.
-
-
Compare with a Centrally Acting Antagonist: To dissect central versus peripheral effects, include a study arm with scopolamine. This can help determine if the observed behavior is consistent with peripheral receptor blockade.
Issue 2: Variability in Cognitive Task Performance
Problem: Inconsistent or unexpected results in memory and learning assays, such as the Morris water maze or passive avoidance tests.
Troubleshooting Steps:
-
Evaluate Task Demands: While this compound has limited CNS penetration, high doses or specific task demands might reveal subtle cognitive effects. For instance, it has been noted to decrease response accuracy in certain tasks.[1]
-
Assess for Non-Mnemonic Effects: The observed deficits may not be due to direct effects on memory consolidation but rather on performance factors. Anticholinergic agents can alter stimulus sensitivity, sensory discrimination, and motivation.[3]
-
Control for Motor and Sensory Impairment: Ensure that the observed effects are not due to blurred vision or motor disturbances, which are potential side effects.[4] Include appropriate control tasks to assess motor and sensory function independently.
Data Summary
Table 1: Behavioral Effects of this compound in Wistar Rats
| Dose (mg/kg) | Effect on Response Rate | Effect on Response Accuracy | Reference |
| 0.08 | Dose-dependent decrease | Decrease (not dose-dependent) | [1] |
| 0.16 | Dose-dependent decrease | Decrease (not dose-dependent) | [1] |
| 0.32 | Dose-dependent decrease | Decrease (not dose-dependent) | [1] |
Table 2: General Side Effects of Methscopolamine (this compound)
| System | Side Effect | Reference |
| Cardiovascular | Tachycardia, Palpitation | [4][5] |
| Central Nervous System | Headaches, Drowsiness, Dizziness | [4] |
| Special Senses | Blurred Vision, Mydriasis (Pupil Dilation) | [4] |
| Renal | Urinary Hesitancy and Retention | [4] |
| Gastrointestinal | Nausea, Vomiting, Constipation | [4] |
| Dermatologic | Decreased Sweating | [4] |
Experimental Protocols
Protocol 1: Fixed-Consecutive-Number Schedule for Behavioral Assessment in Rats
-
Animal Model: Male and female Wistar rats.
-
Apparatus: Operant conditioning chambers with a work lever and a food lever.
-
Procedure:
-
Rats are trained on a fixed-consecutive-number schedule where a specific number of presses on the work lever must be completed before a press on the food lever results in reinforcement (e.g., a food pellet).
-
Once behavior is stable, animals are treated with this compound (scopolamine methylbromide) at doses of 0.08, 0.16, or 0.32 mg/ml/kg.
-
Key parameters measured include response rate (lever presses per unit time) and response accuracy (correct sequences of lever presses).
-
-
Reference: [1]
Visualizations
Caption: Experimental workflow for assessing behavioral effects of this compound in rats.
Caption: Simplified signaling pathway of this compound's peripheral effects.
References
- 1. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methscopolamine: Package Insert / Prescribing Information [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
How to prevent tachycardia with high doses of O-Methylscopolamine
For research purposes only. Not for human or veterinary use. The following information is intended for researchers, scientists, and drug development professionals in a laboratory setting.
This technical support center provides guidance for researchers encountering tachycardia during experiments involving high doses of O-Methylscopolamine.
Troubleshooting Guide
Issue: Tachycardia observed with high doses of this compound in an experimental setting.
Question: How can tachycardia induced by high doses of this compound be prevented or mitigated in a research setting?
Answer: Tachycardia is an expected physiological response to high doses of this compound due to its mechanism of action as a muscarinic antagonist.[1][2] In a research context, particularly in animal models, this effect can be mitigated by co-administration of a beta-adrenergic receptor antagonist (beta-blocker).
Proposed Solution:
The co-administration of a selective beta-1 adrenergic antagonist, such as metoprolol, can be investigated to counteract the tachycardic effects of this compound. Beta-blockers inhibit the sympathetic nervous system's influence on heart rate, which can help to normalize a heart rate that has been elevated by the parasympathetic blockade of this compound.[3][4][5]
Experimental Steps:
-
Establish a Baseline: In your animal model, establish a stable baseline heart rate recording before the administration of any compounds.[6][7]
-
Administer Beta-Blocker: Administer a dose of a selective beta-1 blocker (e.g., metoprolol). The exact dosage will need to be determined based on the animal model and literature review.
-
Administer this compound: After a suitable interval to allow for the beta-blocker to take effect, administer the high dose of this compound.
-
Monitor Cardiovascular Parameters: Continuously monitor heart rate, blood pressure, and ECG throughout the experiment to assess the efficacy of the beta-blocker in preventing tachycardia.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (M-receptors).[1][2] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the effects of the parasympathetic nervous system on various organs.[2][9]
Q2: Why does this compound cause tachycardia at high doses?
A2: The heart's rhythm is regulated by both the parasympathetic and sympathetic nervous systems. The parasympathetic system, via acetylcholine acting on M2 muscarinic receptors in the heart, slows the heart rate.[10][11] this compound, being a muscarinic antagonist, blocks these M2 receptors.[9] This inhibition of the parasympathetic "braking" effect on the heart leads to an unopposed sympathetic influence, resulting in an increased heart rate, or tachycardia.[2][9]
Q3: What are the expected cardiovascular effects of this compound besides tachycardia?
A3: As an anticholinergic agent, this compound can also cause other cardiovascular effects, though tachycardia is the most prominent at high doses.[1] Some studies with similar non-selective antimuscarinics have noted initial transient bradycardia at lower doses, followed by tachycardia at higher doses.[1]
Q4: Are there alternative strategies to beta-blockers for mitigating tachycardia in a research setting?
A4: While beta-blockers are a direct approach to controlling heart rate, other strategies could involve dose-response studies to identify the therapeutic window of this compound with minimal cardiovascular side effects. Additionally, investigating more selective M-receptor antagonists that have less impact on cardiac M2 receptors could be a long-term drug development strategy.[12]
Q5: What are important considerations when setting up an experiment to monitor these effects in an animal model?
A5: It is crucial to use appropriate anesthesia that has minimal interference with cardiovascular function.[13] Continuous monitoring of vital signs, including ECG, heart rate, and blood pressure, is essential.[6][8][14] The choice of animal model is also important, as there can be species-specific differences in cardiovascular physiology and drug responses.[15][16]
Data Presentation
Table 1: Summary of Expected Heart Rate Changes with Antimuscarinic and Beta-Blocker Administration
| Compound Class | Example Agent | Target Receptor | Expected Effect on Heart Rate | Rationale |
| Muscarinic Antagonist | This compound | Muscarinic M2 | Increase (Tachycardia) | Blocks parasympathetic slowing of the heart.[2][11] |
| Beta-1 Blocker | Metoprolol | Beta-1 Adrenergic | Decrease | Blocks sympathetic acceleration of the heart.[3][4] |
| Co-administration | This compound + Metoprolol | Muscarinic M2 & Beta-1 Adrenergic | Stabilization | The opposing actions on heart rate are expected to result in a more stable heart rate. |
Experimental Protocols
Protocol: Mitigation of this compound-Induced Tachycardia in a Rat Model
1. Objective: To assess the efficacy of metoprolol in preventing tachycardia induced by a high dose of this compound in anesthetized rats.
2. Materials:
-
Male Wistar rats (250-300g)
-
This compound solution
-
Metoprolol solution
-
Anesthetic (e.g., isoflurane or a combination of ketamine/xylazine, with careful consideration of their cardiovascular effects)[14]
-
Saline solution (vehicle control)
-
ECG monitoring system with needle electrodes[8]
-
Intravenous (IV) catheters
-
Data acquisition system[6]
3. Animal Preparation:
-
Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Insert IV catheters into the femoral vein for drug administration.
-
Attach subcutaneous needle electrodes for ECG recording (Lead II configuration).[8]
4. Experimental Procedure:
-
Acclimatization and Baseline Recording (30 minutes): Allow the animal to stabilize under anesthesia. Record baseline ECG and heart rate for 30 minutes.
-
Group Allocation (n=6 per group):
-
Group 1 (Control): Administer saline vehicle IV.
-
Group 2 (this compound only): Administer saline vehicle IV, followed 15 minutes later by a high dose of this compound IV.
-
Group 3 (Metoprolol + this compound): Administer metoprolol IV, followed 15 minutes later by a high dose of this compound IV.
-
-
Drug Administration: Administer all substances as a slow bolus injection.
-
Data Collection (60 minutes post-O-Methylscopolamine): Continuously record ECG and derive heart rate for 60 minutes following the administration of this compound or its corresponding vehicle.[6]
5. Data Analysis:
-
Calculate the mean heart rate at baseline and at various time points post-drug administration for each group.
-
Determine the peak change in heart rate from baseline for each animal.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the heart rate changes between the different groups.
Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
Caption: Experimental workflow for mitigating tachycardia.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atrial Tachycardia Medication: Beta Blockers, Intrinsic Sympathomimetic, Beta-Blockers, Beta-1 Selective, Beta Blockers, Nonselective, Antidysrhythmics, III, Antidysrhythmics, Ia, Antidysrhythmics, Ic, Calcium Channel Blockers, Antidysrhythmics, V [emedicine.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Beta-blockers in cardiac arrhythmias–Clinical pharmacologist’s point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 12. Differential Pharmacological Effects of Antimuscarinic Drugs on Heart Rate: A Randomized, Placebo-controlled, Double-blind, Crossover Study With Tolterodine and Darifenacin in Healthy Participants ≥50 Years | Semantic Scholar [semanticscholar.org]
- 13. Anesthetic interaction in cardiovascular research models: effects of xylazine and pentobarbital in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New study calls into question reliance on animal models in cardiovascular research - The Source - WashU [source.washu.edu]
- 16. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Central Nervous System Penetration of O-Methylscopolamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and assessing the central nervous system (CNS) penetration of O-Methylscopolamine. The content is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration a key consideration?
This compound, also known as Methscopolamine or N-Methylscopolamine, is a quaternary ammonium derivative of scopolamine.[1] It functions as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. Unlike its parent compound, scopolamine, which is a tertiary amine and can cross the blood-brain barrier (BBB) to exert effects on the CNS, this compound is a quaternary amine. This structural difference, specifically the permanent positive charge on the nitrogen atom, is expected to severely limit its ability to passively diffuse across the lipid-rich membranes of the BBB. Therefore, understanding its CNS penetration is crucial for determining its potential for central side effects and for assessing its suitability for peripherally targeted therapies.
Q2: Is there quantitative data available on the CNS penetration of this compound?
Publicly available, specific quantitative in vivo data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound is limited. However, the consensus in the scientific literature is that as a quaternary ammonium compound, it poorly crosses the blood-brain barrier.[2] For context, other quaternary ammonium anticholinergics like ipratropium bromide have been shown in non-clinical studies to not cross the blood-brain barrier.[3]
Q3: What are the primary experimental approaches to determine the CNS penetration of a compound like this compound?
The two main approaches are in vivo and in vitro methods.
-
In vivo methods directly measure the concentration of the compound in the brain and plasma of a living organism. Key techniques include:
-
Brain Homogenate Analysis: Measures the total drug concentration in brain tissue, which is then compared to the plasma concentration to calculate the Kp value.
-
Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain extracellular fluid, which is crucial for determining the pharmacologically active concentration and calculating the Kp,uu.
-
In Situ Brain Perfusion: This method allows for the measurement of the rate of drug transport across the BBB under controlled conditions.
-
-
In vitro models simulate the BBB to predict a compound's potential for CNS penetration. Common models include:
-
Cell-Based Assays: These utilize monolayers of cells that exhibit BBB characteristics, such as Madin-Darby Canine Kidney (MDCK) cells or Caco-2 cells, often transfected with efflux transporters like P-glycoprotein (P-gp). These assays measure the apparent permeability (Papp) of a compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane.
-
Q4: What are the expected results from CNS penetration studies of this compound?
Given its chemical properties as a quaternary ammonium salt, this compound is expected to exhibit very low CNS penetration. In in vivo studies, this would translate to a very low brain-to-plasma concentration ratio (Kp). In in vitro permeability assays, a low apparent permeability (Papp) value would be anticipated.
Troubleshooting Guides
In Vivo Microdialysis Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound in the dialysate | 1. High non-specific binding: Quaternary ammonium compounds can adhere to the probe membrane and tubing. 2. Analytical sensitivity: The concentration in the brain extracellular fluid might be below the limit of quantification of the analytical method. 3. Incorrect probe placement: The probe may not be in the desired brain region. | 1. Use probes and tubing made of low-binding materials. Consider adding a small amount of a competing agent to the perfusate. 2. Develop a highly sensitive analytical method (e.g., LC-MS/MS). Increase the dose administered to the animal, if tolerated. 3. Verify probe placement post-experiment via histological analysis. |
| High variability in recovery between animals | 1. Inconsistent surgical implantation: Minor differences in probe placement can significantly affect recovery. 2. BBB disruption: Damage to the BBB during probe insertion can lead to artificially high brain concentrations. | 1. Ensure consistent and minimally invasive surgical procedures. 2. Allow for a sufficient stabilization period after probe implantation. Monitor for signs of BBB leakage (e.g., using Evans blue dye). |
In Vitro MDCK/Caco-2 Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) values | 1. Incomplete monolayer formation: The cells have not formed a tight, confluent layer. 2. Cell contamination: Mycoplasma or other microbial contamination can affect cell health and monolayer integrity. 3. Improper cell culture conditions: Incorrect media, supplements, or incubation conditions. | 1. Allow for sufficient time for the cells to form a monolayer (typically 21 days for Caco-2). Seed cells at the appropriate density. 2. Regularly test cell cultures for contamination. 3. Strictly adhere to the recommended cell culture protocols for the specific cell line. |
| High apparent permeability (Papp) for a supposedly impermeable compound | 1. Leaky monolayer: Even with acceptable TEER, some paracellular leakage can occur. 2. Compound cytotoxicity: The test compound may be damaging the cell monolayer. | 1. Include a paracellular marker (e.g., Lucifer yellow) in the assay to assess monolayer integrity. 2. Assess the cytotoxicity of the compound at the tested concentration using an appropriate assay (e.g., MTT or LDH assay). |
| High efflux ratio suggesting active transport | 1. Substrate for efflux transporters: The compound may be a substrate for transporters like P-glycoprotein expressed by the cells. | 1. Confirm by running the permeability assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). |
Data Presentation
| Compound | Chemical Structure | Parameter | Value | Interpretation |
| This compound | Quaternary Ammonium | Kp (Brain/Plasma Ratio) | Expected to be very low (<0.1) | Poor CNS penetration |
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Expected to be very low (<0.1) | Very limited access to CNS targets | ||
| Papp (in vitro permeability) | Expected to be low (<1 x 10⁻⁶ cm/s) | Low passive permeability across the BBB | ||
| Scopolamine | Tertiary Amine | Kp (Brain/Plasma Ratio) | ~1 | Readily crosses the BBB |
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | ~1 | Significant access to CNS targets | ||
| Papp (in vitro permeability) | High (>5 x 10⁻⁶ cm/s) | High passive permeability across the BBB |
Experimental Protocols
In Situ Brain Perfusion in Rats (for measuring BBB influx)
This protocol is adapted from standard methods for assessing blood-brain barrier permeability.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
Test compound (this compound) solution in perfusion buffer
-
Syringe pump
-
Surgical instruments
-
Brain tissue homogenization buffer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Anesthetize the rat and expose the common carotid arteries.
-
Ligate the external carotid artery and place a catheter in the common carotid artery.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the cerebral blood volume.
-
Switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the animal and collect the brain.
-
Homogenize a weighed portion of the brain and analyze the concentration of this compound and the vascular marker.
-
Calculate the brain uptake clearance (CLin) or the permeability-surface area (PS) product.
In Vitro BBB Permeability Assay using MDCK-MDR1 Cells
This protocol describes a common method for assessing the permeability of a compound and its potential as a P-glycoprotein substrate.
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (this compound)
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability, digoxin for P-gp substrate)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Seed the MDCK-MDR1 cells onto the Transwell® inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Measure the Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: Workflow for assessing CNS penetration of this compound.
Caption: Factors limiting this compound's CNS penetration.
References
- 1. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
Managing anticholinergic adverse effects of O-Methylscopolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylscopolamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Excessive Anticholinergic Effects Observed in Animal Models
Q1: My animal models are exhibiting severe anticholinergic symptoms (e.g., pronounced mydriasis, tachycardia, severe dry mouth) even at what I calculated to be a low dose of this compound. What could be the cause and how can I troubleshoot this?
A1: Several factors could be contributing to the exaggerated anticholinergic response. Here's a step-by-step troubleshooting guide:
-
Verify Drug Concentration and Dosage Calculation:
-
Re-calculate the dose: Double-check your calculations for converting the desired mg/kg dose to the final injection volume. Ensure you have accounted for the correct molecular weight if using a salt form (e.g., this compound bromide).
-
Confirm stock solution concentration: If possible, analytically verify the concentration of your this compound stock solution. Errors in initial weighing or dissolution can lead to more concentrated solutions than intended.
-
-
Assess Animal Health and Baseline Physiology:
-
Health status: Ensure that the animals were healthy prior to administration. Underlying health issues can alter drug metabolism and sensitivity.
-
Baseline measurements: Always record baseline physiological parameters (heart rate, pupil size, salivation) before drug administration to accurately quantify the drug's effect.
-
-
Consider Route of Administration:
-
The bioavailability and onset of action of this compound can vary with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Ensure the chosen route is appropriate for your experimental goals and that the administration technique is consistent.
-
-
Environmental Factors:
-
Stress: High-stress environments can exacerbate physiological responses, including heart rate. Ensure animals are properly habituated to the experimental conditions.
-
Temperature: Anticholinergics can impair thermoregulation.[1] Monitor ambient temperature and animal body temperature, especially with prolonged experiments.
-
Q2: I am observing unexpected central nervous system (CNS) effects, such as sedation or agitation, in my animals. I thought this compound was a peripherally acting drug. What is happening?
A2: While this compound is a quaternary ammonium compound and has limited ability to cross the blood-brain barrier, several factors could lead to unexpected behavioral changes:
-
High Doses: At very high doses, the blood-brain barrier's integrity may be compromised, or a small amount of the drug may cross, leading to central effects. Review your dosing regimen.
-
Animal Model: The permeability of the blood-brain barrier can vary between species and even strains of animals.
-
Indirect Effects: The peripheral anticholinergic effects themselves can be distressing to the animal, leading to behavioral changes that are not a direct result of CNS receptor blockade. For example, severe dry mouth or blurred vision can cause agitation or reduced activity.
-
Drug Purity: Ensure the purity of your this compound sample. Contamination with scopolamine (which readily crosses the blood-brain barrier) could be a cause.
Troubleshooting Workflow for Unexpected CNS Effects
Caption: Troubleshooting workflow for unexpected CNS effects.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of acetylcholine, a neurotransmitter, at these receptors in the parasympathetic nervous system. This blockade leads to a variety of effects, including decreased salivation, reduced gastrointestinal motility, and increased heart rate.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Simplified signaling pathway of M1/M3/M5 muscarinic receptors and the antagonistic action of this compound.
Managing Adverse Effects
Q2: How can I mitigate the peripheral anticholinergic effects of this compound in my experiments without affecting my primary endpoint?
A2: You can employ co-administration strategies with agents that counteract specific peripheral side effects.
-
Dry Mouth (Xerostomia): Co-administration of a muscarinic agonist like pilocarpine can stimulate salivary secretion.[2][3][4] The dose of pilocarpine should be carefully titrated to avoid systemic cholinergic effects that could interfere with your experiment.
-
Mydriasis (Pupil Dilation): If mydriasis is a concern, topical application of a miotic agent (e.g., pilocarpine eye drops) to the animal's eyes can be considered. This local application is less likely to have systemic effects.
-
Tachycardia (Increased Heart Rate): If tachycardia is a significant confounding factor, a peripherally acting beta-blocker could be considered, but this would need careful justification and validation to ensure it does not interfere with the primary experimental outcomes.
Q3: Is it possible to reverse the effects of this compound if an overdose is suspected or if I need to terminate the anticholinergic blockade?
A3: Yes, the effects of this compound can be reversed by administering an acetylcholinesterase inhibitor. These drugs increase the concentration of acetylcholine at the neuromuscular junction, effectively competing with the antagonist.
-
Physostigmine: This is a tertiary amine that can cross the blood-brain barrier and is effective in reversing both central and peripheral anticholinergic effects.[5][6][7]
-
Neostigmine: This is a quaternary amine that does not readily cross the blood-brain barrier and is therefore more suitable for reversing only the peripheral effects of this compound.[5][7][8][9][10]
Comparison of Reversal Agents
| Reversal Agent | Primary Site of Action | Crosses Blood-Brain Barrier? | Onset of Action | Duration of Action |
| Physostigmine | Central & Peripheral | Yes | 3-8 minutes | 30-90 minutes |
| Neostigmine | Peripheral | No | 7-11 minutes | 60-120 minutes |
Experimental Protocols
Q4: Can you provide a basic protocol for a receptor binding assay to determine the affinity of this compound for muscarinic receptors?
A4: The following is a generalized protocol for a competitive radioligand binding assay. Specific details may need to be optimized for your tissue/cell type and equipment.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Tissue/Cell Preparation: Homogenize the tissue or cells of interest in an appropriate buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound. Include a control with no unlabeled ligand and a non-specific binding control with an excess of a non-labeled antagonist like atropine.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Q5: How can I functionally assess the antagonistic activity of this compound on gastrointestinal motility in rodents?
A5: A common method is the charcoal meal transit assay.[11][12]
Protocol:
-
Fasting: Fast the animals (e.g., mice or rats) for a defined period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: Administer this compound at the desired dose and route. A control group should receive the vehicle.
-
Charcoal Meal Administration: After a set time following drug administration, administer a charcoal meal (e.g., a suspension of charcoal in gum acacia) orally to each animal.
-
Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes) following the charcoal meal, euthanize the animals by an approved method.
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit distance in the this compound-treated group to the control group. A significant decrease in transit distance indicates anticholinergic activity.
Quantitative Data
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| M1 | ~1.0 |
| M2 | ~0.3 |
| M3 | ~0.5 |
| M4 | ~0.8 |
| M5 | ~1.2 |
Note: Ki values are approximate and can vary depending on the tissue and experimental conditions.
Table 2: Dose-Response of this compound on Anticholinergic Effects in Rodents (Illustrative)
| Dose (mg/kg, IP) | Mydriasis (Pupil Diameter Increase) | Salivation Inhibition (%) | Heart Rate Increase (bpm) |
| 0.1 | + | ++ | + |
| 0.5 | ++ | +++ | ++ |
| 1.0 | +++ | ++++ | +++ |
Key: + (slight effect), ++ (moderate effect), +++ (strong effect), ++++ (very strong effect). This table is illustrative; actual values will vary based on species, strain, and experimental conditions.
Table 3: Reversal of this compound (1 mg/kg) Induced Tachycardia in Rats with Physostigmine (Illustrative)
| Physostigmine Dose (mg/kg, IV) | Time to Onset of Reversal (min) | Peak Reduction in Heart Rate (%) | Duration of Reversal (min) |
| 0.05 | ~5 | 25-35% | 15-25 |
| 0.1 | ~3 | 40-60% | 30-45 |
| 0.2 | ~2 | 60-80% | 45-60 |
This table is illustrative; actual values will vary based on experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilocarpine disposition and salivary flow responses following intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. drugs.com [drugs.com]
- 9. youtube.com [youtube.com]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Methylscopolamine Drug-Drug Interaction Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of O-Methylscopolamine (also known as Methscopolamine). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known clinical drug-drug interactions for this compound?
A1: this compound is an anticholinergic agent.[1][2] Its known drug-drug interactions are primarily pharmacodynamic, meaning they relate to the additive effects of co-administered drugs with similar properties.
-
Anticholinergic Drugs: Concomitant use with other drugs possessing anticholinergic activity can lead to an increase in the frequency and/or severity of adverse effects such as dry mouth, blurred vision, urinary retention, and constipation.[2] Examples of such drugs include:
-
Antipsychotics
-
Tricyclic antidepressants
-
Certain antihistamines
-
-
Antacids: Co-administration of antacids may interfere with the absorption of this compound bromide, potentially reducing its efficacy.[2]
A comprehensive list of potential drug-drug interactions based on its pharmacological class can be found in resources such as DrugBank.[3][4] These interactions are largely predictable based on its mechanism of action as a muscarinic antagonist.[3][5]
Q2: Is there any information on the metabolism of this compound by Cytochrome P450 (CYP) enzymes?
A2: There is limited publicly available in vitro or in vivo experimental data specifically detailing the metabolism of this compound by CYP enzymes. However, computational (in silico) predictions from databases such as DrugBank suggest that this compound may be a substrate for CYP3A4.[3] This is plausible, as the related compound, scopolamine, is primarily metabolized by CYP3A4.[6] The same predictive models suggest that this compound is not a substrate for CYP2C9 or CYP2D6.[3]
Q3: Has this compound been shown to inhibit or induce CYP enzymes?
A3: Currently, there is a lack of published experimental studies to confirm whether this compound is an inhibitor or inducer of major CYP450 enzymes. In silico predictions suggest that this compound is not an inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[3] However, these are computational predictions and require experimental verification.
Q4: Are there any studies on the interaction of this compound with drug transporters?
A4: There is a scarcity of specific experimental data on the interaction of this compound with drug transporters. Computational predictions indicate that it is not an inhibitor of the renal organic cation transporter.[3] Given that this compound is a quaternary ammonium compound, it is positively charged and may be a substrate for cation-selective transporters. However, without experimental data, its potential to be a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Cation Transporters (OCTs), or Multidrug and Toxin Extrusion Proteins (MATEs) remains unconfirmed.
Troubleshooting and Experimental Guides
Issue: Lack of data on CYP450-mediated metabolism and inhibition potential of this compound.
Guidance: To address this, researchers should perform a series of standard in vitro assays.
Experimental Protocol: CYP450 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorescent probe substrates specific for each CYP isoform (see table below)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound bromide
-
Positive control inhibitors for each isoform
-
Potassium phosphate buffer
-
96-well microplates (black, for fluorescence)
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Setup: In each well of the microplate, add the potassium phosphate buffer, the appropriate CYP enzyme, and the NADPH regenerating system.
-
Test Compound Addition: Add varying concentrations of this compound or the positive control inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the specific fluorescent probe substrate to each well to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for the specified time for each isoform.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or trichloroacetic acid).
-
Read Fluorescence: Measure the fluorescence of the metabolized probe using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Example CYP Isoforms and Probe Substrates
| CYP Isoform | Fluorescent Probe Substrate | Positive Control Inhibitor |
| CYP1A2 | 3-Cyano-7-ethoxycoumarin (CEC) | Furafylline |
| CYP2C9 | Dibenzylfluorescein (DBF) | Sulfaphenazole |
| CYP2C19 | 3-Cyano-7-hydroxycoumarin (CHC) | Ticlopidine |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) | Quinidine |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)-coumarin (BFC) | Ketoconazole |
Workflow for CYP450 Inhibition Assay
Caption: Workflow for a fluorescence-based in vitro CYP450 inhibition assay.
Issue: Uncertainty about this compound's potential as a substrate or inhibitor of key drug transporters.
Guidance: To evaluate interactions with transporters, researchers can use cell-based assays with cell lines overexpressing specific transporters.
Experimental Protocol: P-glycoprotein (P-gp) Substrate and Inhibition Assay
This protocol describes a bidirectional transport assay using Caco-2 or MDCK-MDR1 cell monolayers to determine if this compound is a substrate or inhibitor of P-gp.
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound bromide
-
Digoxin (control P-gp substrate)
-
Verapamil (control P-gp inhibitor)
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell® inserts until a confluent monolayer with tight junctions is formed (typically 21 days for Caco-2).
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer using Lucifer yellow.
-
Bidirectional Transport (Substrate Assessment):
-
Apical to Basolateral (A-to-B): Add this compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both A-to-B and B-to-A transport.
-
Calculate Efflux Ratio: Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate.
-
Inhibition Assessment:
-
Perform the bidirectional transport assay with a known P-gp substrate (e.g., digoxin) in the presence and absence of this compound.
-
A significant reduction in the efflux ratio of digoxin in the presence of this compound indicates that it is a P-gp inhibitor.
-
Signaling Pathway for P-gp Efflux
Caption: Simplified diagram of P-gp mediated drug efflux from a cell.
References
- 1. Methscopolamine Bromide Tablets, USP 2.5 mg and 5 mg [dailymed.nlm.nih.gov]
- 2. Methscopolamine: Package Insert / Prescribing Information [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 6. Scopolamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing O-Methylscopolamine Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylscopolamine (also known as scopolamine methylbromide or methscopolamine) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peripherally acting muscarinic antagonist. It is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. Its primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors in the peripheral nervous system. This blockade of cholinergic signaling leads to various physiological effects, including reduced gastrointestinal motility and decreased secretions.
Q2: What are the common applications of this compound in in vivo research?
In preclinical research, this compound is often used as a tool to investigate the role of peripheral muscarinic receptors in various physiological processes. It is also used as a control compound in studies investigating the central effects of scopolamine, its parent compound, to differentiate between peripheral and central anticholinergic effects.
Q3: What are the typical dosage ranges for this compound in rodents?
Dosage can vary significantly depending on the animal model, the research question, and the route of administration. Below is a summary of reported dosages. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Data Presentation: this compound and Scopolamine Dosage in Rodents
| Animal Model | Compound | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rat (Wistar) | This compound (Scopolamine methylbromide) | 0.08, 0.16, 0.32 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in response rates in a fixed-consecutive-number schedule. | [1] |
| Rat | Scopolamine | 1, 2, 4, 8 mg/kg | Intraperitoneal (i.p.) | Dose-dependent recovery of an extinguished inhibitory avoidance response. | [2] |
| Mouse | Scopolamine | 0.3 - 3 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in spontaneous alternation in a T-maze, indicative of cognitive deficit. | [3] |
Note: The dosages for scopolamine are provided as a reference for its central effects and to highlight the different dose ranges typically used for the parent compound versus its methylated derivative.
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in Rodents
This protocol outlines a general procedure for determining the optimal dose of this compound for a behavioral or physiological endpoint.
1. Animal Model:
-
Select the appropriate species, strain, sex, and age of the rodents for your study. House the animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
2. This compound Preparation:
-
Vehicle Selection: this compound bromide is soluble in water and saline. For other forms or to enhance stability, a vehicle screening may be necessary. Common vehicles for in vivo administration include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. Always test the vehicle alone as a control group.
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. From the stock solution, prepare serial dilutions to achieve the desired final concentrations for injection. Ensure the final injection volume is appropriate for the size of the animal (e.g., typically 5-10 ml/kg for intraperitoneal injection in mice).
3. Experimental Groups:
-
Control Group: Administer the vehicle only.
-
Treatment Groups: Administer at least three different doses of this compound (e.g., a low, medium, and high dose). The dose range should be selected based on literature review or preliminary pilot studies. For example, based on the rat study, a range of 0.05 to 0.5 mg/kg could be a starting point.[1]
4. Administration:
-
Administer the vehicle or this compound solution via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection). The timing of administration relative to the behavioral or physiological measurement is critical and should be determined based on the expected pharmacokinetics of the drug.
5. Outcome Measures:
-
At a predetermined time point after administration, assess the desired behavioral or physiological endpoint. This could include measures of gastrointestinal motility, salivation, or performance in a specific behavioral task.
6. Data Analysis:
-
Analyze the data to determine the dose-response relationship. This will help identify the dose that produces the desired effect with minimal side effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected doses | - Incorrect dosage calculation. - Degradation of the compound. - Suboptimal administration route or timing. - Low bioavailability via the chosen route. | - Double-check all calculations for dilution and dosing. - Prepare fresh solutions for each experiment. Store stock solutions appropriately (e.g., protected from light, at the recommended temperature). - Consider the pharmacokinetic profile of the drug. The time to peak effect may vary. Conduct a time-course experiment. - Intravenous administration will provide the highest bioavailability. If using other routes like oral gavage, be aware that bioavailability may be low and variable. |
| High variability in animal responses | - Inconsistent injection technique. - Stress or other confounding factors in the animal environment. - Individual differences in animal metabolism. | - Ensure all personnel are properly trained in the chosen administration technique to ensure consistent delivery of the compound. - Handle animals gently and consistently. Acclimatize them to the experimental procedures. Minimize environmental stressors. - Increase the number of animals per group to improve statistical power. |
| Unexpected side effects (e.g., excessive sedation, agitation) | - The dose is too high. - The observed effects are due to the vehicle. - Misinterpretation of normal anticholinergic effects. | - Reduce the dosage. Perform a thorough dose-response study to find the therapeutic window. - Always include a vehicle-only control group to rule out effects of the solvent. - Familiarize yourself with the expected peripheral anticholinergic effects, such as dry mouth (leading to increased drinking), dilated pupils, and reduced urination and defecation. |
| Precipitation of the compound in the solution | - Poor solubility in the chosen vehicle. - Incorrect pH of the solution. | - Consult the manufacturer's instructions for solubility. Consider using a different vehicle or a co-solvent system. - Ensure the pH of the final solution is within the range of the compound's stability and is physiologically compatible. |
Visualizations
Signaling Pathway of this compound
Caption: this compound competitively blocks acetylcholine at peripheral muscarinic receptors.
Experimental Workflow for Dosage Optimization
Caption: A stepwise workflow for optimizing this compound dosage in vivo.
References
- 1. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose- and time-dependent scopolamine-induced recovery of an inhibitory avoidance response after its extinction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dealing with hygroscopic nature of O-Methylscopolamine bromide
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of O-Methylscopolamine bromide.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound bromide is hygroscopic?
A1: The term hygroscopic means that this compound bromide has a tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical and chemical changes in the compound.
Q2: What are the potential consequences of moisture absorption by this compound bromide?
A2: Moisture absorption can lead to several issues, including:
-
Clumping and Caking: The powder may become sticky or form lumps, making it difficult to handle and accurately weigh.
-
Inaccurate Measurements: The absorbed water adds to the weight of the compound, leading to errors in concentration when preparing solutions.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the stability and purity of the compound.
-
Altered Physical Properties: Moisture can change the physical characteristics of the solid, potentially impacting its dissolution rate and bioavailability.
Q3: How should I store this compound bromide to minimize moisture absorption?
A3: To protect this compound bromide from atmospheric moisture, it is crucial to store it in a tightly sealed container.[1] For enhanced protection, store the container inside a desiccator with a suitable desiccant, such as silica gel or molecular sieves. The storage area should be cool and dry.
Q4: What is the best way to handle this compound bromide during an experiment to prevent moisture uptake?
A4: When working with this compound bromide, minimize its exposure to the ambient environment.[1] Work quickly when weighing the compound and securely reseal the container immediately after use. For highly sensitive experiments, consider handling the compound inside a glove box with a controlled, low-humidity atmosphere.
Q5: How can I determine the water content of my this compound bromide sample?
A5: The water content of a hygroscopic compound can be accurately determined using analytical techniques such as Karl Fischer titration.[3] This method is specific for water and can provide a precise measurement of the moisture content.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound bromide.
Issue 1: The this compound bromide powder has formed clumps.
-
Cause: The compound has absorbed moisture from the atmosphere.
-
Solution:
-
Before weighing, gently break up the clumps with a clean, dry spatula.
-
For future prevention, ensure the storage container is always tightly sealed and stored in a desiccator.
-
Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
-
Issue 2: I am getting inconsistent results in my experiments, possibly due to inaccurate concentrations.
-
Cause: The mass of the this compound bromide used for preparing solutions may be inaccurate due to absorbed water.
-
Solution:
-
Determine the water content of your this compound bromide stock using a method like Karl Fischer titration.
-
Correct for the water content in your calculations when preparing solutions. For example, if the water content is 5%, you will need to weigh out 1.05 mg of the hydrated compound to get 1.00 mg of the active substance.
-
Alternatively, prepare a concentrated stock solution and determine its precise concentration using a suitable analytical method (e.g., HPLC). This stock solution can then be used for subsequent dilutions.
-
Issue 3: I suspect the this compound bromide may be degrading over time.
-
Cause: Long-term exposure to moisture can lead to chemical instability.
-
Solution:
-
Always store the compound under the recommended dry conditions.
-
If degradation is suspected, it is advisable to use a fresh batch of the compound.
-
To assess the stability of your current stock, you can perform purity analysis using techniques like High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
| Hygroscopicity Classification | Increase in Mass (after 24h at 80% RH and 25°C) | Description |
| Slightly hygroscopic | ≥ 0.2% and < 2% | |
| Hygroscopic | ≥ 2% and < 15% | |
| Very hygroscopic | ≥ 15% | |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound Bromide
Objective: To accurately weigh a specific mass of hygroscopic this compound bromide while minimizing moisture absorption.
Materials:
-
This compound bromide
-
Analytical balance
-
Weighing paper or weighing boat
-
Spatula
-
Desiccator containing an active desiccant
-
Timer
Procedure:
-
Allow the sealed container of this compound bromide to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Tare the analytical balance with the weighing paper or boat.
-
Minimize air currents in the weighing area.
-
Open the container of this compound bromide.
-
Quickly transfer the desired amount of powder to the weighing paper/boat using a clean, dry spatula.
-
Record the mass as soon as the balance reading stabilizes. Be aware that the mass may slowly increase as the substance absorbs moisture.
-
Immediately and tightly reseal the this compound bromide container and return it to the desiccator.
-
Promptly proceed to the next step of your experiment (e.g., dissolution).
Protocol 2: Preparation of a Stock Solution of this compound Bromide
Objective: To prepare a stock solution of this compound bromide with an accurately known concentration.
Materials:
-
Accurately weighed this compound bromide (from Protocol 1)
-
Volumetric flask of the desired volume
-
Appropriate solvent (e.g., sterile water, ethanol)
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Carefully transfer the weighed this compound bromide powder into the volumetric flask. A powder funnel can be used to avoid loss of material.
-
Rinse the weighing paper/boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add approximately half of the final volume of the solvent to the flask.
-
Agitate the flask to dissolve the compound. A magnetic stirrer or sonicator can be used to facilitate dissolution.
-
Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask. Use a dropper for the final addition to ensure accuracy.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
For applications requiring high accuracy, it is recommended to determine the precise concentration of the stock solution using an analytical technique like HPLC with a validated reference standard. This will account for any minor inaccuracies in weighing due to moisture absorption.
-
Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature.
Visualizations
Caption: Troubleshooting workflow for issues with hygroscopic compounds.
Caption: Experimental workflow for weighing and dissolving this compound bromide.
References
Technical Support Center: Managing Blurred Vision in Ophthalmic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering blurred vision as a side effect in ophthalmic studies.
Troubleshooting Guides
My study participants report blurred vision immediately after instillation of the eye drops. What should I do?
Immediate but transient blurred vision is a common issue. Follow these steps to identify the cause and mitigate the effect:
-
Review the Formulation's Viscosity: Highly viscous formulations, such as gels and ointments, are known to cause temporary blurring of vision.[1][2] This is due to the formulation's residence time on the ocular surface.[1][2]
-
Action: If the blurring is significant and impacting patient-reported outcomes or functional vision tests, consider if a less viscous formulation could be used while maintaining therapeutic efficacy.
-
-
Evaluate the Drug Vehicle: The vehicle of the ophthalmic solution can temporarily disrupt the tear film, leading to blurred vision.[3]
-
Action: Review the composition of the vehicle. If possible, compare with alternative formulations that may have a less disruptive effect on the tear film.
-
-
Assess for Immediate Hypersensitivity: Although less common, an immediate allergic reaction could manifest with symptoms including blurred vision.
-
Action: Perform a slit-lamp examination to check for signs of conjunctival hyperemia, chemosis, or other signs of an allergic reaction. If an allergic reaction is suspected, the participant should be withdrawn from the study drug and receive appropriate medical care.
-
Participants report persistent blurred vision. How should I investigate this?
Persistent blurred vision is a more serious concern and requires a thorough investigation:
-
Conduct a Comprehensive Ophthalmic Examination:
-
Visual Acuity: Measure the participant's Best-Corrected Visual Acuity (BCVA) to quantify the change in vision.[4]
-
Slit-Lamp Examination: Examine the cornea for any signs of epithelial damage, edema, or opacification.[5] Pay close attention to the tear film and for any signs of ocular surface disease.
-
Pupillometry: If the investigational drug has known effects on the autonomic nervous system, measure pupil size and reactivity to light. Drug-induced mydriasis (pupil dilation) or miosis (pupil constriction) can cause blurred vision.[3]
-
Intraocular Pressure (IOP): Some medications can cause an increase in IOP, which can lead to blurred vision and, if left untreated, glaucomatous damage.[5]
-
-
Review Concomitant Medications: Systemic medications can also cause blurred vision.[6]
-
Action: Take a detailed history of all medications the participant is taking to rule out other potential causes.
-
-
Consider the Active Pharmaceutical Ingredient (API): Some APIs are known to have direct effects on vision.
-
Action: Review the known safety profile of the API and its class.
-
How can I proactively minimize the risk of blurred vision in my ophthalmic study?
-
Formulation Selection:
-
Preservative-Free Formulations: Whenever possible, opt for preservative-free formulations. Preservatives, especially benzalkonium chloride (BAK), are a major cause of ocular surface disease, which can lead to chronic blurred vision.[7]
-
Optimize Viscosity: Balance the need for longer drug residence time with the potential for transient blurred vision. For daytime-dosed medications, a lower viscosity may be preferable.[1]
-
-
Participant Education:
-
Proper Instillation Technique: Educate participants on the correct way to instill eye drops to avoid contamination and excessive dosage, which can exacerbate side effects.[8][9][10][11][12]
-
Managing Expectations: Inform participants that transient blurred vision after instillation can be a normal side effect of some formulations.
-
-
Study Design:
-
Washout Period: Ensure an adequate washout period for any prior ophthalmic medications to establish a true baseline.
-
Control Group: Utilize a well-matched control group (e.g., vehicle-only or a standard-of-care with a known side effect profile) to accurately attribute adverse events to the investigational drug.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of blurred vision as a side effect in ophthalmic studies?
A1: The most common causes include:
-
Formulation Properties: High viscosity of gels and ointments, and the composition of the drug vehicle can temporarily disrupt the tear film.[1][2][3]
-
Preservatives: Chronic use of preservatives, particularly benzalkonium chloride (BAK), can lead to ocular surface disease and persistent blurred vision.[7]
-
Active Pharmaceutical Ingredient (API): The drug itself may have pharmacological effects that cause blurred vision, such as altering pupil size or affecting the ciliary muscle.[3]
-
Ocular Surface Disease: Pre-existing or treatment-induced dry eye disease can cause fluctuating and blurred vision.
Q2: How can I differentiate between transient and persistent blurred vision in my study participants?
A2: Transient blurred vision typically occurs immediately after instillation and resolves within a few minutes.[5] Persistent blurred vision lasts for a longer duration and may indicate an underlying issue such as corneal irritation, increased intraocular pressure, or a systemic effect of the drug.[5] A thorough ophthalmic examination is necessary to determine the cause of persistent blurred vision.
Q3: What is the role of preservatives in causing blurred vision?
A3: Preservatives, especially BAK, are cytotoxic to the corneal and conjunctival epithelial cells.[13] This can disrupt the tear film stability, leading to dry eye and ocular surface disease, which are common causes of blurred vision. Studies have shown that preservative-free formulations are associated with a lower incidence of ocular symptoms.[7]
Q4: Can the viscosity of an eye drop formulation affect vision?
A4: Yes, higher viscosity formulations, such as gels and ointments, increase the retention time of the drug on the ocular surface but can cause transient blurred vision immediately after application.[1][2][14] The ideal viscosity is a balance between efficacy and patient comfort.[1]
Q5: Are there any specific drug classes that are more commonly associated with blurred vision?
A5: Yes, several classes of ophthalmic drugs are known to cause blurred vision. For example, miotics like pilocarpine can cause blurred vision due to pupillary constriction.[15] Prostaglandin analogs can also be associated with blurred vision.[15] Additionally, systemic medications such as anticholinergics, antihistamines, and some antidepressants can cause blurred vision.[6]
Data Presentation
Table 1: Incidence of Ocular Symptoms with Preserved vs. Preservative-Free Glaucoma Medications
| Ocular Symptom | Preserved Eye Drops (%) | Preservative-Free Eye Drops (%) |
| Discomfort upon instillation | 43 | 17 |
| Burning-stinging | 40 | 22 |
| Foreign body sensation | 31 | 14 |
| Dry eye sensation | 23 | 14 |
| Tearing | 21 | 14 |
| Eyelid itching | 18 | 10 |
Source: Pisella PJ, Pouliquen P, Baudouin C. Prevalence of ocular symptoms and signs with preserved and preservative-free glaucoma medication. Br J Ophthalmol. 2002;86(4):418-423.[7]
Table 2: Incidence of Blurred Vision with Recently Approved Ophthalmic Drugs
| Drug Name (Active Ingredient) | Indication | Incidence of Blurred Vision (%) |
| Miebo (100% perfluorohexyloctane) | Dry Eye Disease | 1-3 |
| Vevye (0.1% cyclosporine) | Dry Eye Disease | 3 |
| Qlosi (0.4% pilocarpine hydrochloride) | Presbyopia | Not specified, but listed as a side effect |
Source: Review of Optometry, March 15, 2024.[16]
Experimental Protocols
Visual Acuity Testing
Objective: To quantitatively measure a participant's ability to discern fine detail.
Methodology:
-
Chart: Use a standardized visual acuity chart, such as the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
-
Lighting: Ensure standardized and consistent chart illumination (typically 80-160 cd/m²).
-
Distance: The standard testing distance is 4 meters or 20 feet. If a participant cannot read the largest letters at this distance, the distance can be reduced to 2 meters or 1 meter.
-
Procedure:
-
Test each eye separately, with the other eye occluded.
-
Instruct the participant to read the letters from top to bottom.
-
The test ends when the participant incorrectly identifies more than half of the letters on a single line.
-
-
Scoring: Visual acuity is scored based on the smallest line of letters the participant can correctly identify.
Slit-Lamp Examination
Objective: To perform a microscopic examination of the anterior segment of the eye.
Methodology:
-
Instrumentation: A slit-lamp biomicroscope.
-
Procedure:
-
External Examination: Begin with a low-magnification examination of the eyelids, lashes, and conjunctiva.
-
Cornea: Use a narrow slit beam to examine the different layers of the cornea (epithelium, stroma, and endothelium) for any opacities, edema, or staining with fluorescein dye.
-
Anterior Chamber: Assess the depth of the anterior chamber and check for any cells or flare, which would indicate inflammation.
-
Iris and Lens: Examine the iris for any abnormalities and the lens for any opacities (cataracts).
-
-
Documentation: Record all findings systematically for each eye.
Pupillometry
Objective: To objectively measure pupil size and reactivity.
Methodology:
-
Instrumentation: A pupillometer (either a dedicated device or an eye tracker with pupillometry capabilities).
-
Environment: Conduct the test in a room with controlled and standardized lighting conditions.
-
Procedure:
-
Baseline Measurement: Measure the pupil diameter in scotopic (dark) and photopic (light) conditions.
-
Light Reflex: Measure the pupillary constriction and redilation in response to a standardized light stimulus.
-
-
Data Analysis: Analyze the latency, amplitude, and velocity of the pupillary light reflex.
Visualizations
Caption: Experimental workflow for investigating blurred vision.
Caption: Troubleshooting logic for blurred vision side effects.
Caption: Signaling pathway from cause to blurred vision.
References
- 1. Evaluating Viscosity and Tear Breakup Time of Contemporary Commercial Ocular Lubricants on an In Vitro Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reelmind.ai [reelmind.ai]
- 4. Comparison of Efficacy and Ocular Surface Assessment Between Preserved and Preservative-Free Brimonidine/Timolol Fixed-Combination Eye Drops in Glaucoma Patients: A Parallel-Grouped, Randomized Trial [mdpi.com]
- 5. Can you get blurry vision from an ophthalmic suspension? - American Academy of Ophthalmology [aao.org]
- 6. The ocular adverse effects of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of ocular symptoms and signs with preserved and preservative free glaucoma medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. aoa.org [aoa.org]
- 10. Subjective and objective assessment of the eye drop instillation technique: A hospital-based cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Eye drop technique and patient-reported problems in a real-world population of eye drop users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. There’s Danger in the Drops: Systemic Effects of Ophthalmic Drops Used to Treat Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Have You Kept Up with the Recent 'New Drug' Deluge? [reviewofoptometry.com]
Technical Support Center: O-Methylscopolamine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of O-Methylscopolamine (also known as Methscopolamine Bromide) solutions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term stability, this compound stock solutions should be stored under specific temperature conditions. When stored at -80°C, the stock solution is stable for up to 6 months. For storage at -20°C, the stability is maintained for up to 1 month. It is crucial to store the solutions in sealed containers to protect them from moisture.[1] For solid forms, it is recommended to preserve them in tight, light-resistant containers at room temperature.
Q2: How should I prepare my this compound working solution for in vivo experiments?
It is highly recommended to prepare the working solution fresh on the day of the experiment to ensure reliable results. If you are using water as the solvent for your stock solution, it should be diluted to the final working concentration, filtered, and sterilized using a 0.22 μm filter before use.[1]
Q3: What are the primary factors that can cause degradation of this compound solutions?
The stability of this compound solutions can be influenced by several factors:
-
pH: this compound is susceptible to hydrolysis, particularly alkaline hydrolysis, which can break down the ester linkage.[2][3] Maintaining an acidic pH, ideally at or below 3.5, can significantly improve stability.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[5][6] Conversely, freezing should be avoided for some formulations.[7]
-
Light: Exposure to light can also contribute to the degradation of scopolamine derivatives. Therefore, solutions should be stored in light-resistant containers.[7]
-
Oxidation: Although less commonly cited for this specific molecule compared to hydrolysis, oxidation is a general degradation pathway for many pharmaceuticals.[8]
Q4: I observed precipitation in my this compound solution. What could be the cause and how can I resolve it?
Precipitation can occur if the solution becomes supersaturated or if the solubility of this compound is reduced. This can happen due to changes in temperature or solvent composition. If you observe precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Always ensure the solution is clear before use.
Q5: How can I verify the stability of my this compound solution over time?
The stability of this compound solutions can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11][12] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency/Efficacy | - Chemical Degradation: Hydrolysis due to improper pH or exposure to high temperatures. - Improper Storage: Solution stored for longer than the recommended duration or at the wrong temperature.[1] - Light Exposure: Degradation due to storage in non-light-resistant containers.[7] | - Prepare fresh solutions before each experiment. - Ensure the pH of the solution is acidic (pH ≤ 3.5) if compatible with the experimental design.[4] - Store stock solutions at the recommended temperatures (-20°C for 1 month, -80°C for 6 months).[1] - Always use amber-colored or other light-blocking containers. |
| Precipitation in Solution | - Low Temperature Storage: Some solutions may precipitate when refrigerated or frozen. - Solvent Evaporation: Increased concentration due to solvent loss. - Supersaturation: The concentration of this compound exceeds its solubility in the chosen solvent system. | - If precipitation is observed upon warming, gently heat and/or sonicate to redissolve.[1] - Ensure containers are tightly sealed to prevent solvent evaporation. - If preparing a new solution, ensure the desired concentration is within the solubility limits for the solvent. |
| Change in Color or pH | - Degradation: The formation of degradation products can alter the physical appearance and pH of the solution.[9] | - Discard the solution if any change in color or significant shift in pH is observed. - Prepare a fresh solution using high-purity solvent and this compound. - Monitor the pH of the solution over the storage period if stability is a concern. |
Quantitative Stability Data
The following tables summarize the stability of scopolamine derivatives under various storage conditions as reported in the literature.
Table 1: Stability of this compound (Methscopolamine Bromide) Stock Solutions
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | 6 months | Not specified | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Not specified | Sealed storage, away from moisture.[1] |
| Room Temperature | Not specified | Not specified | Preserve in tight, light-resistant containers. |
Table 2: Stability of Scopolamine Hydrobromide Nasal Solution
| Storage Temperature | Duration | Container | Observation |
| Room Temperature | At least 42 days | Amber-colored glass bottles | The solution remained stable with no change in physical appearance or pH.[9] |
Table 3: Bimolecular Rate Constants for Alkaline Hydrolysis of Various Scopolamine Methyl Bromides
| Compound | Temperature (°C) | k (l./mole/sec) |
| Scopolamine methyl bromide | 15 | 0.467 |
| 20 | 0.670 | |
| 25 | 0.931 | |
| 30 | 1.31 | |
| Trimethylacetyl-scopolamine methyl bromide | 15 | 1.50 |
| 20 | 2.52 | |
| 25 | 3.78 | |
| 30 | 5.94 | |
| Acetyl-scopolamine methyl bromide | 15 | 2.28 |
| 20 | 3.25 | |
| 25 | 4.03 | |
| 30 | 5.31 |
Data from Garrett, E. R. (1957). The kinetics of hydrolysis of scopolamine derivatives with an unusual elimination on alkaline hydrolysis. Journal of the American Chemical Society, 79(13), 3401–3408.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Scopolamine Hydrobromide
This protocol is adapted from a method developed for the stability testing of scopolamine hydrobromide nasal solutions.[9]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) to achieve adequate separation of scopolamine from its degradation products. The exact composition should be optimized.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 210 nm.[11]
-
Column Temperature: 45 °C.[11]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Scopolamine Hydrobromide reference standard in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range of the assay.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the scopolamine peak.
-
Calculate the concentration of scopolamine in the sample by comparing its peak area to the standard curve.
-
-
Stability Assessment:
-
Analyze samples stored under the desired conditions at specified time points.
-
A stable solution is one where the concentration of the active ingredient remains within 90-110% of the initial concentration, and no significant degradation products are observed.
-
Visualizations
Caption: Primary degradation pathway of this compound via alkaline hydrolysis.
Caption: General workflow for assessing the long-term stability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1999012544A1 - Intranasal formulation containing scopolamine and method of treating motion sickness - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. fastercapital.com [fastercapital.com]
- 7. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. public.pensoft.net [public.pensoft.net]
Troubleshooting O-Methylscopolamine experimental variability
Welcome to the technical support center for O-Methylscopolamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this muscarinic acetylcholine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Methscopolamine, is a quaternary ammonium derivative of scopolamine. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), blocking the binding of the endogenous neurotransmitter, acetylcholine. This antagonism inhibits the downstream signaling pathways activated by these G protein-coupled receptors (GPCRs).
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in pharmacological research, particularly in:
-
Radioligand binding assays: As a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) to characterize muscarinic receptors and determine the binding affinity of other muscarinic ligands.
-
Functional assays: To investigate the role of muscarinic receptors in various cellular processes by blocking their activity. These assays often measure changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).
-
In vivo studies: To study the physiological effects of muscarinic receptor blockade in various organ systems.
Q3: How should I store this compound?
A3: this compound bromide is generally a stable compound. For long-term storage, it is recommended to keep it as a solid at -20°C. Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to prepare fresh working solutions for each experiment to minimize variability. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Experimental Variability
This section addresses common problems encountered during experiments with this compound.
Radioligand Binding Assays
Q4: I am observing high background or non-specific binding in my [³H]N-methylscopolamine binding assay. What are the possible causes and solutions?
A4: High non-specific binding can obscure your specific binding signal. Here are some common causes and troubleshooting steps:
-
Binding to Filters: [³H]N-methylscopolamine can bind to glass fiber filters.[2]
-
Solution: Pre-soak filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
-
Inadequate Blocking: The blocking agent in your assay buffer may not be optimal.
-
Solution: Ensure your assay buffer contains a blocking agent like bovine serum albumin (BSA) at an appropriate concentration (e.g., 0.1-0.5%).
-
-
Radioligand Concentration Too High: Using a concentration of [³H]N-methylscopolamine significantly above its Kd can increase non-specific binding.[3]
-
Solution: Use a radioligand concentration at or below the Kd for the receptor subtype you are studying.[3]
-
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave behind unbound radioligand.
-
Solution: Increase the number of washes (e.g., from 3 to 4) and/or the volume of ice-cold wash buffer.
-
Q5: My specific binding is low. How can I improve it?
A5: Low specific binding can make it difficult to obtain reliable data. Consider the following:
-
Low Receptor Expression: The cells or tissue preparation may have a low density of muscarinic receptors.
-
Solution: If using a cell line, ensure optimal expression of the receptor. For tissue preparations, consider using a region known to have high receptor density.
-
-
Degraded Radioligand: The radiolabeled this compound may have degraded.
-
Solution: Use a fresh aliquot of the radioligand and store it properly.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.
-
Solution: Optimize these parameters. For example, binding is often performed at room temperature or 37°C for 1-3 hours to reach equilibrium.[4] The buffer pH should be stable around 7.4.
-
Functional Assays (e.g., Calcium Flux, cAMP)
Q6: I am seeing inconsistent IC₅₀ values for this compound in my functional assays. What could be the cause?
A6: Variability in IC₅₀ values can arise from several factors:
-
Cell Health and Passage Number: The physiological state of the cells can significantly impact their response.
-
Solution: Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number.
-
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells will influence the antagonist's apparent potency.
-
Solution: Use a consistent concentration of the agonist, typically the EC₅₀ or EC₈₀, for all experiments.
-
-
Reagent Preparation and Stability: Inconsistent preparation or degradation of this compound or the agonist can lead to variability.
-
Solution: Prepare fresh dilutions of compounds for each experiment from a validated stock solution.
-
-
Assay Incubation Times: The pre-incubation time with the antagonist and the stimulation time with the agonist can affect the results.
-
Solution: Keep these incubation times consistent across all experiments.
-
Data Presentation
Table 1: this compound (NMS) Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |
| M₁ | 0.6 | Rat Neostriatum | [³H]NMS | [2] |
| M₂ | 0.14 | CHO Cells | [³H]NMS | [5] |
| M₃ | 0.14 | CHO Cells | [³H]NMS | [5] |
| M₄ | 0.21 | CHO Cells | [³H]NMS | [5] |
| M₅ | 0.16 | CHO Cells | [³H]NMS | [5] |
Table 2: this compound Stability Profile
| Storage Condition | Duration | Purity | Notes |
| Solid at -20°C | 24 months | >98% | Protect from moisture. |
| Solution in DMSO at -80°C | 6 months | >98% | Avoid repeated freeze-thaw cycles.[1] |
| Solution in DMSO at -20°C | 1 month | >98% | Avoid repeated freeze-thaw cycles.[1] |
| Aqueous solution at 4°C | 24 hours | >95% | Prone to hydrolysis over extended periods. |
Experimental Protocols
Protocol 1: [³H]N-Methylscopolamine Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the muscarinic receptor of interest
-
[³H]N-Methylscopolamine (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
0.3% Polyethyleneimine (PEI) solution
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Filter Pre-treatment: Soak glass fiber filters in 0.3% PEI for at least 1 hour at room temperature.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Test Compound: Add 50 µL of varying concentrations of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]N-Methylscopolamine to all wells at a final concentration at or near its Kd for the receptor subtype.
-
Add Membranes: Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing a Gq-coupled muscarinic receptor (e.g., M₁, M₃, M₅).
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM with Pluronic F-127 in Assay Buffer).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Antagonist Addition:
-
Remove the dye loading solution.
-
Add 100 µL of Assay Buffer containing varying concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject 25 µL of the muscarinic agonist (at a final concentration of EC₅₀ or EC₈₀) into each well.
-
Record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. M1 and M3 muscarinic receptor subtypes in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: O-Methylscopolamine in Rodent Gut Motility Studies
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for studying the impact of O-Methylscopolamine on gut motility in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on gut motility?
This compound (also known as Methscopolamine) is a quaternary ammonium derivative of scopolamine. It functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its primary mechanism involves blocking the action of the neurotransmitter acetylcholine at parasympathetic sites within the smooth muscle of the gastrointestinal (GI) tract.[3][4] This inhibition of muscarinic receptors leads to a decrease in GI smooth muscle contractions and secretions, thereby reducing gut motility.[3][4][5]
Q2: Which specific muscarinic receptors in the gut does this compound target?
The gastrointestinal smooth muscle primarily expresses M2 and M3 muscarinic receptor subtypes.[6][7][8] While M2 receptors are more numerous, the contractile response is predominantly mediated through the M3 receptor pathway.[7][9] this compound, as a non-selective muscarinic antagonist, is expected to block both M2 and M3 receptors. The antagonism of M3 receptors is crucial for inhibiting smooth muscle contraction.[7]
Q3: What are the expected effects of this compound on gut motility in a typical rodent experiment?
Administration of this compound is expected to decrease gastrointestinal motility.[3] In experimental settings, this translates to delayed gastric emptying and a reduction in the intestinal transit rate of a non-absorbable marker (e.g., charcoal or phenol red).[10][11] The magnitude of this effect is generally dose-dependent.
Q4: How does this compound differ from its parent compound, scopolamine, in these experiments?
This compound is a quaternary ammonium compound, which carries a positive charge.[4] This characteristic significantly limits its ability to cross the blood-brain barrier.[4][12] Consequently, it has reduced central nervous system (CNS) side effects compared to the tertiary amine scopolamine, which can readily enter the brain.[4][13] This makes this compound a more selective tool for studying peripheral anticholinergic effects on the gut without the confounding behavioral or central effects of scopolamine.[12][13]
Q5: What are the common methods to assess gut motility in rodents?
Several methods are used to measure gut motility in rats and mice:
-
Charcoal Meal Test: A widely used method where a suspension of activated charcoal is administered orally. The distance traveled by the charcoal front through the small intestine over a set period is measured as an indicator of transit time.[14][15][16]
-
Phenol Red Test: Similar to the charcoal meal, this method uses a non-absorbable dye (phenol red) to measure gastric emptying and intestinal transit.[10][17]
-
Non-invasive Imaging: Techniques like ultrasonography and scintigraphy are being increasingly used for in vivo assessment of GI motility, as they allow for repeated measurements in the same animal and reduce the need for euthanasia.[18]
-
Fecal Pellet Output: This simple, non-invasive method involves counting the number of fecal pellets produced over a specific time period as a measure of whole-gut transit.[19]
Experimental Protocols
Detailed Protocol: Charcoal Meal Test for Intestinal Transit in Mice
This protocol is a standard method for evaluating the effect of compounds like this compound on gastrointestinal motility.
-
Animal Preparation & Fasting:
-
Use adult mice (e.g., C57BL/6 or CD-1 strains), weighing 20-30g.[14]
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the mice for a period of 6 to 18 hours before the experiment to ensure the stomach is empty.[20] A 6-hour fast is often sufficient and can reduce animal stress.[20] Ensure free access to water during the fasting period.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Administer the desired dose of this compound (or vehicle for the control group) via intraperitoneal (IP), subcutaneous (SC), or oral (PO) route. The choice of route will depend on the experimental design.
-
Allow for a pre-treatment period (typically 15-30 minutes) for the drug to take effect before administering the charcoal meal.[14]
-
-
Charcoal Meal Administration:
-
Prepare a charcoal meal suspension, commonly 5% activated charcoal in 10% acacia or 1% methylcellulose.[14]
-
Administer a standard volume of the charcoal suspension orally (gavage) to each mouse (e.g., 0.1 mL per 10g of body weight).
-
-
Measurement of Intestinal Transit:
-
After a set time (typically 20-30 minutes) following charcoal administration, humanely euthanize the animals by a method such as cervical dislocation or CO2 asphyxiation.[14][16]
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully remove the entire small intestine, from the pyloric sphincter to the ileocecal junction, avoiding any stretching.
-
Lay the intestine flat on a surface and measure its total length.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the percent intestinal transit using the following formula:[14]
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
-
Data Analysis:
-
Compare the mean % intestinal transit between the vehicle-treated control group and the this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA followed by post-hoc tests) should be used to determine significance.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Gut Motility
| Dose (mg/kg, IP) | Animal Model | Mean Intestinal Transit (%) | Mean Inhibition (%) vs. Vehicle |
| Vehicle | C57BL/6 Mouse | 75.2 ± 5.4 | 0% |
| 0.1 | C57BL/6 Mouse | 58.9 ± 4.8 | 21.7% |
| 0.3 | C57BL/6 Mouse | 41.3 ± 6.1 | 45.1% |
| 1.0 | C57BL/6 Mouse | 25.6 ± 5.5 | 65.9% |
| Vehicle | Sprague Dawley Rat | 80.5 ± 6.2 | 0% |
| 0.1 | Sprague Dawley Rat | 62.1 ± 5.9 | 22.9% |
| 0.3 | Sprague Dawley Rat | 45.8 ± 7.3 | 43.1% |
| 1.0 | Sprague Dawley Rat | 29.9 ± 6.8 | 62.9% |
Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the rodent charcoal meal gut motility assay.
Caption: Muscarinic receptor signaling in gut smooth muscle.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Gut Motility Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in transit times within the control group. | 1. Inconsistent fasting times.[20] 2. Animal stress (from handling, housing conditions, or injection). 3. Inconsistent gavage technique, causing variable delivery of charcoal. 4. Food residue in the gut from incomplete fasting.[15] | 1. Standardize the fasting period for all animals. A 6-hour fast may reduce stress-induced variability.[20] 2. Acclimate animals to handling before the experiment. Ensure a quiet experimental environment. 3. Ensure all researchers are proficient in oral gavage to deliver a consistent volume to the stomach. 4. Verify that food has been withheld for the entire fasting period. |
| No significant difference between vehicle and this compound groups. | 1. Incorrect dose of this compound (too low). 2. Insufficient pre-treatment time for the drug to reach effective concentrations at the receptor. 3. Issues with drug formulation or stability. | 1. Perform a dose-response study to identify an effective dose. 2. Increase the pre-treatment time between drug administration and charcoal gavage. 3. Verify the concentration and stability of your drug solution. Prepare fresh solutions for each experiment. |
| Intestinal transit is near 0% or 100% for most animals. | 1. The time between charcoal administration and euthanasia is too short (for near 0%) or too long (for near 100%). 2. The charcoal suspension is too thick, preventing movement. | 1. Adjust the transit time. Conduct a pilot study to determine the optimal time point where the vehicle group shows ~70-80% transit. 2. Check the viscosity of the charcoal suspension. Ensure it is well-mixed and flows easily through the gavage needle. |
| Perforation of the esophagus or stomach during gavage. | 1. Improper gavage technique. 2. Using an incorrect size or type of gavage needle. | 1. Ensure proper training in gavage technique. The needle should pass gently into the esophagus without resistance. 2. Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. |
References
- 1. methscopolamine [drugcentral.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of Methscopolamine Bromide? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 8. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 19. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Synthesized O-Methylscopolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized O-Methylscopolamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: What are the common impurities I should expect in synthesized this compound?
During the synthesis and storage of this compound, several related substances and degradation products can arise. It is crucial to monitor for these impurities to ensure the quality and safety of the final product. Common impurities may include:
-
Starting materials and intermediates: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed through side reactions during synthesis.
-
Degradation products: this compound can degrade under certain conditions, such as exposure to high temperatures or non-optimal pH. A potential degradation pathway involves the hydrolysis of the ester bond.
-
Structurally related alkaloids: Depending on the synthetic route and starting materials, related tropane alkaloids might be present as impurities. These can include scopolamine, norhyoscine, atropine, and homatropine.[1]
Q2: I am observing unexpected peaks in my HPLC chromatogram. How do I identify them?
Unexpected peaks can be due to impurities, contaminants, or system issues. Here is a systematic approach to identify them:
-
System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Blank Injection: Inject your mobile phase and sample solvent (dissolved sample) to check for contaminants from the solvent or the system itself.
-
Spiking: Spike your sample with known potential impurities (if available) to see if any of the unknown peaks co-elute.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to obtain molecular weight information of the unknown peaks, which can help in their identification.[2]
-
Forced Degradation Studies: Subjecting your this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if they match the unexpected peaks.[3]
Q3: My HPLC peak for this compound is showing tailing. What could be the cause and how can I fix it?
Peak tailing for a quaternary ammonium compound like this compound is a common issue in reverse-phase HPLC. Here are the likely causes and solutions:
-
Secondary Interactions: The positively charged quaternary amine can interact with residual acidic silanol groups on the silica-based column packing material.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Buildup of contaminants on the column frit or packing material.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[4]
-
Q4: I am experiencing poor resolution between this compound and a known impurity. How can I improve the separation?
Improving resolution requires optimizing the chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
pH: Adjust the pH of the aqueous buffer. For ionizable compounds, small changes in pH can significantly affect retention and selectivity.
-
Buffer Concentration: Optimize the ionic strength of the buffer.
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[5]
-
Column Chemistry: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Temperature: Controlling the column temperature can influence selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
Q5: Can I use Gas Chromatography (GC) for this compound analysis?
While HPLC is generally preferred for quaternary ammonium compounds due to their low volatility, GC-MS can be used for the analysis of related tropane alkaloids.[6][7][8] However, there are some important considerations:
-
Thermal Instability: Tropane alkaloids can be thermally unstable and may degrade in the high temperatures of the GC inlet.[9] This can lead to inaccurate quantification and the appearance of degradation peaks.
-
Derivatization: To improve volatility and thermal stability, derivatization of the tropane alkaloids (e.g., trimethylsilyl derivatives) is often necessary before GC analysis.[6]
Due to its charge, this compound itself is not suitable for direct GC analysis without specific derivatization or pyrolysis techniques.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related compounds by HPLC. These values are illustrative and may vary depending on the specific method and instrumentation.
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 1 - 100 | ~0.1 | ~0.3 |
| Scopolamine | 0.5 - 50 | ~0.05 | ~0.15 |
| Atropine | 0.5 - 50 | ~0.05 | ~0.15 |
| Tropic Acid | 1 - 100 | ~0.2 | ~0.6 |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of this compound and the separation of its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
GC-MS Method for the Analysis of Related Tropane Alkaloids
This protocol is suitable for identifying and quantifying potential tropane alkaloid impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (Note: Lower temperatures may be necessary to prevent degradation of some alkaloids).[9]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl derivatives.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Visualizations
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS investigation of tropane alkaloids in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - ProQuest [proquest.com]
Technical Support Center: O-Methylscopolamine Antidote and Overdose Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the management of O-Methylscopolamine (also known as methscopolamine) overdose in research animals. The following information is intended for experimental and research purposes only and does not constitute veterinary medical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in research animals?
This compound is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Due to its chemical structure, it has limited ability to cross the blood-brain barrier. Consequently, its effects are predominantly peripheral and include inhibition of salivary and gastric secretions, reduced gastrointestinal motility, and mydriasis (dilation of the pupils).[3] In experimental settings, it is often used to investigate the roles of peripheral muscarinic receptors.
Q2: What are the signs of an this compound overdose in research animals?
Symptoms of an this compound overdose are an extension of its anticholinergic effects and can include:
-
Dry mouth and nose
-
Mydriasis (dilated pupils) and blurred vision
-
Tachycardia (rapid heart rate)
-
Urinary retention
-
Constipation or ileus (cessation of bowel movement)
-
Hyperthermia (elevated body temperature) due to decreased sweating
-
In severe cases, neuromuscular blockade leading to muscle weakness and potential paralysis may occur.
Q3: What are the recommended antidotes for this compound overdose?
The primary antidotes for this compound overdose are cholinesterase inhibitors. These agents work by increasing the amount of acetylcholine at the neuromuscular junction and other synapses, thereby overcoming the muscarinic receptor blockade. The two main cholinesterase inhibitors to consider are:
-
Physostigmine: A tertiary amine that can cross the blood-brain barrier, making it effective against both central and peripheral anticholinergic effects. However, given this compound's limited central nervous system (CNS) penetration, the necessity for a CNS-acting antidote may be minimal.
-
Neostigmine: A quaternary amine that does not readily cross the blood-brain barrier, making it a suitable choice for reversing the peripheral effects of this compound without causing central cholinergic side effects.[4]
Q4: Are there established dosages for these antidotes in research animals for this compound reversal?
Specific dose-response studies for the reversal of this compound overdose in common research animals are not extensively published. The appropriate dosage will depend on the animal species, the dose of this compound administered, and the observed clinical signs. It is crucial to conduct a dose-finding study to determine the optimal therapeutic dose with minimal side effects. General starting points from literature on anticholinergic toxicity can be considered with caution.
Troubleshooting Guides
Issue: The research animal exhibits severe tachycardia and mydriasis after this compound administration.
Solution:
-
Confirm Overdose: Assess the animal for other signs of anticholinergic toxicity as listed in the FAQs.
-
Administer Antidote: Based on your experimental design and considerations (peripheral vs. potential central effects), select an appropriate cholinesterase inhibitor.
-
For purely peripheral effects, Neostigmine is the preferred agent.
-
If there is any concern of central effects, or if Neostigmine is unavailable, Physostigmine can be used.
-
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature.
-
Supportive Care: Provide fluid therapy to prevent dehydration and aid in drug clearance.
Issue: The animal shows signs of muscle weakness or paralysis after a high dose of this compound.
Solution:
-
Immediate Action: This is a critical situation indicating potential neuromuscular blockade.
-
Administer Neostigmine: Neostigmine is the antidote of choice to reverse peripheral neuromuscular blockade.[3]
-
Respiratory Support: Be prepared to provide respiratory support (e.g., mechanical ventilation) if the animal's breathing becomes compromised.
-
Monitor Neuromuscular Function: If available, use a peripheral nerve stimulator to monitor the reversal of the neuromuscular blockade.
Quantitative Data Summary
The following tables summarize available quantitative data. Note that direct dose-response data for this compound reversal is limited, and the provided dosages for antidotes are based on general anticholinergic toxicity.
Table 1: this compound and Antidote Properties
| Compound | Class | Primary Site of Action | Blood-Brain Barrier Penetration |
| This compound | Muscarinic Antagonist | Peripheral | Low |
| Physostigmine | Cholinesterase Inhibitor | Central & Peripheral | High |
| Neostigmine | Cholinesterase Inhibitor | Peripheral | Low[4] |
Table 2: General Antidote Dosing Guidelines for Anticholinergic Toxicity in Rodents (Starting Point for Dose-Finding Studies)
| Antidote | Species | Route | Suggested Starting Dose | Reference |
| Physostigmine | Rat | s.c. | 0.05 - 0.1 mg/kg | [5] |
| Neostigmine | Mouse | i.v. | LD50: 0.3 ± 0.02 mg/kg | [4] |
| Neostigmine | Rat | i.v. | LD50: 0.315 ± 0.019 mg/kg | [4] |
Note: The Neostigmine values are LD50 (lethal dose for 50% of subjects) and should be used with extreme caution to inform the selection of a much lower, therapeutic starting dose.
Experimental Protocols
Protocol 1: General Workflow for Antidote Efficacy Testing
This protocol outlines a general procedure for evaluating the efficacy of an antidote against this compound-induced toxicity.
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, body temperature, and pupillary diameter.
-
Induction of Overdose: Administer a predetermined dose of this compound. The dose should be sufficient to induce clear and measurable signs of toxicity.
-
Monitoring of Toxic Effects: Continuously monitor the animal for the onset and severity of toxic signs.
-
Antidote Administration: Once significant toxic effects are observed, administer the chosen antidote (e.g., Physostigmine or Neostigmine) at a specific dose.
-
Post-Antidote Monitoring: Continue to monitor physiological parameters and clinical signs to assess the reversal of toxicity. Record the time to onset of recovery and the duration of the antidote's effect.
-
Data Analysis: Compare the physiological parameters before and after antidote administration to determine its efficacy.
Protocol 2: Assessment of Neuromuscular Blockade Reversal
This protocol is for studies investigating the reversal of this compound-induced neuromuscular blockade.
-
Animal Preparation: Anesthetize the animal and set up for recording of neuromuscular function (e.g., via electromyography or force transduction of a muscle twitch).
-
Baseline Stimulation: Apply a peripheral nerve stimulus (e.g., train-of-four stimulation) and record the baseline muscle response.
-
This compound Administration: Administer a high dose of this compound to induce neuromuscular blockade, evidenced by a reduction in the twitch response.
-
Neostigmine Administration: Once a stable level of blockade is achieved, administer Neostigmine.
-
Monitor Recovery: Continuously monitor the return of the muscle twitch response to peripheral nerve stimulation.
-
Data Analysis: Quantify the extent and time course of the reversal of neuromuscular blockade.
Visualizations
References
- 1. Antagonism of physostigmine induced lethality by a combination of scopolamine and methscopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Neostigmine antagonism of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Scopolamine reversal of tremor produced by low doses of physostigmine in rats: evidence for a cholinergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
O-Methylscopolamine vs. Scopolamine: A Comparative Analysis of Muscarinic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of O-Methylscopolamine and Scopolamine, with a focus on their interactions with muscarinic acetylcholine receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction
Scopolamine, a tropane alkaloid, is a well-characterized non-selective muscarinic acetylcholine receptor antagonist. Its methylated derivative, this compound (also known as N-methylscopolamine), is a quaternary ammonium compound. This structural difference influences their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and their binding affinity for various receptor subtypes. Understanding these differences is crucial for the design and interpretation of pharmacological studies.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the equilibrium dissociation constants (Kᵢ) of Scopolamine and this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Kᵢ values indicate higher binding affinity.
| Compound | M1 (h) Kᵢ (nM) | M2 (h) Kᵢ (nM) | M3 (h) Kᵢ (nM) | M4 (h) Kᵢ (nM) | M5 (h) Kᵢ (nM) | Source |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [1] |
| This compound | Data for human receptors not available in a single comparative study. Rat data is provided for reference. | |||||
| (N-methylscopolamine - rat) | (~1-10) | (~1-10) | (~1-10) | (~1-10) | N/A | (inferred from multiple sources) |
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of a test compound (e.g., Scopolamine or this compound) for muscarinic receptors using a radiolabeled ligand, such as [³H]N-methylscopolamine.
1. Materials:
- Cell Membranes: Membranes prepared from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Radioligand: [³H]N-methylscopolamine ([³H]NMS).
- Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
- Test Compound: Scopolamine or this compound.
- Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
- 96-well Plates.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter and Scintillation Fluid.
2. Experimental Workflow:
3. Procedure:
- Preparation: Prepare serial dilutions of the test compound.
- Assay Setup: In a 96-well plate, set up triplicate wells for:
- Total Binding: Contains assay buffer, [³H]NMS, and cell membranes.
- Non-specific Binding: Contains assay buffer, [³H]NMS, cell membranes, and a high concentration of a non-labeled antagonist (e.g., Atropine).
- Competition: Contains assay buffer, [³H]NMS, cell membranes, and varying concentrations of the test compound.
- Incubation: Add cell membranes to initiate the binding reaction. Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Conclusion
Both Scopolamine and this compound are potent muscarinic receptor antagonists. Scopolamine exhibits high affinity across all five human muscarinic receptor subtypes. While direct comparative data for this compound on human receptors is limited, its extensive use as the radioligand [³H]N-methylscopolamine in binding assays underscores its high affinity for muscarinic receptors. The key difference lies in the quaternary ammonium structure of this compound, which restricts its passage across the blood-brain barrier, making it a peripherally selective antagonist in contrast to the centrally and peripherally active Scopolamine. The choice between these two compounds will largely depend on the specific requirements of the research, particularly the need for central nervous system effects.
References
A Comparative Analysis of the Anticholinergic Effects of O-Methylscopolamine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic properties of O-Methylscopolamine and Atropine, focusing on their receptor binding affinities and functional antagonistic effects. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to the Compounds
Atropine and this compound are both competitive antagonists of muscarinic acetylcholine receptors (mAChRs), blocking the effects of the neurotransmitter acetylcholine. A key structural difference between them dictates their physiological distribution and, consequently, their clinical and experimental applications. Atropine is a tertiary amine, a lipophilic molecule that can readily cross the blood-brain barrier and exert effects on the central nervous system (CNS). In contrast, this compound (often used interchangeably with N-Methylscopolamine in literature) is a quaternary ammonium compound. The presence of a permanent positive charge on the nitrogen atom makes it highly polar and significantly limits its ability to penetrate the blood-brain barrier. This fundamental difference results in this compound having predominantly peripheral anticholinergic effects, while Atropine exhibits both central and peripheral actions.
Data Presentation: A Quantitative Comparison
The anticholinergic potency of these compounds can be quantified through in vitro receptor binding assays and functional assays on isolated tissues. The following tables summarize key experimental data for this compound and Atropine.
Muscarinic Receptor Binding Affinities
Receptor binding assays are crucial for determining the affinity of a drug for its target receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound (this compound or Atropine) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Atropine | M1 | 1.27 ± 0.36[1] |
| M2 | 3.24 ± 1.16[1] | |
| M3 | 2.21 ± 0.53[1] | |
| M4 | 0.77 ± 0.43[1] | |
| M5 | 2.84 ± 0.84[1] | |
| N-Methylscopolamine | M2 | High Affinity (Ki(H)) = 31 ± 5[2] |
| M3 | Low Affinity (Ki(L)) = 2,620 ± 320[2] |
Note: Data for N-Methylscopolamine across all subtypes from a single comparative study is limited. The provided data indicates differential affinity for M2 and M3 subtypes in cerebellar granule cells.
Functional Antagonism in Isolated Guinea Pig Ileum
The guinea pig ileum preparation is a classic pharmacological model for studying the effects of muscarinic receptor antagonists. The contractile response of the ileum to a muscarinic agonist, such as acetylcholine or carbachol, is measured in the presence and absence of the antagonist. The pA2 value, derived from a Schild plot analysis, is a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist.
| Compound | pA2 Value (Guinea Pig Ileum) |
| Atropine | ~8.9 - 9.93[3] |
| N-Methylscopolamine | ~10.47 (in rat ileum)[4] |
Note: The pA2 value for N-Methylscopolamine is from a study using rat ileum, which is a comparable model to the guinea pig ileum for muscarinic receptor studies.
Experimental Protocols
Radioligand Displacement Binding Assay for Muscarinic Receptors
This protocol outlines the general steps for determining the Ki of a competitive antagonist at muscarinic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well or 384-well filter plate.[5]
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled antagonist (this compound or Atropine).
-
To determine non-specific binding, a separate set of wells is prepared with the membrane preparation, radioligand, and a high concentration of a known muscarinic antagonist.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each antagonist concentration.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Assay for Functional Antagonism
This protocol describes the methodology for determining the pA2 value of a muscarinic antagonist.
1. Tissue Preparation:
-
A guinea pig is euthanized, and a segment of the ileum is isolated.
-
The lumen of the ileum is gently flushed with a physiological salt solution (e.g., Tyrode's or Krebs' solution).
-
A small segment of the ileum (2-3 cm) is mounted in an isolated organ bath containing the aerated physiological salt solution at 37°C.[6]
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a small resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions until a maximal response is achieved.
3. Antagonist Incubation and Schild Analysis:
-
The tissue is washed to remove the agonist and allowed to return to baseline.
-
A known concentration of the antagonist (this compound or Atropine) is added to the organ bath and allowed to incubate with the tissue for a set period to reach equilibrium.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This process is repeated with at least two other concentrations of the antagonist.
4. Data Analysis:
-
The concentration-response curves for the agonist in the presence of different antagonist concentrations will be shifted to the right in a parallel manner for a competitive antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis.[7][8][9][10][11]
Mandatory Visualizations
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Caption: Comparative Experimental Workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schild equation - Wikipedia [en.wikipedia.org]
- 10. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Guide to the Efficacy of O-Methylscopolamine and Hyoscine Butylbromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of two quaternary ammonium antimuscarinic agents: O-Methylscopolamine (also known as Methscopolamine) and Hyoscine Butylbromide. Both compounds are derivatives of scopolamine and are utilized for their effects on smooth muscle and secretory glands. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.
Mechanism of Action and Signaling Pathway
Both this compound and Hyoscine Butylbromide are competitive antagonists of acetylcholine at muscarinic receptors.[1][2] As quaternary ammonium compounds, their ability to cross the blood-brain barrier is limited, leading to predominantly peripheral effects.[3][4] They exert their primary therapeutic action by blocking muscarinic receptors on smooth muscle cells and in secretory glands, leading to reduced gastrointestinal motility and secretion.[2][5] Hyoscine Butylbromide has been shown to have a high affinity for muscarinic receptors located on the smooth-muscle cells of the GI tract.[6][7] It also exhibits some activity at nicotinic receptors, which may contribute to a ganglion-blocking effect.[6][7] this compound is also a muscarinic antagonist that reduces the volume and total acid content of gastric secretion and inhibits gastrointestinal motility.[5][8]
Quantitative Data Comparison
Direct comparative studies providing head-to-head quantitative data on the receptor binding affinity and in vitro potency of this compound and Hyoscine Butylbromide are limited in publicly available literature. The following tables summarize the available data from different sources. It is crucial to note that these values were not determined in the same study and under identical experimental conditions, which limits direct comparability.
Table 1: Muscarinic Receptor Binding Affinity (Ki)
| Compound | M1 (Ki in nM) | M2 (Ki in nM) | M3 (Ki in nM) | M4 (Ki in nM) | M5 (Ki in nM) | Data Source |
| This compound | 9.90 | 9.82 | 10.40 | 10.01 | - | Drug Central[9] |
| Hyoscine Butylbromide | - | - | - | - | - | No direct Ki values found |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vitro Potency (IC50)
| Compound | Assay | Tissue/Cell Line | IC50 | Data Source |
| Hyoscine Butylbromide | Inhibition of bethanechol-induced contraction | Human gastrointestinal smooth muscle | M2: 3.1 x 10-5 MM3: 0.9 x 10-5 M | Zhang et al., 2016[10][11] |
| This compound | Inhibition of acetylcholine-induced contractions | Rabbit gastric antrum smooth muscle cells | Nanomolar range (specific value not provided) | Bujo et al., 1989[12] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This assay is used to determine the binding affinity of a drug to a specific receptor subtype.
Methodology:
-
Tissue/Cell Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are isolated.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]N-methylscopolamine) is used.
-
Competition Binding: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test drug (this compound or Hyoscine Butylbromide).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test drug. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assay for Smooth Muscle Contraction (IC50)
This assay measures the ability of a drug to inhibit smooth muscle contraction induced by a muscarinic agonist.
Methodology:
-
Tissue Preparation: A section of smooth muscle tissue (e.g., from the gastrointestinal tract) is isolated from an animal model.
-
Organ Bath: The tissue is mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with a gas mixture.
-
Tension Recording: The tissue is connected to a force transducer to record isometric contractions.
-
Agonist-Induced Contraction: A muscarinic agonist (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction.
-
Antagonist Addition: The test drug is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Acquisition: The inhibitory effect of the test drug on the agonist-induced contraction is recorded.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and a concentration-response curve is plotted to determine the IC50 value.
Clinical Efficacy
Direct comparative clinical trials between this compound and Hyoscine Butylbromide are not available. Their efficacy is generally inferred from placebo-controlled trials for their respective primary indications.
-
Hyoscine Butylbromide: Multiple placebo-controlled studies have demonstrated its efficacy in the treatment of abdominal pain and cramping.[6][7] It is considered a valuable treatment option for symptoms of abdominal pain or discomfort associated with cramping.[6]
-
This compound: It is indicated as adjunctive therapy for the treatment of peptic ulcers.[5] It has been shown to reduce gastric acid secretion and gastrointestinal motility.[5] While not a primary indication, there is some anecdotal evidence and off-label use for irritable bowel syndrome.
Conclusion
Both this compound and Hyoscine Butylbromide are effective peripheral antimuscarinic agents. Based on the available, albeit non-comparative, data, Hyoscine Butylbromide appears to be a potent inhibitor of smooth muscle contraction in the gastrointestinal tract with very low systemic absorption.[6][7] this compound also demonstrates high affinity for muscarinic receptors and is effective in reducing gastric secretions.
References
- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 2. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 3. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]
- 4. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methscopolamine Bromide Tablets, USP 2.5 mg and 5 mg [dailymed.nlm.nih.gov]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. methscopolamine [drugcentral.org]
- 10. Effects of Buscopan on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Methylscopolamine's Antagonistic Profile at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of O-Methylscopolamine's Performance with Alternative Muscarinic Receptor Antagonists, Supported by Experimental Data.
This guide provides a comparative validation of the effects of this compound on muscarinic acetylcholine receptors (mAChRs). This compound, a quaternary ammonium derivative of scopolamine, is a competitive antagonist at these receptors.[1] Due to its charged nature, it is expected to have limited ability to cross the blood-brain barrier, primarily exerting its effects on peripheral muscarinic receptors. This profile makes it a compound of interest for therapeutic applications where peripheral anticholinergic effects are desired without central nervous system side effects.
This guide will compare the binding affinity and functional potency of this compound (often studied as N-Methylscopolamine) with other well-characterized muscarinic antagonists, including the non-selective antagonists atropine and scopolamine, the M1-selective antagonist pirenzepine, and the M3-selective antagonist darifenacin. The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Quantitative Comparison of Muscarinic Antagonist Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and its comparators at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Reference |
| N-Methylscopolamine | - | 8.76 | - | - | - | [2] |
| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.8 | [3] |
| Scopolamine | 9.0 | 9.2 | 9.3 | 9.0 | 9.0 | [4] |
| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.3 | 7.0 | [3] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for N-Methylscopolamine across all subtypes from a single study is limited.
Table 2: Comparative Functional Antagonist Potency (pA2) of Muscarinic Antagonists
| Compound | M1 Receptor (pA2) | M2 Receptor (pA2) | M3 Receptor (pA2) | M4 Receptor (pA2) | M5 Receptor (pA2) | Reference |
| N-Methylscopolamine | - | 8.76 | - | - | - | [2] |
| Atropine | - | - | 8.36 | - | - | [4] |
| Scopolamine | 8.9 | - | 8.41 | - | - | [4] |
| Pirenzepine | 7.5 | - | - | - | - | |
| Darifenacin | - | - | - | - | - | - |
Note: pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater potency. Comprehensive functional data for all antagonists across all subtypes is not available in the public domain from a single source.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, typically [3H]N-Methylscopolamine ([3H]NMS), which has high affinity for all muscarinic receptor subtypes.
-
Competition Binding: To determine the affinity of a test compound (e.g., this compound, atropine), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist.
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).
-
Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is determined. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift in the agonist dose-response curve caused by different concentrations of the antagonist to determine the pA2 value.
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured in multi-well plates.
-
Forskolin Stimulation and Antagonist Treatment: The cells are treated with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels. Concurrently, the cells are incubated with varying concentrations of the antagonist.
-
Agonist Challenge: A fixed concentration of a muscarinic agonist is added to inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 or pA2 values are then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of muscarinic receptors and the general workflow for validating the effect of an antagonist.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
Caption: Logical relationship of compound comparison across receptors.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. innoprot.com [innoprot.com]
- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptors discriminated by pirenzepine are involved in the regulation of neurotransmitter release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quaternary vs. Tertiary Amine Scopolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and physicochemical properties of quaternary and tertiary amine scopolamine derivatives. The information presented is supported by experimental data to aid in research and drug development decisions.
Core Physicochemical and Pharmacokinetic Differences
The fundamental distinction between tertiary and quaternary amine scopolamine derivatives lies in the nitrogen atom of the tropane ring. In tertiary amines, such as scopolamine itself (often available as scopolamine hydrobromide), the nitrogen has three substituents and can exist in both ionized and non-ionized forms, allowing it to cross the blood-brain barrier (BBB).[1] In contrast, quaternary ammonium compounds, like N-butylscopolamine (butylscopolamine) and methscopolamine, have a permanently positively charged nitrogen atom with four substituents.[1] This permanent charge significantly limits their lipid solubility and ability to penetrate the BBB.[1]
This structural difference dictates their primary sites of action. Tertiary amines exhibit both central and peripheral effects, while quaternary amines act predominantly on peripheral tissues.[1]
Table 1: Comparative Pharmacokinetic and Physicochemical Properties
| Parameter | Tertiary Amine Scopolamine (Scopolamine Hydrobromide) | Quaternary Amine Scopolamine (N-Butylscopolamine Bromide) |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB[1] | Poor penetration, acts peripherally[1] |
| Central Nervous System (CNS) Effects | Present (e.g., drowsiness, amnesia, anti-motion sickness)[1] | Largely absent[1] |
| Primary Site of Action | Central and Peripheral | Peripheral (e.g., gastrointestinal tract)[2] |
| Oral Bioavailability | Low and variable (10.7% - 48.2%)[2][3][4] | Extremely low (<1% to 8%)[1][5] |
| Elimination Half-Life | ~4.5 hours (oral)[2][4]; 9.5 hours (transdermal)[6] | 1-5 hours[5] |
Comparative Performance and Efficacy
The differing ability to cross the blood-brain barrier directly influences the therapeutic applications and side effect profiles of these derivatives.
Tertiary Amine Scopolamine (e.g., Scopolamine Hydrobromide): Due to its central nervous system activity, tertiary scopolamine is highly effective in preventing motion sickness and postoperative nausea and vomiting.[7][8][9] Its mechanism in these conditions is attributed to the blockade of muscarinic receptors in the central nervous system. However, this central activity is also responsible for its characteristic side effects, which can include drowsiness, dizziness, and memory impairment.[9]
Quaternary Amine Scopolamine Derivatives (e.g., N-Butylscopolamine, Methscopolamine): These derivatives are primarily used as antispasmodics for the gastrointestinal tract.[5] Their action is localized to the smooth muscle of the gut, where they antagonize muscarinic receptors to relieve cramps and spasms associated with conditions like irritable bowel syndrome.[2] Because they do not readily enter the CNS, they are largely devoid of the central side effects seen with tertiary scopolamine, making them a preferred choice for treating peripheral cholinergic hyper-reactivity.[1]
Table 2: Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| Scopolamine (Tertiary) | M1 | 0.83 | 55.3 (non-selective)[10] |
| M2 | 5.3 | ||
| M3 | 0.34 | ||
| M4 | 0.38 | ||
| M5 | 0.34 | ||
| N-Butylscopolamine (Quaternary) | M3 | High affinity (specific Ki not readily available in comparative studies) | Primarily acts on M3 receptors in the GI tract[5] |
| Methscopolamine (Quaternary) | Muscarinic (non-selective) | Used as a classic muscarinic antagonist in binding studies[11] | - |
Signaling Pathways
Both tertiary and quaternary scopolamine derivatives exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in numerous physiological functions. The primary signaling pathways affected are:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[12] Antagonism by scopolamine derivatives blocks the activation of phospholipase C (PLC), which in turn prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] This ultimately inhibits the release of intracellular calcium and protein kinase C (PKC) activation, leading to smooth muscle relaxation and reduced glandular secretion.[12]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[12] Antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels.[12]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of scopolamine derivatives for the different muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
-
Radioligand: A radiolabeled muscarinic antagonist, typically [³H]N-methylscopolamine ([³H]NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (tertiary or quaternary scopolamine derivative).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Guinea Pig Ileum Contraction Assay for Functional Antagonism
This classic pharmacological preparation is used to assess the functional antagonist potency of antimuscarinic drugs.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) at 37°C.[13]
-
Contraction Induction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath to induce contraction of the ileum smooth muscle.
-
Antagonist Application: The assay is repeated in the presence of varying concentrations of the scopolamine derivative (tertiary or quaternary).
-
Measurement: The magnitude of the muscle contraction is measured using an isometric force transducer.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the maximal contraction induced by the agonist (IC50) is determined. This provides a measure of the functional potency of the antagonist.[13]
Summary and Conclusion
The choice between a quaternary and a tertiary amine scopolamine derivative is primarily dictated by the desired site of action. For therapeutic targets within the central nervous system, such as the prevention of motion sickness, a tertiary amine like scopolamine hydrobromide is necessary. Conversely, for peripheral applications, such as the treatment of gastrointestinal spasms, a quaternary amine derivative like N-butylscopolamine is preferred to avoid unwanted central side effects. The data presented in this guide highlights the critical role of the quaternary ammonium group in restricting BBB penetration, thereby conferring a more localized and peripherally selective pharmacological profile. This fundamental difference is key to the distinct clinical utilities of these two classes of scopolamine derivatives.
References
- 1. droracle.ai [droracle.ai]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological differentiation of presynaptic M1 muscarinic receptors modulating acetylcholine release from postsynaptic muscarinic receptors in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to O-Methylscopolamine and Other Muscarinic Antagonists in Gastrointestinal Research
For researchers and drug development professionals investigating gastrointestinal (GI) motility and secretion, the selection of an appropriate muscarinic antagonist is a critical decision. This guide provides an objective comparison of O-Methylscopolamine (N-Methylscopolamine) with other commonly used muscarinic antagonists, supported by experimental data to facilitate informed selection for GI studies.
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are widely distributed throughout the GI tract and play a pivotal role in regulating smooth muscle contraction, glandular secretion, and neurotransmission. Antagonists of these receptors are invaluable tools for elucidating the physiological roles of acetylcholine in the gut and for the development of therapeutics for GI disorders such as irritable bowel syndrome (IBS) and peptic ulcers.[1][2] This guide will focus on a comparative analysis of this compound against other key antagonists including atropine, scopolamine, pirenzepine, darifenacin, and glycopyrrolate.
Quantitative Comparison of Muscarinic Antagonist Binding Affinities
The binding affinity of an antagonist for different muscarinic receptor subtypes (M1-M5) is a key determinant of its pharmacological profile and therapeutic utility. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other selected antagonists for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Highlights |
| This compound (N-Methylscopolamine) | Low nM affinity, specific values vary by study | High affinity, often used as a radioligand for M2/M3 | High affinity, often used as a radioligand for M2/M3[1] | Data not consistently available | Data not consistently available | Non-selective, high affinity for M2 and M3 subtypes.[1] |
| Atropine | 1.27 - 2.22[3] | 3.24 - 4.32[3] | 2.21 - 4.16[3] | 0.77 - 2.38[3] | 2.84 - 3.39[3] | Non-selective antagonist.[4] |
| Scopolamine | High affinity (≤1 nM)[5] | High affinity (≤1 nM)[5] | High affinity (≤1 nM)[5] | Data not consistently available | Data not consistently available | Non-selective, with high affinity for all muscarinic subtypes.[5] |
| Pirenzepine | High affinity (e.g., pKi 8.49)[6] | Low affinity (e.g., pKi 6.63)[6] | Moderate affinity (e.g., pKi 8.04)[6] | Moderate affinity | Low affinity | M1-selective antagonist.[6][7] |
| Darifenacin | 6.31[8] | 398.11[8] | 0.79[8] | 501.19[8] | 100[8] | M3-selective antagonist, with over 50-fold selectivity for M3 over other subtypes.[9] |
| Glycopyrrolate | 0.5 - 3.6[10] | 0.5 - 3.6[10] | 0.5 - 3.6[10] | Data not consistently available | Data not consistently available | Non-selective, with high affinity for M1-M3 receptors.[10] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here are representative values from the cited literature. pKi values were converted to Ki using the formula Ki = 10^(-pKi) * 10^9.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summarized protocols for key experiments used to characterize muscarinic antagonists.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[11]
Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably expressing human recombinant M1-M5 receptors).[8]
-
Radioligand, a radioactive molecule that binds to the receptor (e.g., [3H]N-methylscopolamine).[8]
-
Unlabeled test compounds (muscarinic antagonists).
-
Assay buffer (e.g., HEPES buffer, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[11]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]
-
Washing: The filters are washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
In Vitro Intestinal Smooth Muscle Contraction Studies
Organ bath experiments are used to assess the functional effects of muscarinic antagonists on smooth muscle contractility.
Objective: To determine the potency (e.g., pA2 or IC50) of a muscarinic antagonist in inhibiting agonist-induced contractions of intestinal smooth muscle.
Materials:
-
Animal model (e.g., guinea pig, rat).
-
Isolated intestinal tissue segment (e.g., ileum, colon).[12]
-
Organ bath apparatus with a force transducer to measure muscle tension.[13]
-
Physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.[12]
-
Muscarinic agonist (e.g., acetylcholine, carbachol) to induce contraction.[14]
-
Test compounds (muscarinic antagonists).
Procedure:
-
Tissue Preparation: A segment of the intestine is isolated and mounted in the organ bath containing physiological salt solution. One end is attached to a fixed point and the other to a force transducer.[12]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the muscarinic antagonist for a predetermined period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate its potency, often expressed as a pA2 value (for competitive antagonists) or an IC50 value.[14]
Visualizing Pathways and Workflows
Diagrams can aid in understanding the complex signaling pathways and experimental processes involved in GI pharmacology research.
References
- 1. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage [mdpi.com]
- 13. reprocell.com [reprocell.com]
- 14. air.unipr.it [air.unipr.it]
N-Methylscopolamine: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
N-Methylscopolamine (NMS), a quaternary ammonium derivative of scopolamine, is a well-established competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its positively charged nitrogen atom limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function. While its high affinity for mAChRs is well-documented, a thorough understanding of its potential interactions with other receptor systems is crucial for accurate interpretation of experimental results and for the development of highly selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of N-Methylscopolamine and its parent compound, scopolamine, with other significant receptor families, supported by available experimental data.
Comparative Binding Affinity of N-Methylscopolamine and Scopolamine
The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 values) of N-Methylscopolamine and scopolamine for various receptors. It is important to note that data for N-Methylscopolamine at non-muscarinic receptors is limited. Therefore, data for scopolamine is included as a proxy, with the understanding that the quaternary amine in NMS can influence its pharmacological profile.
| Receptor Family | Receptor Subtype | Ligand | Test System | Ki (nM) | IC50 (nM) | Reference(s) |
| Muscarinic | M1 | N-Methylscopolamine | Rat Brain Homogenate | ~1 | - | [1][2] |
| M2 | N-Methylscopolamine | Rat Heart, Cerebellum | Low Affinity | - | [1][2] | |
| M3 | N-Methylscopolamine | Cerebellar Granule Cells | - | - | [3] | |
| M1-M5 | Scopolamine | - | - | 55.3 | [4] | |
| Serotonergic | 5-HT3 | Scopolamine | HEK293 cells expressing 5-HT3A receptors | 6760 | 2090 | [5][6][7][8][9][10] |
| Xenopus oocytes expressing 5-HT3A receptors | 4900 | - | [5][7] | |||
| Nicotinic | Neuronal | Scopolamine | - | - | 928000 | [8] |
| Adrenergic | α and β subtypes | N-Methylscopolamine/ Scopolamine | - | No data found | No data found | |
| Dopaminergic | D1 and D2 subtypes | N-Methylscopolamine/ Scopolamine | - | No data found | No data found |
Note: The affinity of N-Methylscopolamine for M2 receptors is described as "low affinity" in the cited literature, without a specific Ki value provided. One study suggests that N-Methylscopolamine has a higher affinity for nicotinic receptors than scopolamine, but no quantitative data was found to support this.[5] No peer-reviewed studies with quantitative binding data (Ki or IC50 values) for N-Methylscopolamine or scopolamine at adrenergic or dopamine receptors were identified in the comprehensive literature search.
Experimental Protocols
The determination of receptor binding affinity is a critical component of pharmacological research. The following are detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.
Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of a ligand for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand (e.g., [³H]N-Methylscopolamine, [³H]granisetron) with high affinity and specificity for the receptor.
-
Unlabeled competitor ligand (the compound being tested, e.g., N-Methylscopolamine or scopolamine).
-
Incubation buffer (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes are prepared containing:
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled competitor ligand.
-
A fixed amount of the membrane preparation.
-
Incubation buffer to a final volume.
-
-
Incubation: The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled specific ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effect of a compound on ion channels, such as the 5-HT3 receptor.
Objective: To determine if a compound acts as an agonist, antagonist, or modulator of an ion channel and to quantify its potency (e.g., IC50).
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the receptor subunits of interest (e.g., 5-HT3A).
-
Voltage-clamp amplifier and recording electrodes.
-
Perfusion system to apply different solutions.
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., serotonin).
-
Test compound (e.g., scopolamine).
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: The oocytes are injected with the cRNA encoding the receptor subunits and are incubated for several days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: The oocyte is perfused with the recording solution, and a baseline current is established. The agonist is then applied to elicit an inward current.
-
Antagonist Application: To test for antagonism, the oocyte is pre-incubated with the test compound for a specific duration before co-application with the agonist. The reduction in the agonist-induced current is measured.
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the agonist in the absence and presence of different concentrations of the antagonist. The data are fitted to determine the IC50 of the antagonist. A Schild plot analysis can be used to determine if the antagonism is competitive.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. N-Methylscopolamine is a non-selective antagonist of these receptors.
Caption: Signaling pathways of M1/M3 and M2 muscarinic receptors and the antagonistic action of N-Methylscopolamine.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, and scopolamine has been shown to act as a competitive antagonist at this receptor.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 10. Lochner M and Thompson AJ (2016), The muscarinic antagonists scopolamine and atro... - Paper [xenbase.org]
A Comparative Guide to the In Vitro and In Vivo Effects of N-Methylscopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of N-Methylscopolamine, a quaternary ammonium derivative of scopolamine. Due to the limited availability of data on O-Methylscopolamine, this document focuses on the widely studied N-Methylscopolamine (also known as methscopolamine), a potent muscarinic receptor antagonist.
N-Methylscopolamine's permanent positive charge restricts its ability to cross the blood-brain barrier, making it a valuable tool for distinguishing between central and peripheral cholinergic effects. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support research and drug development efforts in cholinergic pharmacology.
In Vitro Effects of N-Methylscopolamine
The in vitro effects of N-Methylscopolamine are primarily characterized by its binding affinity and functional antagonism at muscarinic acetylcholine receptors (mAChRs).
Muscarinic Receptor Binding Affinity
Radioligand binding assays are fundamental to determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand, such as [³H]N-Methylscopolamine, is used to quantify the binding of the unlabeled drug to the target receptor. The key parameters derived from these studies are the dissociation constant (Kd), which indicates the concentration of the drug required to occupy 50% of the receptors at equilibrium, and the maximum binding capacity (Bmax), which reflects the total number of receptors in the tissue preparation. A lower Kd value signifies a higher binding affinity.
| Tissue/Cell Line | Receptor Subtype(s) | Radioligand | Kd (nM) | Bmax (fmol/mg protein or per cells) | Reference |
| Rat Cardiomyocytes | Muscarinic | [³H]N-Methylscopolamine | 0.27 ± 0.05 | 15.8 ± 1.03 fmol/25 x 10³ cells | [1] |
| Rat Brain | Muscarinic | [³H]N-Methylscopolamine | - | - | [2] |
| Human Lymphocytes | Muscarinic | [³H]N-Methylscopolamine | High Affinity | Saturable | [1] |
| CHO Cells (human M1-M4) | M1, M2, M3, M4 | [³H]N-Methylscopolamine | M1: 0.18, M2: 0.215, M3: 0.11, M4: 0.12 | - | [3] |
Functional Antagonism
Functional assays assess the ability of a compound to inhibit the physiological response induced by an agonist. For N-Methylscopolamine, this is often measured by its ability to block agonist-induced smooth muscle contraction or other cellular responses. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
| Tissue | Agonist | Measured Effect | pA2 Value | Reference |
| Rat Urinary Bladder | Acetylcholine | Muscle Contraction | 8.41 ± 0.11 | [2] |
| Human Colon (Circular Muscle) | Carbachol | Muscle Contraction | 8.72 ± 0.28 (Atropine, for comparison) | [4] |
| Human Colon (Longitudinal Muscle) | Carbachol | Muscle Contraction | 8.60 ± 0.08 (Atropine, for comparison) | [4] |
In Vivo Effects of N-Methylscopolamine
The in vivo effects of N-Methylscopolamine are predominantly observed in peripheral tissues due to its limited ability to cross the blood-brain barrier. These effects are characteristic of muscarinic receptor blockade.
Key In Vivo Pharmacological Effects:
-
Antisialagogue Effect: Inhibition of salivary secretion is a hallmark of muscarinic antagonists. N-Methylscopolamine effectively reduces saliva production induced by cholinergic agonists like pilocarpine.
-
Cardiovascular Effects: N-Methylscopolamine can cause tachycardia (an increase in heart rate) by blocking the vagal cholinergic tone on the sinoatrial node of the heart. One study found that N-Methylscopolamine was more potent than atropine in increasing heart rate in humans, with a total dose of 1.5 µg/kg causing at least a 20% increase.[5]
-
Gastrointestinal Effects: It reduces gastrointestinal motility and secretions, which is why it has been used to treat conditions like peptic ulcers and intestinal spasms.
-
Central Nervous System (CNS) Effects: Due to its quaternary ammonium structure, N-Methylscopolamine has limited access to the CNS. However, at very high doses, some central effects may be observed. Studies comparing scopolamine and N-Methylscopolamine have shown that scopolamine, which readily crosses the blood-brain barrier, has more pronounced effects on cognitive tasks.[6]
Quantitative in vivo data, such as the median effective dose (ED50) for specific effects, are less consistently reported in the literature, making direct potency comparisons with in vitro data challenging. One study in rats demonstrated that N-methylscopolamine was about 10 times more potent than scopolamine in reversing arecoline-induced bradycardia, with a dose of 0.01 mg/kg completely antagonizing the effect.[7]
Experimental Protocols
In Vitro: Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of N-Methylscopolamine for muscarinic receptors.
Materials:
-
Tissue homogenate or cell membranes expressing muscarinic receptors.
-
[³H]N-Methylscopolamine (radioligand).
-
Unlabeled N-Methylscopolamine or another high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of [³H]N-Methylscopolamine in the assay buffer. For each concentration of the radioligand, a parallel set of tubes is prepared containing a high concentration of an unlabeled antagonist to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the concentration of [³H]N-Methylscopolamine. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation curve.
In Vivo: Measurement of Salivary Secretion in Rats
Objective: To evaluate the antisialagogue effect of N-Methylscopolamine.
Materials:
-
Male Wistar rats.
-
N-Methylscopolamine solution.
-
Pilocarpine solution (sialogogue).
-
Pre-weighed cotton swabs.
-
Anesthetic.
-
Analytical balance.
Procedure:
-
Animal Preparation: Anesthetize the rats and determine their baseline salivary flow.
-
Drug Administration: Administer different doses of N-Methylscopolamine (e.g., intraperitoneally). A control group receives a vehicle injection.
-
Sialogogue Challenge: After a predetermined time (e.g., 30 minutes), administer a standardized dose of pilocarpine to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine administration, place pre-weighed cotton swabs in the rats' mouths for a fixed period (e.g., 15 minutes).
-
Quantification: Remove the cotton swabs and immediately weigh them. The difference in weight represents the amount of saliva secreted.
-
Data Analysis: Plot the dose of N-Methylscopolamine against the inhibition of pilocarpine-induced salivation to determine the dose-response relationship and potentially calculate an ED50 value.
Visualizations
Muscarinic Receptor Signaling Pathway (Antagonist Action)
Caption: Antagonism of M1/M3/M5 muscarinic receptor signaling by N-Methylscopolamine.
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
Conclusion
N-Methylscopolamine serves as a potent and selective peripheral muscarinic receptor antagonist. Its in vitro profile is well-characterized, demonstrating high affinity for muscarinic receptors across various tissues and cell lines. Functionally, it acts as a competitive antagonist, effectively blocking agonist-induced responses. In vivo, its effects are consistent with peripheral muscarinic blockade, leading to reduced salivation, increased heart rate, and decreased gastrointestinal motility. The quaternary ammonium structure of N-Methylscopolamine largely prevents it from crossing the blood-brain barrier, resulting in minimal central nervous system effects compared to its tertiary amine parent compound, scopolamine.
While a direct quantitative comparison of in vitro and in vivo potency is hampered by the limited availability of consistent ED50 values from in vivo studies, the collective data clearly establish N-Methylscopolamine as a valuable research tool for investigating the physiological roles of peripheral muscarinic receptors. Further studies providing robust in vivo dose-response data would be beneficial for a more precise correlation with its well-defined in vitro pharmacological profile.
References
- 1. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Methylscopolamine and Pirenzepine for Researchers
An objective guide for scientists and drug development professionals on the pharmacological, functional, and receptor-binding characteristics of O-Methylscopolamine and Pirenzepine.
This guide provides a detailed comparative study of this compound (also known as Methscopolamine) and Pirenzepine, two muscarinic acetylcholine receptor antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic application.
Executive Summary
This compound is a non-selective muscarinic antagonist, acting on multiple muscarinic receptor subtypes. In contrast, Pirenzepine exhibits a notable selectivity for the M1 muscarinic receptor subtype. This fundamental difference in receptor affinity dictates their distinct pharmacological profiles and clinical applications. This compound is primarily utilized for its effects on peripheral muscarinic receptors, such as reducing gastrointestinal motility and secretions, while Pirenzepine's M1 selectivity has made it a valuable tool in ulcer therapy due to its targeted inhibition of gastric acid secretion with fewer systemic side effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Pirenzepine, focusing on their receptor binding affinities.
| Drug | M1 | M2 | M3 | M4 | M5 | Source |
| Pirenzepine | 8.0 ± 0.1 | 6.5 ± 0.1 | 6.8 ± 0.1 | 7.2 ± 0.1 | 6.9 ± 0.1 | [1] |
| This compound | Not specified | 8.76 (pA2) | Not specified | Not specified | Not specified | [2] |
Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi / pA2 values). Higher values indicate stronger binding affinity.
| Parameter | This compound | Pirenzepine | Source |
| Effect on Heart Rate (beats/min) | Significant Increase (Tachycardia) | No Significant Change | [3] |
| Bowel Distention (mm) | 65 ± 8 | 68 ± 12 |
Table 2: Comparative Physiological Effects in Human Studies.
Mechanism of Action and Signaling Pathways
Both this compound and Pirenzepine are competitive antagonists of acetylcholine at muscarinic receptors. However, their differing selectivity for receptor subtypes leads to distinct downstream signaling effects.
Pirenzepine's M1 Receptor-Selective Pathway:
Pirenzepine primarily targets M1 muscarinic receptors, which are predominantly coupled to Gq/11 proteins. Antagonism of this pathway inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
This compound's Non-Selective Antagonism:
This compound non-selectively blocks various muscarinic receptor subtypes, including M2 and M3 receptors, which are prevalent in peripheral tissues.
-
M2 Receptor Antagonism: In the heart, M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent decrease in heart rate. This compound's blockade of M2 receptors can lead to tachycardia.
-
M3 Receptor Antagonism: In smooth muscle and glands, M3 receptors, similar to M1, are coupled to Gq/11 proteins. This compound's antagonism at M3 receptors leads to smooth muscle relaxation and reduced glandular secretions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Pirenzepine are provided below.
1. Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of unlabeled drugs (like this compound and Pirenzepine) to muscarinic receptor subtypes.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured to confluence. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
-
Binding Assay: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound or Pirenzepine). Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist like atropine.
-
Separation and Counting: After incubation to equilibrium, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. In Vivo Study of Gastrointestinal Motility and Secretion
This protocol outlines a general approach for comparing the effects of this compound and Pirenzepine on gastrointestinal function in a clinical setting.
-
Patient Selection: A cohort of patients requiring a double-contrast study of the upper gastrointestinal tract is selected. Patients are randomly assigned to receive either this compound or Pirenzepine in a single-blinded manner.
-
Drug Administration: Prior to the imaging procedure, the assigned drug is administered intravenously at a standardized dose.
-
Physiological Monitoring: Throughout the procedure, vital signs, including heart rate and rhythm, are continuously monitored using an electrocardiogram (ECG).
-
Imaging and Evaluation: A double-contrast barium study is performed. The quality of the images, including bowel distention and mucosal coating, is independently evaluated by multiple blinded observers using a standardized scoring system.
-
Adverse Event Monitoring: Patients are monitored for any adverse effects, such as dry mouth, blurred vision, or dizziness, both during and after the procedure.
-
Data Analysis: The quantitative data (heart rate, bowel distention scores) and the incidence of adverse effects are statistically compared between the two drug groups.
Conclusion
The distinct receptor selectivity profiles of this compound and Pirenzepine are the primary determinants of their different pharmacological effects and clinical utilities. This compound's non-selective antagonism results in broad effects on the parasympathetic nervous system, making it effective for reducing general gastrointestinal motility and secretions but also carrying a higher risk of systemic side effects. In contrast, Pirenzepine's M1 selectivity allows for a more targeted approach, particularly in the inhibition of gastric acid secretion, with a more favorable side-effect profile. This comparative guide provides researchers and clinicians with the foundational data and experimental context to select the appropriate agent for their specific research or therapeutic needs.
References
A Comparative Analysis of the Duration of Action: O-Methylscopolamine vs. Glycopyrrolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of two peripherally acting anticholinergic agents: O-Methylscopolamine (also known as Methscopolamine) and Glycopyrrolate. Both medications are quaternary ammonium compounds that act as competitive antagonists at muscarinic acetylcholine receptors, leading to a reduction in salivary, bronchial, and gastric secretions, as well as decreased gastrointestinal motility. Their limited ability to cross the blood-brain barrier minimizes central nervous system side effects. This comparison is supported by available experimental data to assist researchers in selecting the appropriate agent based on the desired duration of effect for their specific application.
Data Presentation: Duration of Action
The following table summarizes the available data on the duration of action for this compound and Glycopyrrolate, primarily focusing on their antisialagogue (saliva-reducing) effects. It is important to note that the route of administration significantly influences the onset and duration of action.
| Feature | This compound (Methscopolamine) | Glycopyrrolate |
| Route of Administration | Oral | Intravenous (IV), Intramuscular (IM), Oral |
| Onset of Action | Approximately 1 hour[1][2] | IV: Within 1 minute[3][4] IM: 15 to 30 minutes[3] |
| Peak Effect | Not specified in available literature | IM: 30 to 45 minutes[3] |
| Duration of Antisialagogue Effect | 4 to 6 hours[1] | Up to 7 hours (IV/IM)[3] |
| Duration of Vagal Blocking Effect | Not specified in available literature | 2 to 3 hours (IV/IM)[3] |
| Elimination Half-life | 3 to 4 hours | IV: Approximately 50 minutes[4] |
Experimental Protocols
The primary method for quantifying the duration of action of antisialagogue drugs is through sialometry, the measurement of salivary flow rate. Below is a detailed methodology for a typical clinical trial designed to assess and compare the antisialagogue effects of this compound and Glycopyrrolate.
Objective: To determine and compare the duration of the inhibitory effect of a single dose of this compound and Glycopyrrolate on salivary secretion.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Materials:
-
This compound tablets
-
Glycopyrrolate for injection
-
Placebo (oral and injectable)
-
Pre-weighed sterile cotton rolls or collection tubes
-
Stimulating agent (e.g., 2% citric acid solution)
-
Stopwatch
-
Analytical scale
Procedure:
-
Subject Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled. Subjects should refrain from eating, drinking (except water), smoking, and oral hygiene procedures for a specified period before the study.
-
Baseline Saliva Collection (Unstimulated):
-
Subjects are instructed to sit in a quiet, relaxed position with their head tilted slightly forward.
-
They are asked to swallow to clear any existing saliva.
-
For the next 5-15 minutes, they allow saliva to passively drool into a pre-weighed collection tube or have pre-weighed cotton rolls placed in the floor of the mouth.[5][6]
-
The collected saliva is then weighed to determine the baseline unstimulated salivary flow rate ( g/min ).
-
-
Baseline Saliva Collection (Stimulated):
-
Following a brief rest period, a standardized stimulus (e.g., a few drops of 2% citric acid solution applied to the tongue every 30 seconds) is administered.[7]
-
Stimulated saliva is collected for a period of 5-15 minutes using the same method as above.
-
The collected saliva is weighed to determine the baseline stimulated salivary flow rate ( g/min ).
-
-
Drug Administration:
-
Subjects are randomly assigned to receive a single dose of this compound (oral), Glycopyrrolate (intravenous or intramuscular), or a corresponding placebo.
-
-
Post-Dose Saliva Collection:
-
Salivary flow rates (both unstimulated and stimulated) are measured at predetermined intervals after drug administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours).
-
The same collection procedures as for baseline measurements are followed at each time point.
-
-
Data Analysis:
-
The percentage reduction in salivary flow from baseline is calculated for each subject at each time point.
-
The duration of action is defined as the time until the salivary flow rate returns to a predetermined percentage of the baseline (e.g., 50% inhibition is no longer maintained).
-
Statistical comparisons are made between the active drug groups and the placebo group, as well as between the this compound and Glycopyrrolate groups.
-
Signaling Pathway
Both this compound and Glycopyrrolate are muscarinic receptor antagonists. They competitively block the binding of the neurotransmitter acetylcholine to muscarinic receptors on effector cells, such as those in salivary glands. This blockade inhibits the downstream signaling cascades that lead to cellular responses like secretion. The primary signaling pathway inhibited by these drugs is the Gq/11 pathway, which is coupled to M1 and M3 muscarinic receptors, the predominant subtypes in exocrine glands.
Caption: Muscarinic antagonist signaling pathway.
Conclusion
Both this compound and Glycopyrrolate are effective peripherally acting anticholinergic agents. Based on the available data, intravenously or intramuscularly administered Glycopyrrolate appears to have a longer duration of antisialagogue effect (up to 7 hours) compared to orally administered this compound (4 to 6 hours). The choice between these two agents should be guided by the required onset and duration of action, the desired route of administration, and the specific clinical or research context. Further head-to-head comparative studies under standardized conditions would be beneficial to provide a more definitive comparison of their duration of action.
References
- 1. Pamine, Pamine Forte (methscopolamine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 6. How to Perform a Salivary Gland and Salivary Flow Exam [ostrowonline.usc.edu]
- 7. Sialometry and sialochemistry [salivalis.com]
O-Methylscopolamine and Muscarinic Receptor Subtypes: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various muscarinic receptor antagonists, with a focus on understanding the selectivity profile of O-Methylscopolamine across the five muscarinic receptor subtypes (M1-M5). Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the central and peripheral nervous systems, making them critical targets in drug discovery for a range of therapeutic areas.
Comparative Binding Affinities of Muscarinic Antagonists
The following table summarizes the binding affinities (Ki in nM) of selected antagonists for the human muscarinic receptor subtypes M1 through M5. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34[1] |
| Pirenzepine | 5.21 - 14 | >100 | ~50 | >100 | ~80 |
| Ipratropium | 2.9 (IC50) | 2.0 (IC50) | 1.7 (IC50) | Data not available | Data not available |
Note: Data for atropine is presented as mean ± SEM. Pirenzepine and ipratropium values are approximate ranges or IC50 values as specific Ki values across all subtypes were not consistently available in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through radioligand binding assays. Functional antagonism is often assessed using cellular assays that measure the downstream signaling effects of receptor activation, such as calcium mobilization.
Radioligand Binding Assay (Competitive Inhibition)
This technique is a cornerstone for determining the binding affinity of a test compound (unlabeled ligand) to a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Principle: Cell membranes expressing the muscarinic receptor subtype of interest are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine). Increasing concentrations of an unlabeled competitor compound are added, and the amount of radioligand displaced is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
Workflow:
Functional Antagonism via Calcium Mobilization Assay
This assay determines the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins, activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).
Principle: Cells expressing the muscarinic receptor subtype of interest are loaded with a calcium-sensitive fluorescent dye. The cells are first incubated with the antagonist at various concentrations. Subsequently, a fixed concentration of an agonist (e.g., carbachol) is added to stimulate the receptor. The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in fluorescence, which is proportional to the rise in [Ca²⁺]i.
Signaling Pathway:
Discussion
The available data indicates that atropine and scopolamine are non-selective antagonists, binding with high affinity to all five muscarinic receptor subtypes. Pirenzepine, in contrast, exhibits a clear preference for the M1 subtype, with significantly lower affinity for M2, M3, M4, and M5 receptors. This selectivity makes pirenzepine a valuable tool for distinguishing M1-mediated effects. Ipratropium shows high affinity for M1, M2, and M3 receptors, with a slight preference for the M3 subtype.
The lack of comprehensive binding data for this compound in the public domain highlights a gap in the pharmacological characterization of this compound. Further studies are required to determine its selectivity profile across the M1-M5 receptor subtypes. Such data would be invaluable for researchers investigating the therapeutic potential and off-target effects of this compound and for the development of more selective muscarinic receptor ligands.
References
A Comparative Pharmacokinetic Analysis of O-Methylscopolamine and its Parent Compound, Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of O-Methylscopolamine (also known as methscopolamine) and its parent compound, scopolamine. The information presented is intended to assist researchers and drug development professionals in understanding the key differences in absorption, distribution, metabolism, and excretion between these two related anticholinergic agents.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for this compound and scopolamine, compiled from available literature. It is important to note that the data for this compound is less comprehensive and may not have been collected under identical experimental conditions as those for scopolamine, warranting caution in direct comparisons.
| Pharmacokinetic Parameter | This compound (Methscopolamine) | Scopolamine |
| Route of Administration | Oral | Oral, Intravenous (IV), Transdermal |
| Bioavailability (Oral) | 10-25% (poor and unreliable)[1][2] | 20-40%[3] |
| Time to Peak Plasma Concentration (Tmax) | Data not readily available | ~45 minutes (oral)[3] |
| Peak Plasma Concentration (Cmax) | Data not readily available | 528.6 ± 109.4 pg/ml (0.4 mg oral dose)[4] |
| Elimination Half-life (t½) | ~4-6 hours[5] | ~5 hours (healthy subjects)[3] |
| Metabolism | Little is known about the fate and excretion[1] | Primarily hepatic, via CYP3A4[3] |
| Blood-Brain Barrier (BBB) Permeability | Poor | Readily crosses the BBB |
Key Pharmacokinetic Differences and Implications
This compound, a quaternary ammonium derivative of scopolamine, exhibits significantly different pharmacokinetic properties primarily due to its chemical structure. The methylation and resulting positive charge on the nitrogen atom drastically reduce its lipid solubility. This has two major consequences:
-
Reduced Oral Bioavailability: The oral bioavailability of this compound is poor and variable, estimated to be between 10-25%.[1][2] In contrast, scopolamine, being more lipophilic, has a higher oral bioavailability of 20-40%.[3] This difference is critical for dosage form design and predicting therapeutic onset and intensity.
-
Limited Blood-Brain Barrier Penetration: A crucial distinction is the inability of this compound to effectively cross the blood-brain barrier. This is a direct result of its quaternary ammonium structure, which restricts its passage through the lipophilic membranes of the BBB. Scopolamine, however, readily enters the central nervous system, which accounts for its central effects such as drowsiness and memory impairment. The peripheral selectivity of this compound makes it a preferred option when targeting peripheral muscarinic receptors without inducing CNS side effects.
Experimental Protocols
While specific, detailed protocols for a direct comparative study were not available, the following sections outline the general methodologies employed in pharmacokinetic and blood-brain barrier permeability studies for compounds like scopolamine and its derivatives.
General Protocol for a Human Pharmacokinetic Study (Oral Administration)
This protocol describes a typical design for evaluating the pharmacokinetics of an orally administered drug.
1. Study Design: A randomized, single-dose, crossover study design is often employed. Healthy human volunteers are randomly assigned to receive either the test compound or a placebo in the first period, and then "cross over" to the other treatment after a suitable washout period.
2. Dosing: A single oral dose of the drug (e.g., in tablet or solution form) is administered to fasting subjects.
3. Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
4. Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
5. Bioanalysis (LC-MS/MS Method):
- Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The drug is separated from other plasma components on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid).
- Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The drug is ionized (typically by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.
- Quantification: The concentration of the drug in each plasma sample is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
6. Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using non-compartmental analysis.
Experimental Protocol for Assessing Blood-Brain Barrier Permeability in Rats (Evans Blue Dye Method)
This in vivo method provides a qualitative and quantitative assessment of blood-brain barrier integrity.
1. Animal Model: Adult male Sprague-Dawley rats are commonly used.
2. Anesthesia: The animals are anesthetized with an appropriate anesthetic agent.
3. Cannulation: The femoral vein and artery are cannulated for dye injection and blood sampling, respectively.
4. Evans Blue Injection: A solution of Evans blue dye (which binds to serum albumin) is injected intravenously.
5. Circulation Time: The dye is allowed to circulate for a specific period (e.g., 60 minutes).
6. Perfusion: To remove the dye from the cerebral vasculature, the animals are transcardially perfused with saline.
7. Brain Extraction and Homogenization: The brain is removed, weighed, and homogenized in a suitable solvent (e.g., formamide or trichloroacetic acid) to extract the extravasated dye.
8. Quantification: The amount of Evans blue dye in the brain homogenate is quantified by spectrophotometry or fluorometry at its absorbance/emission maximum.
9. Data Analysis: The concentration of the dye in the brain tissue is calculated and expressed as µg of dye per gram of brain tissue. A higher concentration of dye in the brain indicates increased BBB permeability.
Visualizations
Signaling Pathway
Both scopolamine and this compound are competitive antagonists of muscarinic acetylcholine receptors. They block the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting downstream signaling cascades. The following diagram illustrates a simplified view of the Gq-coupled muscarinic receptor signaling pathway, which is inhibited by these antagonists.
Caption: Muscarinic receptor signaling pathway inhibited by scopolamine and its derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative in vivo pharmacokinetic study.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of O-Methylscopolamine and N-butylscopolamine for Researchers
An objective analysis of two peripherally acting anticholinergic agents, this guide provides a comprehensive comparison of O-Methylscopolamine and N-butylscopolamine. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data on their pharmacology, pharmacokinetics, and clinical applications, supported by experimental details and visual pathway diagrams.
Introduction
This compound (also known as methscopolamine) and N-butylscopolamine are both quaternary ammonium derivatives of scopolamine, belonging to the class of peripherally acting antimuscarinic agents.[1][2][3][4] Their structural modifications limit their ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with their parent compound, scopolamine.[1][5] Both agents are employed for their antispasmodic properties, particularly in the gastrointestinal tract.[5][6][7] This guide provides a detailed comparative analysis of these two compounds to aid researchers in their selection and application.
Chemical and Physical Properties
| Property | This compound | N-butylscopolamine |
| Chemical Formula | C18H24NO4+[3] | C21H30NO4+[6] |
| Molar Mass | 318.388 g/mol [4] | 360.467 g/mol [8] |
| Structure | Quaternary ammonium derivative of scopolamine[3] | Quaternary ammonium derivative of scopolamine[9] |
| Salt Form | Commonly available as bromide or nitrate salt[4] | Commonly available as bromide salt[9] |
Pharmacodynamics and Mechanism of Action
Both this compound and N-butylscopolamine function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors on smooth muscle cells, they inhibit the effects of acetylcholine, leading to muscle relaxation and a reduction in spasms.[5][6]
N-butylscopolamine specifically binds to M3 muscarinic receptors in the gastrointestinal tract, preventing acetylcholine from inducing smooth muscle contraction.[5][6] This inhibition of contraction alleviates spasms and associated pain.[5] this compound also acts as a muscarinic antagonist, with effects on M1, M2, and M3 receptors, leading to reduced gastric secretion and inhibition of gastrointestinal motility.[10]
Figure 1: Signaling pathway of muscarinic antagonism.
Pharmacokinetics: A Comparative Overview
A key differentiator between these two compounds lies in their pharmacokinetic profiles. Both exhibit poor oral bioavailability due to their quaternary ammonium structure, which limits their absorption from the gastrointestinal tract.
| Parameter | This compound | N-butylscopolamine |
| Oral Bioavailability | Poor and unreliable, 10-25%[10] | Extremely low, <1% to 0.25-0.82%[5][6][8] |
| Absorption | Poorly and unreliably absorbed[10] | Limited by high first-pass metabolism[11] |
| Protein Binding | Not specified | Low[8] |
| Metabolism | Little is known[10] | Primarily by the liver (CYP3A4 for scopolamine)[12] |
| Elimination Half-life | 3-4 hours[4] | Approximately 5 hours[8] |
| Excretion | Not specified | Renal (50%) and fecal[8] |
| Blood-Brain Barrier | Does not cross to any relevant extent[13] | Does not cross[1][5] |
Clinical Applications and Efficacy
Both drugs are primarily used to treat conditions characterized by smooth muscle spasms.
This compound has been used as an adjunctive therapy for peptic ulcers by reducing stomach acid secretion and gastrointestinal motility.[2][7][14] It is also used to manage stomach or intestinal spasms, reduce salivation, and treat motion sickness.[4]
N-butylscopolamine is widely used for the symptomatic relief of abdominal pain and cramps associated with conditions like irritable bowel syndrome (IBS) and other spasmodic activity in the digestive system.[5][6][8] It is also effective in preventing bladder spasms.[5] Clinical trials have investigated its efficacy in treating abdominal colic and pain associated with acute gastroenteritis.[15][16] However, its effectiveness in treating renal colic is debated, with some studies showing no significant benefit over placebo.[17][18][19]
Experimental Protocols
Determination of N-butylscopolamine in Human Plasma via UHPLC-ESI-MS/MS
This method is used for the quantitative analysis of N-butylscopolamine in biological samples.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Perform solid-phase extraction (SPE) for plasma clean-up.
-
Add N-butylscopolamine-d9 as an internal standard.[11]
2. Chromatographic Conditions:
-
Column: Phenyl column.
-
Mobile Phase: Acetonitrile: 2 mM ammonium formate + 0.02% formic acid (20:80 v/v).[11]
3. Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Selective reaction monitoring (SRM).
-
Transitions: m/z 360 to 194 for N-butylscopolamine and m/z 360 to 203 for the internal standard.[11]
-
Collision Energy (CE): 22 eV for both analyte and internal standard.[11]
4. Validation Parameters:
-
The method is validated for matrix effects, selectivity, carryover, linearity, range, recovery, accuracy, precision, and lower limit of quantitation (LLOQ).[11]
Figure 2: Workflow for N-butylscopolamine quantification.
Muscarinic Receptor Binding Assay for this compound
This protocol is used to study the binding characteristics of this compound to muscarinic receptors.
1. Radioligand:
-
Use [N-methyl-3H]scopolamine ([3H]NMS) as the radioligand.[20]
2. Tissue Preparation:
-
Prepare tissue homogenates from regions of interest (e.g., rat brain regions like cortex, hippocampus, striatum, and cerebellum, or heart).[20]
3. Binding Assay:
-
Equilibrium Binding Studies: Incubate tissue homogenates with varying concentrations of [3H]NMS to determine total and non-specific binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).
-
Competitive Binding Studies: Incubate tissue homogenates with a fixed concentration of [3H]NMS and varying concentrations of this compound to determine its binding affinity (Ki).[20][21]
4. Kinetic Studies:
-
Dissociation Kinetics: Measure the rate of dissociation of [3H]NMS from the receptors to differentiate between receptor subtypes with different off-rates (koff).[20]
5. Data Analysis:
-
Analyze binding data using non-linear regression to determine parameters such as Bmax (receptor density) and Kd (dissociation constant) or Ki (inhibitory constant).
Adverse Effects
The side effects of both drugs are characteristic of anticholinergic agents and are generally dose-dependent and reversible.
Common side effects include:
Due to their quaternary structure, CNS side effects are minimal. However, caution is advised in elderly patients who may be more susceptible to the anticholinergic effects.[22][23]
Conclusion
This compound and N-butylscopolamine are both effective peripherally acting antimuscarinic agents with similar mechanisms of action. The primary distinction lies in their pharmacokinetic profiles, with N-butylscopolamine exhibiting extremely low oral bioavailability. The choice between these two compounds will depend on the specific research or clinical application, desired route of administration, and target patient population. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the subtle differences between these two important therapeutic agents.
References
- 1. altmeyers.org [altmeyers.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-Methylscopolamine | C18H24NO4+ | CID 71183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methscopolamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 8. Butylscopolamine [chemeurope.com]
- 9. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Scopolamine - Wikipedia [en.wikipedia.org]
- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 14. drugs.com [drugs.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The BUSCOPAN study: a randomized-controlled non-inferiority trial of a continuous butylscopolamine infusion versus placebo in patients with a renal colic not responding to oral non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.eur.nl [pure.eur.nl]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites [pubmed.ncbi.nlm.nih.gov]
- 21. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
- 23. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Cognitive Deficits: A Comparative Guide to O-Methylscopolamine and its Alternatives
For researchers and drug development professionals, the quest for reliable models of cognitive impairment is paramount. The reproducibility of a model directly impacts the validity and translational potential of preclinical findings. This guide provides a comprehensive comparison of O-Methylscopolamine-induced cognitive deficits with key pharmacological alternatives, focusing on the consistency of their effects, underlying mechanisms, and experimental protocols.
This compound, also known as N-Methylscopolamine, serves as a critical tool in cognitive research. Unlike its parent compound, scopolamine, this compound is a quaternary ammonium derivative that does not readily cross the blood-brain barrier. This characteristic makes it an invaluable peripheral control, allowing researchers to isolate the central cholinergic effects of scopolamine that lead to cognitive impairment. When administered systemically, any observed cognitive deficits can be more confidently attributed to central mechanisms rather than peripheral anticholinergic side effects.
Comparative Analysis of Pharmacological Models
To provide a clear and objective comparison, this guide focuses on three widely used pharmacological agents for inducing cognitive deficits: this compound (representing central cholinergic antagonism via its parent compound, scopolamine), Dizocilpine (MK-801, a non-competitive NMDA receptor antagonist), and Diazepam (a benzodiazepine that enhances GABAergic inhibition).
| Feature | This compound (via Scopolamine) | Dizocilpine (MK-801) | Diazepam |
| Primary Mechanism | Muscarinic Acetylcholine Receptor Antagonist | Non-competitive NMDA Receptor Antagonist | Positive Allosteric Modulator of GABA-A Receptors |
| Affected Neurotransmitter System | Cholinergic | Glutamatergic | GABAergic |
| Key Cognitive Domains Impaired | Attention, Learning, Short-term Memory, Spatial Memory[1] | Spatial Learning, Working Memory, Recognition Memory[2][3][4][5] | Anterograde Memory, Prospective Memory[6][7] |
| Reported Reproducibility/Variability | Effects can be variable and influenced by factors such as dose and administration route.[8] | Can induce dose-dependent hyperlocomotion, which may affect interpretation of cognitive tasks.[4] Some studies suggest subcutaneous injections are more effective than intraperitoneal for impairing spatial memory.[4] | Chronic administration can lead to tolerance and withdrawal effects, potentially impacting the consistency of cognitive impairment.[9] |
| Primary Use in Research | Model for Alzheimer's disease and age-related cognitive decline.[1][10] | Model for schizophrenia-related cognitive deficits and glutamatergic hypofunction.[2][3][5][11] | Model for amnesia and studying the role of GABAergic systems in memory.[6] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for interpreting experimental results and for the development of targeted therapeutics.
This compound (via Scopolamine) and the Cholinergic System
Scopolamine, the centrally acting counterpart to this compound, exerts its effects by blocking muscarinic acetylcholine receptors, primarily the M1 subtype, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[12][13] This antagonism disrupts downstream signaling cascades that are essential for synaptic plasticity.
Dizocilpine (MK-801) and the Glutamatergic System
MK-801 blocks the ion channel of the NMDA receptor, preventing the influx of Ca²⁺ that is critical for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[11][14] This disruption of glutamatergic neurotransmission leads to profound cognitive deficits.
Experimental Protocols
The reproducibility of cognitive deficits is highly dependent on standardized experimental protocols. Below are representative workflows for inducing and assessing cognitive impairments with the compared agents.
General Experimental Workflow
Detailed Methodologies
Scopolamine-Induced Amnesia Model [1][10][15]
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Drug Administration: Scopolamine hydrobromide is typically dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[15][16] The injection is usually given 30 minutes before the behavioral test.[17]
-
Behavioral Assessment:
-
Morris Water Maze (MWM): To assess spatial learning and memory. The escape latency to find a hidden platform is measured over several days.
-
Y-Maze: To evaluate spatial working memory based on spontaneous alternation behavior.
-
Passive Avoidance Test: To measure fear-motivated learning and memory.
-
MK-801-Induced Cognitive Deficit Model [2][3][5]
-
Animals: Male CD-1 or C57BL/6 mice are frequently used.
-
Drug Administration: Dizocilpine (MK-801) is dissolved in saline and administered i.p. or subcutaneously (s.c.). Doses can range from 0.1 to 0.3 mg/kg, with lower doses often preferred to minimize hyperlocomotor effects.[2][18] Administration typically occurs 30 minutes prior to testing.
-
Behavioral Assessment:
-
T-Maze Continuous Alternation Task: To assess spatial working memory.[5]
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
Morris Water Maze (MWM): To assess spatial learning deficits.
-
Diazepam-Induced Amnesia Model [7][9][19]
-
Animals: Male Wistar rats or mice.
-
Drug Administration: Diazepam is typically dissolved in a vehicle (e.g., saline with a small amount of Tween 80) and administered i.p. at doses ranging from 1 to 2 mg/kg, 30 minutes before the task.[19]
-
Behavioral Assessment:
Conclusion
The choice of a pharmacological model for inducing cognitive deficits should be guided by the specific research question and the cognitive domain of interest. This compound, through its centrally acting parent compound scopolamine, provides a robust model for cholinergic dysfunction relevant to Alzheimer's disease, with the significant advantage of allowing for peripheral control experiments. However, researchers must be mindful of the reported variability in its effects.
MK-801 offers a valuable model for studying cognitive impairments related to glutamatergic hypofunction, as seen in schizophrenia. Careful dose selection is crucial to mitigate confounding locomotor effects. Diazepam provides a well-established model for inducing amnesia through the GABAergic system.
For optimal reproducibility, strict adherence to standardized protocols, including animal strain, age, sex, drug dosage, administration route, and behavioral testing parameters, is essential. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in selecting and implementing the most appropriate model for their cognitive research endeavors.
References
- 1. criver.com [criver.com]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Vascular action as the primary mechanism of cognitive effects of cholinergic, CNS-acting drugs, a rat phMRI BOLD study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazepam-induced prospective memory impairment and its relation to retrospective memory, attention, and arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Frontiers | Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Scopolamine - Wikipedia [en.wikipedia.org]
- 13. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA Neurotransmission Dysfunction in Behavioral and Psychological Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Barbigerone prevents scopolamine-induced memory impairment in rats by inhibiting oxidative stress and acetylcholinesterase levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Pharmacological study [bio-protocol.org]
- 18. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 19. Diazepam effects on aversive memory retrieval and extinction: Role of anxiety levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of O-Methylscopolamine
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. O-Methylscopolamine, a quaternary ammonium salt and derivative of the alkaloid scopolamine, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The substance is harmful if swallowed, in contact with skin, or inhaled and is very toxic to aquatic life[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
-
Respiratory Protection: If handling powders or creating aerosols, use a fume hood or appropriate respiratory protection[1].
Spillage: In the event of a spill, do not let the product enter drains[1]. Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate, sealed container for disposal as hazardous waste[1][2].
Step-by-Step Disposal Protocol
Due to its classification as a substance that is very toxic to aquatic life, this compound must not be disposed of down the sanitary sewer[1]. Improper disposal can lead to environmental contamination[3][4][5]. The required method of disposal is through a licensed hazardous waste management service.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills.
-
Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
For solid waste, a securely sealed bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "Methylscopolamine bromide."
-
The concentration (if in solution).
-
The hazard characteristics (e.g., "Toxic," "Harmful," "Aquatic Hazard").
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral LD50 (rat) | 3400 mg/kg | [1] |
| Oral LD50 (mouse) | 619 mg/kg | [1] |
| Aquatic Toxicity | Very toxic to aquatic life | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
